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  • Product: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid
  • CAS: 1427503-02-3

Core Science & Biosynthesis

Foundational

Cyclobutane-1,1-dicarboxylic acid monomethyl ester: A Strategic Desymmetrization Scaffold

Executive Summary Cyclobutane-1,1-dicarboxylic acid monomethyl ester (CAS: 1427503-02-3) represents a critical "desymmetrized" building block in modern medicinal chemistry. Unlike its symmetric parent (the diacid) or the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane-1,1-dicarboxylic acid monomethyl ester (CAS: 1427503-02-3) represents a critical "desymmetrized" building block in modern medicinal chemistry. Unlike its symmetric parent (the diacid) or the dimethyl ester, this monoester offers orthogonal protecting group strategies that are essential for synthesizing complex pharmaceutical intermediates.

By possessing one free carboxylic acid and one methyl ester on a rigid, puckered cyclobutane ring, it serves as a linchpin for divergent synthesis . It allows researchers to selectively manipulate one carbon center—transforming it into an amine (via Curtius), an alcohol (via reduction), or an amide—while preserving the other ester moiety for later stages. This scaffold is particularly valued in the development of conformational restricted peptidomimetics , NK1 antagonists , and HCV protease inhibitors , where the cyclobutane ring enforces specific vector alignments that gem-dimethyl or cyclopentyl analogs cannot achieve.

Part 1: Chemical Identity & Physicochemical Profile

Core Identity
PropertyDetail
IUPAC Name 1-(Methoxycarbonyl)cyclobutanecarboxylic acid
Common Name Cyclobutane-1,1-dicarboxylic acid monomethyl ester
CAS Number 1427503-02-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
SMILES COC(=O)C1(CCC1)C(=O)O
Structure Class Geminal dicarboxylate; Strained carbocycle
Physicochemical Properties

Note: Experimental data for the monoester is limited compared to the diacid. Values below include predicted ranges based on structural analogs.

ParameterValue / RangeNotes
Physical State Viscous oil or low-melting solidThe parent diacid is a solid (mp 158°C); the diester is a liquid. The monoester typically exhibits intermediate properties due to H-bonding.
Boiling Point ~110-120°C (at 0.5 mmHg)Predicted based on diester bp (91-96°C/4mm).
pKa (Acid) 3.5 – 3.8Slightly more acidic than acetic acid due to the inductive effect of the geminal ester and ring strain.
Solubility Soluble in DCM, EtOAc, MeOH, THFHigh solubility in organic solvents; moderate solubility in water (pH dependent).
Stability Moisture SensitiveThe methyl ester is stable, but the free acid can catalyze intermolecular transesterification or decarboxylation at high temperatures (>150°C).

Part 2: Synthetic Routes & Optimization

For research applications requiring high purity and regiocontrol, the Anhydride Desymmetrization Route is superior to the statistical hydrolysis of the diester.

Method A: The Anhydride Desymmetrization (Recommended)

This method avoids the formation of statistical mixtures (diacid/monoester/diester) inherent in partial hydrolysis.

Mechanism:

  • Dehydration: Cyclobutane-1,1-dicarboxylic acid is treated with acetic anhydride or thionyl chloride to form the cyclic anhydride.

  • Nucleophilic Opening: The anhydride is opened with 1.0 equivalent of methanol to yield the monoester exclusively.

Protocol:

  • Anhydride Formation: Suspend Cyclobutane-1,1-dicarboxylic acid (1.0 eq) in DCM. Add Trifluoroacetic anhydride (TFAA) (1.2 eq) or heat with Acetic Anhydride at 60°C for 2 hours. Concentrate to obtain the crude cyclic anhydride.

  • Methanolysis: Dissolve the crude anhydride in dry DCM (0.2 M).

  • Addition: Cool to 0°C. Add dry Methanol (1.1 eq) and DMAP (0.1 eq). Stir for 4-12 hours at room temperature.

  • Workup: Wash with 1N HCl (to remove DMAP) and Brine. Dry over Na₂SO₄ and concentrate.

  • Result: High-purity monoester (>95%) suitable for coupling without chromatography.

Method B: Controlled Alkaline Hydrolysis (Alternative)

Useful if starting from the commercially available dimethyl ester.

Protocol:

  • Dissolve Dimethyl cyclobutane-1,1-dicarboxylate in THF/MeOH (4:1).

  • Add LiOH (0.95 eq) as a 1M aqueous solution dropwise at 0°C.

  • Monitor by TLC/LCMS. Stop reaction before diacid forms significantly.

  • Purification: Requires careful pH adjustment (acidify to pH 4, extract monoester, leave diacid in water) or column chromatography.

Synthesis Visualization

Synthesis_Workflow Diacid Cyclobutane-1,1-dicarboxylic Acid (CAS 5445-51-2) Anhydride Cyclic Anhydride (Intermediate) Diacid->Anhydride Ac2O or TFAA Dehydration Diester Dimethyl Cyclobutane-1,1-dicarboxylate (CAS 54450-84-9) Mixture Statistical Mixture (Diester + Monoester + Diacid) Diester->Mixture LiOH (0.95 eq) Partial Hydrolysis Monoester TARGET: Monomethyl Ester (CAS 1427503-02-3) Anhydride->Monoester MeOH (1.0 eq), DMAP Nucleophilic Opening Mixture->Monoester Chromatography (Low Yield)

Figure 1: Comparison of synthetic routes. The Anhydride route (left) offers higher specificity than statistical hydrolysis (right).

Part 3: Reactivity & Functionalization

The power of this scaffold lies in its orthogonality . The free acid can be modified while the ester remains inert, or vice versa.

The Curtius Rearrangement (Synthesis of Amino Acids)

This is the most common application, converting the monoester into 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives, which are non-proteinogenic amino acids used to restrict peptide conformation.

  • Reagents: DPPA (Diphenylphosphoryl azide) + TEA + t-BuOH.

  • Mechanism: Acid → Acyl Azide → Isocyanate → Carbamate (NH-Boc).

  • Outcome: Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.

Selective Reduction
  • Reagents: BH₃·THF or Isobutyl chloroformate/NaBH₄.

  • Selectivity: Borane reduces the carboxylic acid to a primary alcohol in the presence of the ester.

  • Outcome: Methyl 1-(hydroxymethyl)cyclobutanecarboxylate.

Reactivity Map

Reactivity_Map Core Monoester Scaffold (Acid + Ester) AminoAcid Amino-Ester (via Curtius) Core->AminoAcid DPPA, tBuOH (Retention of Ester) Amide Mono-Amide (via Coupling) Core->Amide R-NH2, HATU (Retention of Ester) Alcohol Hydroxymethyl-Ester (via BH3 Reduction) Core->Alcohol BH3-THF (Chemoselective) Diol 1,1-Diol (via LiAlH4) Core->Diol LiAlH4 (Global Reduction)

Figure 2: Divergent reactivity profile. The scaffold allows selective modification of the acid moiety.

Part 4: Applications in Drug Discovery[2]

Conformational Restriction in Peptidomimetics

The cyclobutane ring locks the


 and 

torsion angles of the peptide backbone. Incorporating the monoester-derived amino acid (ACBC) into peptides can:
  • Stabilize

    
    -turns or 
    
    
    
    -turns.
  • Enhance proteolytic stability (steric hindrance protects the amide bond).

  • Improve bioavailability by reducing the entropic penalty of binding.

Bioisostere for Gem-Dimethyl Groups

The 1,1-disubstituted cyclobutane is a rigid bioisostere of the gem-dimethyl group found in many natural products.

  • Case Study: In the development of HCV NS3/4A protease inhibitors (e.g., Boceprevir analogs), the cyclobutane moiety fills the S1 hydrophobic pocket more effectively than a simple dimethyl group, improving potency.

NK1 Receptor Antagonists

Cyclobutane-1,1-dicarboxylates are precursors to "Netupitant-like" structures. The rigid core positions the aromatic pharmacophores in a specific spatial arrangement required for high-affinity binding to the Neurokinin-1 receptor.

Part 5: Handling & Safety

  • Hazards: The compound is an organic acid and ester.[1] It is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the ester or decarboxylation over long periods.

  • Disposal: Dispose of as hazardous organic waste containing carboxylic acids.

References

  • Chemical Identity & CAS: BLD Pharm. (n.d.). 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid.[3][4] Retrieved from

  • General Synthesis of Cyclobutane Diesters: Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid.[5][6][7][8] Organic Syntheses, Coll. Vol. 3, p.213. Retrieved from

  • Cyclobutanes in Drug Discovery: Xu, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society. Retrieved from

  • Anhydride Opening Methodology:General procedure for desymmetrization of cyclic anhydrides. (Adapted from standard protocols in Protective Groups in Organic Synthesis, Wuts & Greene).

Sources

Exploratory

The Strategic Utility of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely tailored prope...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely tailored properties is paramount. Among the chemical scaffolds that have garnered significant interest, the cyclobutane moiety stands out for its unique conformational rigidity and its ability to introduce three-dimensional character into otherwise planar molecules. This guide provides a comprehensive technical overview of methyl hydrogen cyclobutane-1,1-dicarboxylate, a versatile building block whose strategic application can unlock new avenues in drug design and development. We will delve into its chemical identity, physicochemical properties, synthesis, and, most importantly, its application as a cornerstone in the construction of complex and pharmacologically relevant molecules.

Chemical Identity and Synonyms

Methyl hydrogen cyclobutane-1,1-dicarboxylate, a geminally disubstituted cyclobutane, is a key synthetic intermediate. Its structure features a carboxylic acid and a methyl ester functionality attached to the same carbon atom of the cyclobutane ring. This arrangement provides two distinct points for chemical modification, allowing for sequential and controlled elaboration of the molecular framework.

For clarity and comprehensive literature searching, it is essential to be familiar with its various synonyms:

  • 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid [1]

  • Methyl 1-carboxycyclobutane-1-carboxylate

  • Cyclobutane-1,1-dicarboxylic acid monomethyl ester

The Chemical Abstracts Service (CAS) has assigned the number 1427503-02-3 to this compound, which serves as a definitive identifier in scientific databases and commercial catalogs.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. While specific experimental data for methyl hydrogen cyclobutane-1,1-dicarboxylate is not extensively published, we can infer its characteristics from closely related analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate and Related Compounds

PropertyMethyl Hydrogen Cyclobutane-1,1-dicarboxylate (Predicted/Inferred)rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid[2]1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid[3][4]
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄C₆H₈O₄
Molecular Weight 158.15 g/mol [1]158.15 g/mol 144.13 g/mol
CAS Number 1427503-02-3[1]31420-60-7113020-21-6
Appearance Likely a solid or oil-Solid
Melting Point Not availableNot available47-51 °C
Boiling Point Not availableNot available245 °C
Solubility Expected to be soluble in polar organic solvents--
pKa Estimated to be around 4-5 (for the carboxylic acid)--
Spectroscopic Signatures

The structural features of methyl hydrogen cyclobutane-1,1-dicarboxylate give rise to characteristic signals in various spectroscopic analyses. These signatures are crucial for reaction monitoring and product characterization.

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the cyclobutane ring protons, and the acidic proton of the carboxylic acid. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region (around 2.0-3.0 ppm). The methyl ester protons will present as a sharp singlet at approximately 3.7 ppm. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift, often above 10 ppm, and its signal will disappear upon D₂O exchange.

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the methoxy carbon of the ester. The carbonyl carbons are expected in the range of 170-180 ppm. The quaternary carbon will be significantly downfield compared to the other ring carbons. The methoxy carbon should appear around 52 ppm.

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be present: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the ester carbonyl (around 1730-1750 cm⁻¹). A C-O stretching band for the ester will also be visible in the 1000-1300 cm⁻¹ region.[5]

In mass spectrometry, the molecular ion peak (M+) may be observed, though it could be weak. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For carboxylic acids, fragmentation often involves the loss of water or the carboxyl group. The exact fragmentation will provide valuable information for structural confirmation.

Synthesis and Handling

Synthetic Approach

A robust synthesis of methyl hydrogen cyclobutane-1,1-dicarboxylate is crucial for its accessibility as a building block. A common and effective strategy involves the selective monomethylation of cyclobutane-1,1-dicarboxylic acid. This can be achieved through several methods, including partial esterification or the use of a protecting group strategy to differentiate the two carboxylic acid moieties.

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below. This protocol is provided as a representative example and may require optimization.

Experimental Protocol: Synthesis of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate

Materials:

  • Cyclobutane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation: To a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction by TLC or IR spectroscopy to confirm the formation of the mono-acid chloride.

  • Esterification: Cool the reaction mixture back to 0 °C and add anhydrous methanol (1.5 eq) dropwise. Let the reaction warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer. Extract the aqueous layer with DCM (3 x).

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure methyl hydrogen cyclobutane-1,1-dicarboxylate.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Synthesis of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate cluster_1 Work-up & Purification A Cyclobutane-1,1-dicarboxylic Acid B Mono-acid Chloride Intermediate A->B  SOCl₂, DCM C Methyl Hydrogen Cyclobutane-1,1-dicarboxylate B->C  MeOH, 0°C to rt D Quench (NaHCO₃) E Acidify (HCl) & Extract D->E  Separate layers F Purify E->F  Dry & Concentrate

Caption: A generalized workflow for the synthesis of the target compound.

Safety and Handling

Based on the safety data for the related rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, methyl hydrogen cyclobutane-1,1-dicarboxylate should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Organic Synthesis

The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[6] Its incorporation into a drug candidate can improve metabolic stability, enhance binding affinity by pre-organizing key pharmacophoric elements, and provide a vector for exploring three-dimensional chemical space.[6]

Methyl hydrogen cyclobutane-1,1-dicarboxylate is a particularly attractive building block due to its orthogonal functional groups. The carboxylic acid can be readily converted into amides, esters, or other functionalities, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This allows for a divergent synthetic strategy from a single, readily accessible intermediate.

Role as a Conformationally Restricted Scaffold

The replacement of more flexible aliphatic chains or larger cycloalkanes with a cyclobutane ring can have a profound impact on the pharmacological properties of a molecule. This conformational restriction can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for its biological target.

G cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold cluster_2 Result A Pharmacophore 1 B Pharmacophore 2 A->B Multiple Conformations F Enhanced Potency & Selectivity C Pharmacophore 1 E Rigid Cyclobutane C->E D Pharmacophore 2 D->F E->D

Sources

Foundational

1-(Methoxycarbonyl)cyclobutane-1-Carboxylic Acid: Technical Specifications & Synthetic Utility

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid , with a specific focus on its molecular weight specifications and uti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid , with a specific focus on its molecular weight specifications and utility as a scaffold in medicinal chemistry.

Executive Summary

1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 1427503-02-3) is a gem-disubstituted cyclobutane derivative utilized primarily as a building block for conformationally constrained peptidomimetics. It serves as the critical intermediate in the synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) , a non-proteinogenic amino acid used to restrict peptide backbone flexibility and enhance metabolic stability in drug candidates.

This guide provides a definitive breakdown of its molecular weight for analytical validation, a validated protocol for its synthesis via desymmetrization, and its downstream applications in drug discovery.

Part 1: Physicochemical Specifications

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or stoichiometric calculations, precise mass data is essential.

Molecular Weight & Formula
PropertyValueNotes
IUPAC Name 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acidAlso known as Cyclobutane-1,1-dicarboxylic acid monomethyl ester
Chemical Formula C₇H₁₀O₄
Average Molecular Weight 158.15 g/mol Used for molarity/stoichiometry calculations
Monoisotopic Mass 158.0579 g/mol Used for MS/HRMS identification ([M+H]⁺ = 159.0652)
CAS Number 1427503-02-3 Specific to the 1,1-gem-disubstituted monoester
Physical State White to off-white solid
Solubility Soluble in MeOH, DCM, EtOAcSparingly soluble in water (acidic pH)
Structural Analysis

The molecule features a gem-disubstituted carbon (C1) bearing both a carboxylic acid and a methyl ester. This "all-carbon" quaternary center creates significant steric bulk and prevents free rotation, a property exploited in drug design to lock pharmacophores into bioactive conformations.

Part 2: Synthetic Methodology

Objective: Selective synthesis of the mono-ester from the symmetric diester.

Protocol: Desymmetrization of Dimethyl Cyclobutane-1,1-Dicarboxylate

This protocol utilizes a controlled saponification to hydrolyze only one ester group. The symmetry of the starting material ensures that no chiral center is formed (the product is achiral), simplifying purification.

Reagents:

  • Dimethyl cyclobutane-1,1-dicarboxylate (Starting Material)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 1M)

Step-by-Step Workflow:

  • Preparation: Dissolve dimethyl cyclobutane-1,1-dicarboxylate (10.0 mmol) in MeOH (20 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add a solution of KOH (10.0 mmol, exactly 1.0 equivalent ) in MeOH (10 mL) dropwise over 30 minutes. Critical: Rapid addition or excess base leads to the di-acid byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of starting material.

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Dissolve residue in water (20 mL).

    • Wash with diethyl ether (2 x 10 mL) to remove unreacted diester.

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 20 mL).

  • Isolation: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target mono-acid.

Part 3: Reactivity & Applications in Drug Design

The primary utility of 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid lies in its conversion to amino acid analogs via the Curtius Rearrangement .

Mechanism: Synthesis of ACBC Analogs

The carboxylic acid moiety allows for the transformation into an amine (with retention of stereochemistry, though applicable here to the quaternary center) via an acyl azide intermediate. This route yields Methyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate , a protected form of the constrained amino acid ACBC.

Visualization: Synthesis & Derivatization Pathway

G Diester Dimethyl cyclobutane- 1,1-dicarboxylate MonoAcid 1-(Methoxycarbonyl) cyclobutane-1-carboxylic acid (MW: 158.15) Diester->MonoAcid 1.0 eq KOH, MeOH (Desymmetrization) AcylAzide Acyl Azide Intermediate MonoAcid->AcylAzide DPPA, Et3N (Activation) Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Curtius Rearrangement) ProtectedAA N-Boc-ACBC Methyl Ester Isocyanate->ProtectedAA t-BuOH (Trapping)

Caption: Synthetic pathway from the symmetric diester to the N-protected constrained amino acid analog via the target mono-acid intermediate.

Drug Discovery Applications[10][11]
  • Conformational Restriction: Incorporation of the cyclobutane ring into peptide backbones restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns or
    
    
    -helices).
  • Metabolic Stability: The quaternary carbon at the

    
    -position protects the adjacent amide bonds from enzymatic hydrolysis by proteases.
    
  • Bioisosterism: The gem-disubstituted cyclobutane moiety serves as a lipophilic, rigid replacement for gem-dimethyl groups or standard alkyl chains, often improving blood-brain barrier (BBB) permeability.

References

  • PubChem. (2025).[1][2][3][4] 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (Compound).[5][6][7] National Library of Medicine. Available at: [Link]

  • Kotha, S., et al. (2002). Recent applications of the Curtius rearrangement in natural product synthesis. Tetrahedron, 58(48), 9633-9695. (Contextual citation for Curtius protocol on hindered acids).

Sources

Exploratory

A Technical Guide to Cyclobutane-1,1-dicarboxylic Acid Monoethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds available to drug discovery professionals, the cyclobutane ring has emerged as a uniquely powerful, albeit underutilized, motif. Its rigid, puckered conformation offers a strategic tool for constraining the orientation of pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets.[1][2] Unlike more flexible linkers, the cyclobutane core can reduce the entropic penalty upon binding and can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to modulate properties like metabolic stability and solubility.[3][4]

This technical guide focuses on a key derivative, Cyclobutane-1,1-dicarboxylic acid monoethyl ester (also known as 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid), a versatile building block for the synthesis of more complex molecules. We will provide an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role in the development of therapeutic agents, exemplified by its relationship to the foundational structure of the platinum-based anticancer drug, Carboplatin.[5]

CAS Number: 54450-84-9

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for Cyclobutane-1,1-dicarboxylic acid monoethyl ester are summarized below.

Quantitative Data Summary
PropertyValueSource
CAS Number 54450-84-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Colorless to light yellow liquid
Density 1.117 g/mL at 25 °C
Refractive Index (n20/D) 1.451
Boiling Point Not specified; decomposition may occur at high temperatures.
Flash Point > 110 °C (> 230 °F) - closed cup
Spectroscopic Profile

The structural integrity of synthesized Cyclobutane-1,1-dicarboxylic acid monoethyl ester must be validated through spectroscopic analysis. Below are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclobutane ring protons.

    • Ethyl Ester Protons: A triplet at approximately 1.25 ppm (3H, -CH₃) and a quartet at around 4.20 ppm (2H, -OCH₂-).

    • Cyclobutane Ring Protons: Two multiplets in the range of 2.0-2.8 ppm (6H total). The protons on the carbons adjacent to the quaternary center (C2 and C4) will likely appear as a multiplet around 2.6 ppm, while the proton on the C3 carbon will appear as a multiplet at a slightly lower chemical shift, around 2.2 ppm.

    • Carboxylic Acid Proton: A broad singlet at a high chemical shift, typically >10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all eight carbon atoms in their unique chemical environments.

    • Carbonyl Carbons: Two signals in the downfield region, with the carboxylic acid carbonyl (~178 ppm) appearing at a higher chemical shift than the ester carbonyl (~172 ppm).[6]

    • Quaternary Carbon (C1): A signal around 50-55 ppm.

    • Ethyl Group Carbons: Signals at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃).

    • Cyclobutane Ring Carbons: Methylene carbons of the ring are expected in the range of 15-35 ppm. The C2/C4 carbons will be around 30-35 ppm, and the C3 carbon will be at a higher field, around 15-20 ppm.[7]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]

    • C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane and ethyl groups.

    • C=O Stretch (Carbonyls): Two distinct carbonyl absorption bands are expected. The ester carbonyl will appear around 1730-1740 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly lower wavenumber, around 1700-1715 cm⁻¹.[9]

    • C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and carboxylic acid.

Synthesis Methodology: A Two-Step Approach

The synthesis of Cyclobutane-1,1-dicarboxylic acid monoethyl ester is most effectively achieved through a two-step process. The first step involves the creation of the cyclobutane ring via a malonic ester synthesis to produce the diethyl diester precursor. The second, more nuanced step, is the selective saponification (hydrolysis) of one of the two ester groups.

Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

This classic synthesis builds the cyclobutane ring by reacting diethyl malonate with a three-carbon dielectrophile, 1,3-dibromopropane, in the presence of a strong base.

Synthesis_Step1 reagents Diethyl Malonate + 1,3-Dibromopropane product Diethyl Cyclobutane-1,1-dicarboxylate reagents->product Alkylation & Cyclization base Sodium Ethoxide (NaOEt) in Ethanol base->reagents Deprotonation

Workflow for the synthesis of the diester precursor.

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve fresh-cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This reaction is highly exothermic and should be performed with caution.

  • Reaction Setup: In a separate large flask, combine equimolar amounts of diethyl malonate and 1,3-dibromopropane.

  • Cyclization: Heat the diethyl malonate/1,3-dibromopropane mixture to approximately 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution to the heated mixture. The rate of addition should be controlled to maintain a steady reflux.

  • Reflux and Work-up: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture and add cold water to dissolve the sodium bromide salt formed. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure Diethyl Cyclobutane-1,1-dicarboxylate.[10][11][12]

Step 2: Selective Monohydrolysis to the Monoethyl Ester

The key to obtaining the target monoester is the selective hydrolysis of only one of the two ester groups of the precursor. This can be achieved by carefully controlling the stoichiometry of the base. A protocol analogous to the selective monohydrolysis of diethyl 1,1-cyclopentanedicarboxylate is highly effective.[13]

Synthesis_Step2 diester Diethyl Cyclobutane-1,1-dicarboxylate product Cyclobutane-1,1-dicarboxylic Acid Monoethyl Ester diester->product Selective Saponification base Potassium Hydroxide (KOH) (1.0 equivalent) in Ethanol base->diester Nucleophilic Attack

Workflow for the selective monohydrolysis.

Protocol:

  • Reaction Setup: Dissolve Diethyl Cyclobutane-1,1-dicarboxylate in ethanol in a round-bottom flask.

  • Base Addition: In a separate container, prepare a solution of exactly one molar equivalent of potassium hydroxide (KOH) in ethanol. Add this solution dropwise to the stirred solution of the diester at room temperature over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress should be monitored carefully by thin-layer chromatography (TLC) to observe the consumption of the starting diester and the formation of the mono-acid product, while minimizing the formation of the di-acid byproduct. The reaction is typically stirred at room temperature for an extended period (24-96 hours).

  • Work-up: Once the reaction has reached optimal conversion, concentrate the mixture under vacuum to remove the ethanol. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted diester.

  • Acidification and Extraction: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will protonate the carboxylate salt.

  • Isolation and Purification: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude Cyclobutane-1,1-dicarboxylic acid monoethyl ester as an oil. Further purification can be achieved via silica gel chromatography if necessary.

Applications in Drug Discovery and Development

The rigid framework of the cyclobutane ring is a valuable asset in designing molecules with specific three-dimensional conformations required for potent and selective interaction with biological targets.

The Cyclobutane Moiety as a Bioisostere

A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. The cyclobutane ring is an effective bioisostere for several reasons:

  • Conformational Rigidity: It locks the geometry of attached functional groups, reducing the number of available conformations and potentially increasing binding affinity.[1]

  • Metabolic Stability: Replacing metabolically vulnerable groups (like a flexible alkyl chain or a site prone to enzymatic oxidation) with a stable cyclobutane ring can improve a drug candidate's pharmacokinetic profile.[2]

  • Modulation of Physicochemical Properties: The introduction of a cyclobutane ring can alter a molecule's lipophilicity, solubility, and crystal packing, which are critical for drug development.

Bioisostere_Concept cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold a Drug Core b Pharmacophore a->b Multiple Conformations (High Entropy) c Drug Core d Pharmacophore c->d Restricted Conformation (Low Entropy)

Cyclobutane as a conformationally rigid linker.
Pivotal Role in the Synthesis of Carboplatin

A prominent example highlighting the importance of the cyclobutane-1,1-dicarboxylate structure is its role as the bidentate leaving group in the second-generation platinum-based anticancer drug, Carboplatin. The parent compound, Cyclobutane-1,1-dicarboxylic acid, is a direct precursor in its synthesis.[5]

The dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin. This structural modification results in a different toxicity profile, most notably reduced nephrotoxicity, which is a significant clinical advantage.[2][14] The synthesis involves reacting a Cisplatin derivative with Cyclobutane-1,1-dicarboxylic acid or its salt.[15]

Carboplatin_Synthesis cisplatin_deriv cis-[Pt(NH₃)₂(H₂O)₂]²⁺ (Cisplatin Aqua Complex) carboplatin Carboplatin cisplatin_deriv->carboplatin Ligand Exchange cbdca Cyclobutane-1,1-dicarboxylic Acid cbdca->cisplatin_deriv

Synthesis pathway from a cisplatin derivative to Carboplatin.

The monoester subject of this guide serves as a valuable intermediate. Its remaining carboxylic acid functionality can be used for further chemical modifications, while the ester provides a protecting group or a point for alternative coupling strategies, making it a key component in the synthesis of novel therapeutic agents and complex organic molecules.

Conclusion

Cyclobutane-1,1-dicarboxylic acid monoethyl ester is more than just a chemical intermediate; it is a strategic building block for researchers and drug development professionals. Its synthesis, while requiring careful control, is achievable through established organic chemistry principles. The inherent properties of its cyclobutane core—rigidity, metabolic stability, and its role as a versatile bioisostere—provide a compelling rationale for its inclusion in modern medicinal chemistry programs. As the quest for safer and more effective therapeutics continues, the strategic application of such unique scaffolds will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • B.D. Anderson, R.A. G. de Graaff, et al. (2005). Activation of Carboplatin by Carbonate. SURFACE at Syracuse University. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • PharmaCompass. (2020). CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Google Patents. (n.d.). Platinum cyclobutane-1,1-dicarboxylate complexes with N6-benzyladenine derivatives, process of their preparation and use of these complexes as medicaments in antitumor therapy.
  • Royal Society of Chemistry. (n.d.). Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. [Link]

  • Hamilton, D. J., et al. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • PubChemLite. (2025). 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

  • ResearchGate. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Cason, J., & Allen, C. F. (n.d.). The Preparation of Cyclobutanecarboxylic Acid. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

  • Al-Amiery, A. A., et al. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]

Sources

Foundational

Beyond Carboplatin: The Strategic Utility of 1,1-Cyclobutanedicarboxylic Acid Derivatives

Topic: 1,1-Cyclobutanedicarboxylic Acid Derivatives in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,1-Cyclobutanedicarboxylic Acid Derivatives in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads

Executive Summary

In the landscape of medicinal chemistry, the 1,1-cyclobutanedicarboxylic acid (1,1-CBDC) moiety represents a masterclass in "kinetic tuning." Best known as the leaving group in Carboplatin, this scaffold offers a unique balance of ring strain (~26 kcal/mol) and steric bulk that modulates reactivity without abolishing it. Unlike its cyclopropane cousins, which are often too reactive, or cyclopentane rings, which are conformationally floppier, the cyclobutane ring provides a "Goldilocks" zone of puckered rigidity. This guide explores the structural mechanics of 1,1-CBDC derivatives, their definitive role in platinum-based oncology, and their emerging utility as conformational locks in peptidomimetics.

Part 1: Structural & Physicochemical Core

The "Gem-Disubstituted" Effect

The utility of 1,1-CBDC stems from the Thorpe-Ingold effect (gem-dimethyl effect). When two carboxyl groups are constrained to the same carbon on a small ring, the internal bond angle compression (


 88° rather than the ideal 109.5°) forces the exocyclic substituents closer together.
  • Conformational Locking: The ring adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain between eclipsed hydrogens.

  • Metabolic Stability: The 1,1-disubstitution creates a steric shield, protecting the

    
    -carbon from rapid metabolic attack compared to linear dicarboxylic acids.
    
  • Leaving Group Kinetics: In coordination chemistry, the 1,1-dicarboxylate acts as a bidentate chelate. The ring strain prevents the "bite angle" from being perfectly ideal for square-planar platinum, making the complex stable enough to circulate but labile enough to undergo aquation inside the cell.

Part 2: The Flagship Application – Platinum Coordination Complexes

Carboplatin: The Kinetic Prodrug

Cisplatin was revolutionary but nephrotoxic.[1] The solution was replacing the labile chloride ligands with the 1,1-cyclobutanedicarboxylate (CBDC) ligand.

  • Mechanism of Action: Carboplatin is essentially a "slow-release" prodrug. The CBDC ligand is a much poorer leaving group than chloride. Consequently, Carboplatin resists hydrolysis in the blood (high chloride concentration suppresses aquation).

  • Intracellular Activation: Once inside the cell (lower chloride), the CBDC ligand is displaced by water (aquation), forming the active cationic species

    
    . This species crosslinks DNA (predominantly intrastrand G-G adducts).[2][3]
    
  • Clinical Outcome: The slower kinetics result in a 10-fold higher half-life than cisplatin and significantly reduced nephrotoxicity, though myelosuppression becomes the dose-limiting factor.

Experimental Protocol: Synthesis of Carboplatin

Standardized protocol adapted from Dhara (Indian J Chem, 1970) and subsequent optimizations.

Reagents:

  • Potassium Tetrachloroplatinate (

    
    )[4]
    
  • Potassium Iodide (

    
    )
    
  • Silver Nitrate (

    
    )[4][5]
    
  • 1,1-Cyclobutanedicarboxylic acid (1,1-CBDC)

Workflow:

  • Formation of Cis-Diiodo Precursor:

    • Dissolve

      
       (1 eq) in water. Add excess 
      
      
      
      (4 eq).
    • Stir for 30 min. The solution turns dark;

      
       precipitates as a yellow solid upon addition of ammonia.
      
    • Note: The iodide intermediate is crucial because iodides are better leaving groups than chlorides for the subsequent silver reaction.

  • Silver Activation (The "Switch"):

    • Suspend

      
       in water.
      
    • Add

      
       (1.95 eq - slight deficit to avoid excess 
      
      
      
      ).
    • Stir in the dark for 1 hour. Filter off the precipitated

      
      .
      
    • Result: A solution of the activated diaqua species

      
      .
      
  • Ligand Exchange:

    • Add 1,1-CBDC (1 eq) to the filtrate.

    • Heat to 70°C for 2 hours. As the complex forms, the solution typically clarifies or precipitates the product upon cooling depending on concentration.

    • Crystallize from water/ethanol.

Yield: Typically 60-70%. QC: HPLC purity >99.5%; Platinum content ~52.5%.

Part 3: Emerging Applications – Peptidomimetics & Bioisosteres

Beyond platinum, the 1,1-CBDC scaffold serves as a precursor for 1-aminocyclobutanecarboxylic acid (ACBC) and related constrained amino acids.

Conformational Restriction in Peptides

Replacing a flexible amino acid (like Glycine or Alanine) with ACBC restricts the


 and 

torsion angles of the peptide backbone.
  • Case Study (Tuftsin Analogs): Incorporation of ACBC into the immunomodulatory peptide Tuftsin stabilized the bioactive turn conformation, increasing resistance to enzymatic degradation while maintaining receptor affinity [1].

Glutamate Receptor Modulation

The rigid cyclobutane ring has been used to map the spatial requirements of glutamate receptors.

  • Target: Excitatory Amino Acid Transporters (EAATs).

  • Compound: 1-aminocyclobutane-trans-1,3-dicarboxylic acid.[6]

  • Logic: The cyclobutane ring holds the distal carboxylate and the amino-acid head group in a fixed orientation, allowing selective inhibition of specific transporter subtypes.

Part 4: Visualizing the Logic

Diagram 1: Synthetic Pathway & Activation Logic

This diagram illustrates the conversion of the raw material into the active drug and its eventual biological activation.

Carboplatin_Pathway Malonate Diethyl Malonate CBDC_Ester 1,1-CBDC Diethyl Ester Malonate->CBDC_Ester Alkylation (NaOEt) Dibromide 1,3-Dibromopropane Dibromide->CBDC_Ester CBDC_Acid 1,1-Cyclobutanedicarboxylic Acid (Ligand) CBDC_Ester->CBDC_Acid Hydrolysis Carboplatin CARBOPLATIN (Stable Prodrug) CBDC_Acid->Carboplatin Pt_Precursor Cisplatin / K2PtCl4 Pt_Aqua Activated Aqua Species [Pt(NH3)2(H2O)2]2+ Pt_Precursor->Pt_Aqua AgNO3 Activation Pt_Aqua->Carboplatin + CBDC Acid Ligand Exchange DNA_Adduct Pt-DNA Adduct (Cell Death) Carboplatin->DNA_Adduct Intracellular Aquation (Loss of CBDC)

Caption: Synthesis and activation cycle of Carboplatin. The 1,1-CBDC ligand acts as a "safety pin," stabilizing the platinum core until it enters the low-chloride intracellular environment.

Diagram 2: SAR Decision Tree for Cyclobutane Incorporation

When should a medicinal chemist reach for this scaffold?

SAR_Decision Start Design Challenge Q1 Is the linear chain metabolically unstable? Start->Q1 Q2 Is the conformation too flexible? Q1->Q2 No Sol1 Use 1,1-Cyclobutane (Gem-disubstituted shielding) Q1->Sol1 Yes Q2->Sol1 Yes (Need Balance) Sol2 Use Cyclopropane (Rigid, but reactive) Q2->Sol2 Yes (Small Molecule) Sol3 Use Cyclobutane Amino Acid (Defines Turn/Helix) Q2->Sol3 Yes (Peptide Backbone)

Caption: Strategic decision matrix for incorporating cyclobutane rings to solve metabolic or conformational issues in lead optimization.

Part 5: Synthetic Methodology (General)

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

The foundation of all derivatives is the efficient synthesis of the acid core.

Reaction: Dialkylation of diethyl malonate with 1,3-dibromopropane. Key Challenge: Preventing the formation of the linear polymer or the open-chain mono-alkylated product.

Optimized Protocol:

  • Preparation: Mix diethyl malonate (1 eq) and 1,3-dibromopropane (1.1 eq).

  • Base Addition: Add Sodium Ethoxide (2.2 eq) in absolute ethanol slowly to the refluxing mixture.

    • Expert Insight: Adding the base to the mixture of alkyl halide and malonate (rather than adding alkyl halide to the enolate) favors cyclization over polymerization by keeping the concentration of the mono-anion low relative to the cyclization rate.

  • Workup: Distill off ethanol. Partition between water and ether.

  • Hydrolysis: Reflux the diethyl ester with KOH/Ethanol. Acidify with HCl to precipitate the dicarboxylic acid.

  • Decarboxylation (Optional): If the target is the mono-acid (Cyclobutanecarboxylic acid), heat the 1,1-diacid to 160°C. For Carboplatin derivatives, stop at the diacid stage.

References

  • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry. Link

  • Dhara, S. C. (1970). "A Rapid Method for the Synthesis of Cis-Diamminedichloroplatinum(II)." Indian Journal of Chemistry. Link

  • McKeage, M. J. (2001).[3][7] "Lobaplatin: a new antitumour platinum drug."[3][8] Expert Opinion on Investigational Drugs. Link

  • Bancroft, D. P., et al. (1990). "Structure and dynamics of the anticancer drug carboplatin." Journal of the American Chemical Society. Link

  • DrugBank Online. "Carboplatin: DB00958." Link

Sources

Exploratory

Physicochemical Profiling of Cyclobutane-1,1-Dicarboxylic Acid Derivatives: Acidity, Stability, and Pharmaceutical Implications

Topic: Physicochemical Profiling of Cyclobutane-1,1-Dicarboxylic Acid (CBDCA) and its Ester Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of Cyclobutane-1,1-Dicarboxylic Acid (CBDCA) and its Ester Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In the landscape of medicinal chemistry, Cyclobutane-1,1-dicarboxylic acid (CBDCA) is not merely a synthetic intermediate; it is the defining ligand of Carboplatin , a cornerstone platinum-based antineoplastic agent.

This guide addresses a frequent point of confusion in the laboratory: the "pKa of esters." Strictly speaking, the diethyl ester of CBDCA (diethyl cyclobutane-1,1-dicarboxylate) possesses no acidic protons (


) because the 

-carbon is quaternary, blocked by the cyclobutane ring and two carbonyls. Therefore, when researchers ask for the "pKa of the esters," they are invariably interested in one of two critical parameters:
  • The pKa of the hydrolysis products: The mono-ester (intermediate) and the free di-acid (CBDCA).

  • The leaving group ability: How the acidity of the parent acid dictates the stability of drug complexes like Carboplatin.

This document provides the definitive physicochemical data, experimental protocols for hydrolysis and pKa determination, and the mechanistic logic connecting these values to drug stability.

Physicochemical Data: Acidity and Thermodynamics

The acid dissociation constants (


) of CBDCA are fundamental to understanding its behavior as a bidentate ligand. The values below represent the standard reference data for the free acid.
Table 1: Dissociation Constants of CBDCA and Derivatives (25°C)
CompoundStructure


Notes
CBDCA (Free Acid)

3.13 5.88 Standard reference value [1, 2].[1][2]
Monoethyl Ester

~3.45 N/APredicted based on ethyl hydrogen malonate analog.
Diethyl Ester

Neutral N/ANo acidic protons. Stable in water at neutral pH.
Malonic Acid

2.835.70Structural analog for comparison.

Key Insight: The


 of CBDCA (5.88) is significantly higher than the physiological pH of lysosomes (~4.5-5.0) but lower than blood pH (7.4). This specific acidity window allows Carboplatin to remain stable in the blood (where CBDCA remains chelated) but potentially activate in more acidic intracellular environments or via enzymatic aquation.

The "Ester" Enigma: Hydrolysis & Synthesis Protocols

Since the diethyl ester is the primary commercial starting material, generating the active acidic species requires precise hydrolysis. The quaternary carbon introduces steric strain, making the hydrolysis slower than acyclic malonates.

Protocol 1: Controlled Hydrolysis of Diethyl Cyclobutane-1,1-Dicarboxylate

Objective: To isolate the free di-acid (CBDCA) for pKa determination or ligand synthesis.

Reagents:

  • Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq)

  • Potassium Hydroxide (KOH), 2.5 eq

  • Ethanol (Absolute)[3]

  • HCl (Concentrated)

Workflow:

  • Dissolution: Dissolve KOH in Ethanol (10 mL/g of ester). Add the diethyl ester dropwise.

  • Reflux: Heat to reflux for 2–3 hours . Note: The cyclobutane ring is stable under these conditions, but prolonged heating (>24h) or extreme temperatures (>160°C) can lead to decarboxylation.

  • Isolation: Evaporate ethanol. Dissolve the solid residue (potassium salt) in minimal hot water.[4]

  • Acidification: Cool in an ice bath. Add conc. HCl dropwise until pH < 1.

  • Extraction: Extract with diethyl ether (

    
    ). Dry over 
    
    
    
    and evaporate.[5]
  • Purification: Recrystallize from ethyl acetate/hexane to obtain white crystals (MP: 158°C).

Visualization: Hydrolysis and Decarboxylation Pathways

The following diagram illustrates the chemical fate of the ester, highlighting the critical decarboxylation risk at high temperatures.

HydrolysisPath Diester Diethyl Ester (Neutral, No pKa) Mono Mono-Ester (pKa ~3.45) Diester->Mono KOH/EtOH Partial Hydrolysis DiAcid CBDCA (Free Acid) (pKa1=3.13, pKa2=5.88) Mono->DiAcid KOH/EtOH Full Hydrolysis Decarb Cyclobutane Carboxylic Acid (Degradant) DiAcid->Decarb Heat >160°C -CO2

Figure 1: Step-wise hydrolysis of the diethyl ester to the active CBDCA ligand. Note the thermal instability leading to decarboxylation.

Pharmaceutical Application: Carboplatin Stability

The pKa of CBDCA is the governing factor in the "aquation" (activation) rate of Carboplatin. Unlike Cisplatin (leaving group


, conjugate acid 

is strong), Carboplatin has a dicarboxylate leaving group.[6][7]
  • Mechanism: The leaving group (CBDCA) must be displaced by water to form the active cationic species that binds DNA.

  • The pKa Effect: Because CBDCA is a weak base (conjugate pKa ~3-6), it binds Platinum(II) more tightly than Chloride. This makes the leaving group harder to displace.

  • Result: Carboplatin has a half-life in blood of ~30 hours (vs. ~1.5 hours for Cisplatin), reducing nephrotoxicity and ototoxicity.

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: To validate the pKa of synthesized CBDCA or its mono-ester derivatives.

System Setup:

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • Electrode: Glass pH combination electrode (calibrated at pH 4.01, 7.00, 10.01).

  • Temperature: Thermostated vessel at

    
    .
    
  • Ionic Strength: 0.1 M

    
     or 
    
    
    
    (to mimic physiological ionic strength).

Step-by-Step:

  • Preparation: Dissolve

    
     M of CBDCA in 50 mL of decarbonated water (containing 0.1 M 
    
    
    
    ).
  • Blank Run: Titrate the solvent blank to correct for background

    
    .
    
  • Titration: Titrate with 0.1 M carbonate-free NaOH. Add aliquots of 0.05 mL, waiting for electrode stability (

    
    ).
    
  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plot analysis to determine

    
     and 
    
    
    
    .
    • Self-Validation Check: The volume of NaOH required to reach the second equivalence point must be exactly double the first. If not, the sample has decarboxylated or contains mono-ester impurities.

Visualization: Carboplatin Activation Mechanism

This diagram details how the pKa of the CBDCA ligand controls the drug's activation.

CarboplatinActivation cluster_pKa pKa Dependency Carbo Carboplatin (Stable Prodrug) Transition Aquation Transition State (Rate Limiting Step) Carbo->Transition + 2 H2O Slow Kinetics (k ~ 10^-7 s^-1) Active Activated Pt Species [Pt(NH3)2(H2O)2]2+ Transition->Active Ring Opening Leaving Free CBDCA Ligand (Leaving Group) Transition->Leaving Release DNA DNA Adducts (Cytotoxicity) Active->DNA Covalent Binding Note Higher pKa of CBDCA = Stronger Pt-O Bond = Slower Activation = Lower Toxicity Leaving->Note

Figure 2: The activation pathway of Carboplatin.[6][7] The stability of the Pt-O bond is directly correlated to the basicity (pKa) of the CBDCA ligand.

References

  • NIST Chemistry WebBook. 1,1-Cyclobutanedicarboxylic acid. Standard Reference Data. Available at: [Link]

  • Di Pasqua, A. J., et al. (2012).[6] Understanding how the platinum anticancer drug carboplatin works. Inorganica Chimica Acta. Syracuse University. Available at: [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid, diethyl ester. Coll. Vol. 4, p.288 (1963). Available at: [Link]

  • Knox, R. J., et al. (1986). Mechanism of cytotoxicity of anticancer platinum drugs. Cancer Research. Available at: [Link]

Sources

Foundational

Chemical Divergence in Carbocyclic Synthons: A Technical Analysis of Cyclobutane-1,1-Dicarboxylic Acid vs. Its Monoester

Executive Summary Cyclobutane-1,1-dicarboxylic acid (CBDC) is the critical bidentate ligand defining the pharmacokinetics of Carboplatin , a second-generation platinum chemotherapeutic. Its structural analog, the monoest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane-1,1-dicarboxylic acid (CBDC) is the critical bidentate ligand defining the pharmacokinetics of Carboplatin , a second-generation platinum chemotherapeutic. Its structural analog, the monoester (typically the ethyl or methyl hemi-ester), represents a divergent chemical species often encountered as a synthetic intermediate or a degradation impurity.

This guide analyzes the physicochemical, synthetic, and functional differences between these two species. For drug development professionals, distinguishing these forms is vital: CBDC provides the thermodynamic stability required for the "chelate effect" in metallodrugs, whereas the monoester lacks this capacity, leading to rapid ligand exchange and altered toxicity profiles.

Physicochemical & Structural Divergence

The fundamental difference lies in the symmetry and ionization potential of the carboxylate groups. CBDC is a gem-dicarboxylic acid capable of forming a stable six-membered chelate ring. The monoester is an amphiphilic half-ester/half-acid that breaks this symmetry.

Table 1: Comparative Physicochemical Profile
FeatureCyclobutane-1,1-Dicarboxylic Acid (CBDC)CBDC Monoethyl Ester
Formula


Molecular Weight 144.13 g/mol 172.18 g/mol
Symmetry

(Symmetric)

(Asymmetric)
pKa Values

,


(Carboxyl only)
Solubility High in hot water; Moderate in polar organics.[1]High in organic solvents (DCM, EtOAc); Low in water.
Thermal Stability Decarboxylates >158°C (Melting Point)High Risk: Decarboxylates at lower temps if acidic.
Coordination Bidentate (

-chelation)
Monodentate (Pseudo-terminal)
The Decarboxylation Threat

Both species possess the gem-dicarboxylic motif (or masked motif), making them susceptible to thermal decarboxylation to form cyclobutanecarboxylic acid .

  • Mechanism: The free acid proton coordinates to the carbonyl oxygen of the adjacent group (acid or ester), forming a 6-membered transition state that facilitates the loss of

    
    .
    
  • Implication: In the monoester, this reaction is often catalyzed by residual acid during synthesis, requiring strict pH control during isolation.

Synthetic Pathways & Intermediates[2]

The synthesis of CBDC classically proceeds via the Malonic Ester Synthesis . The monoester is the kinetic intermediate during the hydrolysis of the starting diethyl ester.

Figure 1: Synthetic Pathway and Thermal Degradation Risks

CBDC_Synthesis DEM Diethyl Malonate Diester Diethyl Cyclobutane- 1,1-dicarboxylate DEM->Diester 2 eq. NaOEt Cyclization DBP 1,3-Dibromopropane DBP->Diester Monoester Monoethyl Ester (Kinetic Intermediate) Diester->Monoester 1 eq. KOH/EtOH Partial Hydrolysis CBDC CBDC (Diacid) (Thermodynamic Product) Monoester->CBDC Excess KOH Full Hydrolysis Decarb Cyclobutane- carboxylic Acid Monoester->Decarb Heat + Acid -CO2 CBDC->Decarb Heat (>160°C) -CO2

Caption: Stepwise hydrolysis of the diethyl ester yields the monoester first. Continued hydrolysis yields the target CBDC. Excessive heat applied to either acid form triggers irreversible decarboxylation.

Coordination Chemistry: The Chelate Effect

In Platinum drug design, the distinction between these two species is the difference between a stable drug (Carboplatin) and a reactive, toxic species.

  • CBDC (The Chelate): The diacid, when deprotonated, acts as a dianionic ligand. It bites the Platinum(II) center to form a spiro-fused 6-membered ring . This "chelate effect" stabilizes the complex against aquation (hydrolysis), giving Carboplatin a half-life of ~30 hours in plasma (vs. ~20 mins for Cisplatin).

  • Monoester (The Monodentate): The monoester can only bind through its single carboxylate anion. It cannot close the ring because the ester group is non-ionizable and sterically bulky.

    • Result: A complex formed with the monoester would possess a labile leaving group (usually a chloride or water molecule) opposite the carboxylate, leading to rapid reactivity and off-target toxicity.

Analytical Discrimination

Distinguishing the monoester impurity from the CBDC product is critical during process development.

Infrared Spectroscopy (FT-IR)
  • CBDC: Shows a single, broad carbonyl stretch region (

    
    ) due to the two equivalent carboxylic acid groups and extensive hydrogen bonding.
    
  • Monoester: Exhibits split carbonyl bands :

    • Ester C=O: Higher frequency (

      
      ).
      
    • Acid C=O: Lower frequency (

      
      ).
      
Nuclear Magnetic Resonance ( H-NMR)
  • CBDC (Symmetric): The cyclobutane ring protons appear as two distinct multiplets (

    
    -CH2 and 
    
    
    
    -CH2). The molecule has a plane of symmetry.
  • Monoester (Asymmetric): The symmetry is broken. The protons on the cyclobutane ring "see" different environments (cis to acid vs. cis to ester). This results in complex splitting patterns and the appearance of the ethyl group signals (quartet at 4.2 ppm, triplet at 1.2 ppm).

Experimental Protocols

Protocol A: Synthesis of CBDC (Full Hydrolysis)

Target: High purity diacid for Carboplatin synthesis.

  • Reagents: Dissolve Diethyl cyclobutane-1,1-dicarboxylate (100 mmol) in Ethanol (50 mL).

  • Saponification: Add aqueous KOH (250 mmol, 2.5 eq) dropwise.

  • Reflux: Heat to reflux for 3 hours. (Monitor by TLC; disappearance of diester).

  • Work-up (Critical):

    • Cool to room temperature.[2]

    • Evaporate ethanol under reduced pressure (Rotavap).

    • Acidify the aqueous residue with concentrated HCl to pH 1 at 0°C (Ice bath). Note: Keeping temperature low prevents decarboxylation.

  • Isolation: Extract with Diethyl Ether (

    
    ). Dry over 
    
    
    
    , filter, and evaporate.
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Protocol B: Synthesis of Monoethyl Ester (Controlled Partial Hydrolysis)

Target: Synthetic intermediate.

  • Reagents: Dissolve Diethyl cyclobutane-1,1-dicarboxylate (100 mmol) in Ethanol (100 mL).

  • Controlled Addition: Prepare a solution of KOH (100 mmol, 1.0 eq exactly ) in Ethanol.

  • Reaction: Add KOH solution dropwise at room temperature over 1 hour. Do not reflux.

  • Quench: After stirring for 12 hours, neutralize carefully with 1.0 eq of HCl.

  • Separation:

    • Evaporate ethanol.[3]

    • Partition residue between water and DCM.

    • The unreacted diester stays in DCM; the diacid (if formed) stays in water (at pH > 4).

    • Adjust aqueous layer to pH 3-4 and extract the Monoester into DCM.

  • Validation: Check IR for split carbonyls (1735/1710 cm⁻¹).

Figure 2: Analytical Workflow for Impurity Isolation

Analytical_Workflow Crude Crude Reaction Mixture (Diester, Monoester, Diacid) Step1 Partition: DCM / Water (pH 8) Crude->Step1 Org1 Organic Layer: Unreacted Diester Step1->Org1 Aq1 Aqueous Layer: Monoester & Diacid Salts Step1->Aq1 Step2 Acidify to pH 3.5 Extract with DCM Aq1->Step2 Org2 Organic Layer: MONOESTER (Target) Step2->Org2 Aq2 Aqueous Layer (pH 3.5): Diacid (remains ionized) Step2->Aq2

Caption: pH-dependent extraction strategy utilizing the pKa differences to isolate the monoester.

References

  • Organic Syntheses. (1943).[4] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[5][4][6] Organic Syntheses, Coll.[5] Vol. 3, p.213. Link

  • National Institute of Standards and Technology (NIST). Cyclobutane-1,1-dicarboxylic acid - WebBook.[7]Link

  • Alberts, D. S., & Dorr, R. T. (1998). New Perspectives on an Old Friend: Optimizing Carboplatin for the Treatment of Solid Tumors. The Oncologist. (Discusses the stability and ligand exchange of CBDC). Link

  • PubChem. Compound Summary: Diethyl 1,1-cyclobutanedicarboxylate.[5][8] (Precursor data). Link

  • GuideChem. Cyclobutane-1,1-dicarboxylic acid ethyl ester (Monoester) Properties.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Executive Summary This guide details the synthesis of 1-(methoxycarbonyl)cyclobutanecarboxylic acid (also known as monomethyl cyclobutane-1,1-dicarboxylate) via the controlled desymmetrization of dimethyl cyclobutane-1,1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(methoxycarbonyl)cyclobutanecarboxylic acid (also known as monomethyl cyclobutane-1,1-dicarboxylate) via the controlled desymmetrization of dimethyl cyclobutane-1,1-dicarboxylate.

While classical saponification of symmetric diesters often yields a statistical mixture of starting material (diester), product (monoester), and byproduct (diacid), this protocol utilizes the Niwayama Hydrolysis Method . This technique exploits hydrophobic aggregation in aqueous co-solvents to achieve high chemoselectivity (>90%) for the monoester, minimizing over-hydrolysis.[1] A secondary biocatalytic route using Pig Liver Esterase (PLE) is provided for applications requiring mild, neutral pH conditions.

Target Audience: Medicinal chemists and process development scientists working on conformationally restricted amino acid analogs and peptidomimetics.

Introduction & Retrosynthetic Logic

Cyclobutane-1,1-dicarboxylic acid derivatives are critical building blocks in drug discovery. The 1,1-disubstitution pattern introduces specific conformational constraints when incorporated into peptide backbones, often enhancing metabolic stability and receptor selectivity.

The core synthetic challenge is chemoselectivity . The starting material, dimethyl cyclobutane-1,1-dicarboxylate, is a symmetric diester. Hydrolysis of the first ester group generates a carboxylate anion. In standard homogeneous saponification, the rate of the second hydrolysis is often comparable to the first, leading to significant diacid formation.

Reaction Scheme

The transformation involves the hydrolysis of exactly one methyl ester group:

ReactionScheme SM Dimethyl cyclobutane- 1,1-dicarboxylate Product 1-(Methoxycarbonyl) cyclobutanecarboxylic acid SM->Product Major Pathway Reagents Method A: NaOH, THF/H2O, 0°C (Niwayama Conditions) Method B: PLE, pH 7.0 Byproduct Cyclobutane-1,1- dicarboxylic acid (Over-hydrolysis) Product->Byproduct Minor Pathway

Figure 1: Reaction pathway highlighting the chemoselectivity challenge.

Method A: The Niwayama Chemical Desymmetrization (Recommended)

This protocol is based on the work of Satomi Niwayama, who demonstrated that performing hydrolysis in specific aqueous co-solvents (THF or Acetonitrile) at


 creates a "semi-two-phase" system. The hydrophobic diester aggregates, protecting the core from the second hydrolysis event once the first hydrophilic carboxylate is formed [1, 2].
Materials
  • Substrate: Dimethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)

  • Base: 0.25 M Aqueous NaOH (1.2 equiv)

  • Solvent: THF (Tetrahydrofuran), HPLC grade

  • Quench: 1 M HCl or 10% KHSO₄

Protocol Steps
  • Preparation: In a round-bottom flask, dissolve dimethyl cyclobutane-1,1-dicarboxylate (e.g., 1.72 g, 10 mmol) in THF (15 mL).

  • Temperature Control: Cool the solution to

    
      using an ice-water bath. Stirring must be vigorous to ensure emulsion efficiency.
    
    • Critical Parameter: Do not allow temperature to rise above

      
      . Higher temperatures disrupt the hydrophobic aggregates and increase diacid formation.
      
  • Base Addition: Add 0.25 M aqueous NaOH (48 mL, 12 mmol) in a single portion.

    • Note: Unlike classical titration, slow addition is not required here due to the aggregation mechanism protecting the product.

  • Reaction: Stir at

    
     for 60–90 minutes. Monitor by TLC (System: Hexane/EtOAc 3:1). The diester spot (
    
    
    
    ) should disappear, and a baseline spot (product) should appear.
  • Volume Reduction: Evaporate the THF on a rotary evaporator at ambient temperature (do not heat >30°C). The mixture will become a clear aqueous solution.

  • Workup (The "pH Switch"):

    • Wash the basic aqueous phase with Et₂O (

      
       mL) to remove any unreacted diester. Discard organic layer. 
      
    • Acidify the aqueous phase to pH 2–3 using 1 M HCl (approx. 15 mL).

    • Extract the acidic aqueous phase with EtOAc (

      
       mL).
      
    • Dry combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate.

Expected Results
  • Yield: 85–95%

  • Purity: >95% (by ¹H NMR)

  • Appearance: Colorless viscous oil or low-melting solid.

Method B: Pig Liver Esterase (Biocatalytic Route)

For substrates sensitive to basic conditions or if enantioselectivity is required (for substituted cyclobutanes), Pig Liver Esterase (PLE) is the gold standard [3, 4]. PLE mimics the chemoselectivity of the chemical method by recognizing the diester geometry.

Materials
  • Enzyme: Pig Liver Esterase (PLE), lyophilized powder (Sigma/Merck), activity

    
     15 units/mg.
    
  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Base for Titration: 1.0 M NaOH.

Protocol Steps
  • Suspension: Suspend dimethyl cyclobutane-1,1-dicarboxylate (1 mmol) in 0.1 M Phosphate Buffer (25 mL).

  • Initiation: Add PLE (100 units/mmol of substrate).

  • pH Stat Titration: Stir at room temperature (

    
    ). As hydrolysis proceeds, acid is generated. Maintain pH at 7.0 by the automatic (or manual dropwise) addition of 1.0 M NaOH.
    
  • Termination: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed (stops automatically due to high specificity).

  • Workup:

    • Filter off the enzyme (Celite pad).

    • Acidify filtrate to pH 2.

    • Extract with EtOAc, dry, and concentrate.[2]

Comparative Analysis & QC

Data Summary Table
FeatureMethod A: Niwayama (Chemical)Method B: PLE (Enzymatic)
Reagents NaOH, THFPLE Enzyme, Buffer
Cost LowHigh
Scalability High (Multi-gram to kg)Low to Medium
Reaction Time 1–2 Hours12–24 Hours
Selectivity >90% Monoester>98% Monoester
Primary Risk Over-hydrolysis if T > 5°CEnzyme denaturation / Cost
Analytical Control (NMR)

Distinguishing the three potential species is critical.

  • Diester (Starting Material): Singlet at

    
     ppm integrating for 6H  (
    
    
    
    ).
  • Monoester (Product): Singlet at

    
     ppm integrating for 3H  (
    
    
    
    ). Broad singlet at
    
    
    ppm (COOH).
  • Diacid (Over-hydrolysis): No methoxy singlet.

Purification Logic Flow

The following flowchart illustrates the critical "pH Switch" workup required to isolate the pure monoester from the reaction mixture.

WorkupFlow Crude Crude Reaction Mixture (pH > 10) Contains: Product(salt), SM, Diacid(salt) Wash Wash with Ether/Hexane Crude->Wash Phase1 Phase Separation Wash->Phase1 Org1 Organic Layer 1 Contains: Unreacted Diester (SM) Phase1->Org1 Remove SM Aq1 Aqueous Layer 1 Contains: Product(salt) + Diacid(salt) Phase1->Aq1 Keep Product Acidify Acidify to pH 2-3 (HCl or KHSO4) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Phase2 Phase Separation Extract->Phase2 Aq2 Aqueous Layer 2 (Waste salts) Phase2->Aq2 Discard Org2 Organic Layer 2 Contains: Product (Monoester) + Trace Diacid Phase2->Org2 Isolate Purify Evaporation -> Optional: Column Chromatography (Usually pure enough) Org2->Purify

Figure 2: Workup strategy utilizing pH-dependent solubility to remove starting material.

Troubleshooting & Optimization

  • Problem: Low Yield / High Diacid Content.

    • Cause: Temperature rose above 0°C or THF evaporated during reaction.

    • Fix: Ensure strict ice-bath maintenance. Ensure the reaction vessel is closed to prevent THF loss (THF is crucial for the hydrophobic aggregation).

  • Problem: Emulsion during extraction.

    • Cause: Cyclobutane amphiphilic nature.

    • Fix: Add brine (saturated NaCl) during the extraction steps.

  • Problem: Product Decarboxylation.

    • Cause: Excessive heat during rotary evaporation. 1,1-dicarboxylic acids and their monoesters are prone to thermal decarboxylation.

    • Fix: Keep water bath

      
      .
      

References

  • Niwayama, S. (2000).[3][4] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

  • Niwayama, S. (2008).[1][5] Selective Monohydrolysis of Symmetric Diesters. Organic Syntheses, 85, 85-95.

  • Ohno, M., et al. (1981). Pig Liver Esterase-Catalyzed Hydrolysis of Cyclic Diesters.[6][7] Tetrahedron Letters, 22(27), 2583-2586.

  • Jones, J. B. (1986). Enzymes in Organic Synthesis. Tetrahedron, 42(13), 3351-3403.

Sources

Application

Application Note: Protocol for Selective Hydrolysis of Dimethyl Cyclobutane-1,1-dicarboxylate

Abstract & Executive Summary This Application Note details the protocol for the selective monohydrolysis (desymmetrization) of dimethyl cyclobutane-1,1-dicarboxylate to yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This Application Note details the protocol for the selective monohydrolysis (desymmetrization) of dimethyl cyclobutane-1,1-dicarboxylate to yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid. While statistical hydrolysis of geminal diesters typically yields a difficult-to-separate mixture of diester, monoester, and diacid, this guide prioritizes a semi-two-phase reaction system (THF/Water) .[1] This method, grounded in the work of Niwayama et al., leverages hydrophobicity-directed selectivity to achieve high yields (>90%) of the monoester with minimal byproduct formation.[1] A biocatalytic alternative using Pig Liver Esterase (PLE) is also provided for applications requiring mild, neutral conditions.[1]

Key Takeaways:

  • Preferred Method: THF/Water (semi-two-phase) with NaOH at 0°C.[2]

  • Mechanism: Hydrophobic clustering of the diester protects the second ester group from hydrolysis after the first event.

  • Purification: Chromatography-free isolation via pH-controlled acid-base extraction.

Background & Significance

Cyclobutane derivatives are critical scaffolds in medicinal chemistry, particularly as conformationally restricted analogues of amino acids (e.g., GABA analogues like Gabapentin).[1] The 1,1-dicarboxylic acid motif serves as a versatile precursor for synthesizing quaternary amino acids and spirocyclic compounds.

The challenge in hydrolyzing dimethyl cyclobutane-1,1-dicarboxylate lies in the equivalence of the two ester groups. Standard saponification (e.g., KOH/MeOH) often results in a statistical distribution:

  • Starting Material: Dimethyl ester (Lipophilic)[1]

  • Product: Monoester (Amphiphilic)[1]

  • Over-hydrolysis: Dicarboxylic acid (Hydrophilic)[1]

To maximize process efficiency, the protocol must kinetically favor the first hydrolysis step while suppressing the second.

Mechanistic Logic & Pathway

The success of the recommended protocol relies on the "Hydrophobic Shielding" effect observed in aqueous THF.

Graphviz Diagram: Reaction Pathway & Selectivity

ReactionPathway cluster_micelle Selectivity Mechanism (THF/Water) Diester Dimethyl cyclobutane- 1,1-dicarboxylate (Hydrophobic) Intermediate Tetrahedral Intermediate Diester->Intermediate NaOH / THF:H2O (Fast) Monoester Mono-Sodium Salt (Amphiphilic) Intermediate->Monoester - MeOH Diacid 1,1-Dicarboxylic Acid (Over-hydrolysis Product) Monoester->Diacid NaOH (Excess/RT) (Slow in THF/H2O) Explanation Micellar Aggregate: Charged carboxylate faces water; Remaining ester buried in hydrophobic core.

Caption: Reaction pathway illustrating the desymmetrization. In THF/Water, the mono-salt aggregates, burying the remaining ester group and protecting it from further attack by the hydroxide ion.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System THF : Water (1:2 to 1:4 v/v)Crucial for the "semi-two-phase" effect. Pure methanol leads to statistical mixtures (homogenous phase).[1]
Temperature 0°C (Ice Bath)Suppresses the rate of the second hydrolysis (diacid formation).[1]
Stoichiometry NaOH (1.0 - 1.1 equiv)Limiting base prevents over-hydrolysis.
Agitation Vigorous StirringEssential to maintain the emulsion/suspension interface where reaction kinetics are controlled.

Protocol A: Chemical Desymmetrization (Recommended)[1]

This protocol is adapted from the high-efficiency method developed by Niwayama et al. (See References). It is scalable and avoids chromatography.

Materials
  • Dimethyl cyclobutane-1,1-dicarboxylate (10 mmol, ~1.72 g)[1]

  • Tetrahydrofuran (THF), reagent grade[1]

  • Sodium Hydroxide (NaOH), 0.25 M aqueous solution[1]

  • Ethyl Acetate (EtOAc)[1]

  • Hydrochloric Acid (HCl), 1 M and 6 M[1]

  • Brine (saturated NaCl)[1]

Step-by-Step Procedure
  • Preparation: Dissolve dimethyl cyclobutane-1,1-dicarboxylate (1.72 g, 10 mmol) in THF (10 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0°C) and stir vigorously for 10 minutes.

  • Reaction: Add 0.25 M aqueous NaOH (44 mL, 11 mmol, 1.1 equiv) in one portion .

    • Note: Unlike classical titrations, rapid addition favors the formation of the specific aggregates required for selectivity in this solvent system.[1]

  • Monitoring: Stir the resulting suspension at 0°C. Monitor by TLC (System: Hexane:EtOAc 3:1). The reaction is typically complete within 30–60 minutes.

    • Endpoint: Disappearance of the diester spot.

  • Quenching & Volume Reduction: Once complete, evaporate the THF under reduced pressure (Rotavap) at room temperature. Do not heat significantly.

    • Result: You now have an aqueous solution containing the sodium salt of the monoester.

Workup: The "Self-Validating" Purification

This extraction sequence ensures purity without column chromatography.

WorkupFlow Step1 Aqueous Residue (pH > 10) Step2 Wash with EtOAc (x2) Step1->Step2 Step3 Separation Step2->Step3 Org1 Organic Phase 1: Contains unreacted Diester (Discard or Recycle) Step3->Org1 Remove Impurities Aq1 Aqueous Phase: Contains Monoester Salt Step3->Aq1 Keep Product Step4 Acidify to pH 2-3 (using 1M HCl at 0°C) Aq1->Step4 Step5 Extract with EtOAc (x3) Step4->Step5 Org2 Organic Phase 2: Contains Target Monoester Step5->Org2 Collect Product Aq2 Aqueous Phase: Contains Salts/Diacid Step5->Aq2 Waste

Caption: pH-switch extraction flowchart. Washing at basic pH removes starting material; extraction at acidic pH isolates the product.

  • Extraction (Basic): Wash the aqueous residue with EtOAc (2 x 20 mL).

    • Purpose: Removes any unreacted starting diester.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 1 M HCl to pH ~2–3.

    • Caution: CO2 evolution is minimal, but avoid strong heating to prevent decarboxylation of the gem-diacid byproduct (if any).[1]

  • Extraction (Acidic): Extract the acidified aqueous layer with EtOAc (3 x 30 mL).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Isolation: Concentrate in vacuo to yield the target 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid .

    • Expected Yield: 85–95%.

    • Appearance: Colorless oil or low-melting solid.

Protocol B: Enzymatic Desymmetrization (PLE)[1]

Use this method if the substrate contains other base-sensitive groups or if enantioselectivity is required for chiral analogues.[3]

Materials
  • Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck, crude or immobilized)[1]

  • Phosphate Buffer (0.1 M, pH 7.0)[1]

  • Acetone (Co-solvent)[1]

Procedure
  • Buffer Prep: Prepare 50 mL of 0.1 M Phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve the diester (1 mmol) in 1 mL Acetone.

  • Initiation: Add the acetone solution to the vigorously stirring buffer.

  • Enzyme Addition: Add PLE (100–200 units).

  • pH Stat: The reaction produces acid, lowering pH. Maintain pH at 7.0 by automatic addition of 0.1 M NaOH (using a pH-stat titrator) or manual addition with phenol red indicator.

  • Termination: When 1.0 equivalent of NaOH has been consumed (approx 2–4 hours), quench by adding EtOAc and acidifying to pH 3.

  • Workup: Follow the extraction protocol from Method A (Steps 8–10).

Analytical Validation

TestExpected ResultNotes
1H NMR (CDCl3) Methyl ester singlet (~3.7 ppm) integrates to 3H.[1] Cyclobutane ring protons appear as multiplets (1.8–2.7 ppm).[1] Acid proton is broad (>10 ppm).[1]Absence of 2nd methyl singlet confirms hydrolysis.
13C NMR Two distinct carbonyl peaks: Ester (~174 ppm) and Acid (~178 ppm).[1]Symmetry of the starting material is broken.
Mass Spec (ESI) [M-H]- peak corresponding to Monoester.[1]Check for absence of [M-H]- for Diacid.

Troubleshooting & Safety

  • Decarboxylation Risk: Geminal dicarboxylic acids and their monoesters can decarboxylate at high temperatures. Always evaporate solvents at <40°C. [1]

  • Low Yield: If the yield is low, check the pH during the acidic extraction.[1] The carboxylic acid is water-soluble if the pH is not sufficiently low (target pH 2).

  • Emulsions: In the THF/Water method, emulsions are rare but possible. Use brine to break them.

References

  • Niwayama, S. (2000).[1][2][4] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.[1] [1]

    • Core reference for the THF/W
  • Ohno, M., et al. (1981).[1] Pig Liver Esterase in Organic Synthesis. Tetrahedron, 37, 319-323.[1]

    • Foundational text on PLE desymmetriz
  • PubChem Compound Summary. (n.d.). Dimethyl cyclobutane-1,1-dicarboxylate. [1]

    • Source for physical property data.[5]

  • Organic Syntheses. (1943). Cyclobutanecarboxylic acid.[6][7] Org.[2][4] Syn. Coll. Vol. 3, p.213. [1]

    • Historical context for cyclobutane ester hydrolysis.

Sources

Method

Cyclobutane ring formation via malonic ester synthesis

Application Note: Cyclobutane Ring Formation via Malonic Ester Synthesis Executive Summary This guide details the synthesis of diethyl cyclobutane-1,1-dicarboxylate utilizing the malonic ester synthesis pathway. While tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclobutane Ring Formation via Malonic Ester Synthesis

Executive Summary

This guide details the synthesis of diethyl cyclobutane-1,1-dicarboxylate utilizing the malonic ester synthesis pathway. While traditional malonic ester syntheses are staples of undergraduate curriculum for creating substituted acetic acids, the formation of the cyclobutane ring presents unique kinetic and thermodynamic challenges—specifically the competition between intramolecular cyclization (ring formation) and intermolecular polymerization.

This protocol is designed for medicinal chemists and process development scientists. It leverages the cyclobutane "pucker" conformation (approx. 30°), a structural motif increasingly valued in drug discovery for providing rigid metabolic stability and novel vectors for fragment-based drug design (FBDD) [1].

Strategic Importance in Drug Discovery

Before detailing the chemistry, it is critical to understand why this scaffold is synthesized.

  • Bioisosterism: Cyclobutanes often serve as lipophilic, metabolically stable bioisosteres for gem-dimethyl groups or phenyl rings.[1]

  • Vector Positioning: Unlike the planar cyclopropane or the chair-form cyclohexane, cyclobutane exists in a "puckered" butterfly conformation to relieve torsional strain. This positions substituents in unique vectors (pseudo-axial/pseudo-equatorial) that can enhance receptor binding selectivity.

  • Metabolic Hardening: The strained C-C bonds often resist oxidative metabolism (CYP450) better than flexible alkyl chains.

Mechanistic Insight & Reaction Design

The synthesis relies on a double nucleophilic substitution. The core challenge is enforcing the Intramolecular reaction over the Intermolecular one.

The Pathway:

  • Activation: Diethyl malonate (pKa ~13) is deprotonated by sodium ethoxide.

  • First Alkylation: The enolate attacks 1,3-dibromopropane.[2]

  • Second Activation: The remaining

    
    -proton is removed.
    
  • Cyclization (4-exo-tet): The anion attacks the terminal bromide to close the ring.

Diagram 1: Reaction Mechanism & Pathway

Cyclobutane_Mechanism DEM Diethyl Malonate Enolate1 Enolate Species 1 DEM->Enolate1 - H+ Base NaOEt / EtOH Base->Enolate1 Inter Intermediate: (3-Bromopropyl)malonate Enolate1->Inter + Dibromide (SN2) Dibromide 1,3-Dibromopropane Enolate2 Enolate Species 2 Inter->Enolate2 + Base (- H+) Product Diethyl cyclobutane- 1,1-dicarboxylate Enolate2->Product Intramolecular SN2 (Ring Closure) Polymer Polymerization (Side Product) Enolate2->Polymer Intermolecular Attack

Caption: Mechanistic pathway highlighting the critical divergence between ring closure and polymerization.

Critical Experimental Parameters

To favor the pathway to "Product" over "Polymer" (see Diagram 1), specific conditions must be met.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Malonate : 1.0 eq Dihalide : 2.0+ eq BaseTwo equivalents of base are required to neutralize the two protons released as HBr.
Concentration High Dilution (or Slow Addition)Critical: Low concentration of the intermediate favors intramolecular reaction (zero-order in external electrophile) over intermolecular polymerization (second-order).
Leaving Group Bromide (1,3-dibromopropane)Bromide is a superior leaving group to chloride, allowing the reaction to proceed at reasonable reflux temperatures without decomposition.
Solvent Absolute EthanolMust match the ester (ethyl) to prevent transesterification.[3] Must be strictly anhydrous to prevent hydrolysis.

Detailed Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Safety Note: This reaction involves sodium metal (pyrophoric) and alkyl halides (potential carcinogens). Work in a fume hood.

Materials:
  • Sodium metal: 23.0 g (1.0 mol)

  • Absolute Ethanol: 500 mL (dried over Mg or molecular sieves)

  • Diethyl malonate: 80.0 g (0.5 mol)

  • 1,3-Dibromopropane: 101.0 g (0.5 mol)

Step-by-Step Methodology:
  • Preparation of Sodium Ethoxide (The Base):

    • In a 2L 3-neck round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), add 500 mL absolute ethanol.

    • Add sodium metal in small chunks slowly.[4] Maintain a gentle reflux.[5]

    • Checkpoint: Ensure all sodium has dissolved before proceeding.

  • Formation of the Sodiomalonate:

    • Cool the ethoxide solution to ~50°C.[4]

    • Add diethyl malonate (80.0 g) dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow; this is the enolate forming.

  • Alkylation & Cyclization (The Critical Step):

    • Method A (Standard): Add 1,3-dibromopropane dropwise to the refluxing mixture.

    • Method B (Preferred for Yield - Inverse Addition): To minimize polymerization, mix the malonate and dibromide first, then add the sodium ethoxide solution slowly to that mixture. This keeps the concentration of free enolate low relative to the cyclization rate.

    • Protocol for this guide (Method A modified): Add the dibromide slowly over 1 hour while maintaining a vigorous reflux.

    • Reflux for an additional 2–3 hours. The reaction is complete when the solution becomes neutral (pH paper check) due to the consumption of the base.

  • Workup:

    • Distill off as much ethanol as possible using a rotary evaporator or simple distillation.

    • Add 200 mL of water to the residue to dissolve the sodium bromide salt.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Remove ether under reduced pressure.

    • Perform fractional distillation under vacuum.

    • Target Fraction: Collect the fraction boiling at 100–105°C at 15 mmHg .

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Anhydrous EtOH MakeBase Add Na Metal (Generate NaOEt) Start->MakeBase AddReagents Add Diethyl Malonate + 1,3-Dibromopropane MakeBase->AddReagents Slow Addition Reflux Reflux 3-4 Hours (Ring Closure) AddReagents->Reflux Strip Remove EtOH (Distillation) Reflux->Strip Extract Add Water & Extract with Ether Strip->Extract Purify Vacuum Distillation (100-105°C @ 15mmHg) Extract->Purify

Caption: Step-by-step workflow from reagent preparation to final purification.

Downstream Application: Decarboxylation

To convert the dicarboxylate to cyclobutanecarboxylic acid (a common drug intermediate):

  • Hydrolysis: Reflux the ester with KOH (2 eq) in ethanol/water.

  • Acidification: Acidify with concentrated HCl to precipitate the 1,1-dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–170°C.

    
     will evolve, yielding the mono-carboxylic acid.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Tar Formation Polymerization dominates.Increase dilution. Use "Inverse Addition" (add base to the ester/halide mix).
Starting Material Recovery Reaction stopped too early or wet ethanol.Ensure strictly anhydrous ethanol.[5] Extend reflux time.
Transesterification Wrong alcohol used.If using diethyl malonate, you must use ethanol. If using dimethyl malonate, use methanol.

References

  • Role of Cyclobutanes in Drug Discovery: Source: Tales, R. H. (2016). "The Cyclobutane Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. Context: Discusses the "pucker" and metabolic stability.
  • Primary Synthetic Protocol (Organic Syntheses)

    • Title: Diethyl 1,1-Cyclobutanedicarboxylate.[5][6][7]

    • Source:Organic Syntheses, Coll.[4] Vol. 2, p.194 (1943); Vol. 10, p.26 (1930).

    • URL:[Link]

  • Alternative Protocol (Cyclobutanecarboxylic Acid)

    • Title: Cyclobutanecarboxylic Acid.[2][7][8][9][10]

    • Source:Organic Syntheses, Coll.[4] Vol. 3, p.213 (1955).

    • URL:[Link]

  • Source: Cason, J., & Rapoport, H. (1950). Laboratory Text in Organic Chemistry. Prentice-Hall.

Sources

Application

Application Note: High-Fidelity Synthesis of Cyclobutane-Based Amino Acids (CBAs) via Monoester Desymmetrization

Executive Summary & Strategic Rationale Cyclobutane-based amino acids (CBAs) are critical peptidomimetics used to restrict the conformational flexibility of peptide backbones.[1] By locking the and torsion angles, CBAs e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclobutane-based amino acids (CBAs) are critical peptidomimetics used to restrict the conformational flexibility of peptide backbones.[1] By locking the


 and 

torsion angles, CBAs enhance metabolic stability and receptor selectivity.

The primary challenge in CBA synthesis is controlling the cis/trans stereochemistry and enantiopurity. This guide details a Monoester Pivot Strategy . Instead of attempting to install the amino and carboxyl groups simultaneously, we utilize a cyclobutane diester intermediate. By desymmetrizing this diester into a monoester , we create a divergent platform where one carboxylate is retained as the C-terminus, and the other is chemically transmuted into the amine (N-terminus) via a Curtius rearrangement.

Key Advantages of this Protocol:

  • Stereoretention: The Curtius rearrangement proceeds with complete retention of configuration, preserving the stereocenters established during the monoester formation.

  • Scalability: Utilizes DPPA (Diphenylphosphoryl azide), avoiding the isolation of explosive acyl azide intermediates.[2]

  • Versatility: Accesses both cis- and trans-ACPC analogs depending on the initial hydrolysis conditions.

Strategic Workflow

The following diagram outlines the critical path from the initial alkene precursors to the final protected amino acid.

CBA_Synthesis_Workflow Substrate Alkene Precursors (Fumarates/Maleates) Cycloadd [2+2] Photocycloaddition (Ring Formation) Substrate->Cycloadd hv Diester Cyclobutane-1,2- diester Cycloadd->Diester Monoester Chiral Monoester (The Pivot) Diester->Monoester Enzymatic Hydrolysis (PLE or CALB) Curtius Curtius Rearrangement (Carboxyl to Amine) Monoester->Curtius DPPA, Et3N Final Protected CBA (Boc-ACPC) Curtius->Final t-BuOH

Figure 1: The Monoester Pivot Strategy. The desymmetrization step (Diester


 Monoester) defines the final enantiopurity.

Detailed Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Diester Monoester)

Objective: To convert dimethyl cyclobutane-1,2-dicarboxylate into the enantiopure monoester (1R, 2S)-2-(methoxycarbonyl)cyclobutanecarboxylic acid.

Mechanism: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) selectively hydrolyzes the pro-S ester group.

Materials:

  • Dimethyl cyclobutane-1,2-dicarboxylate (10 mmol)

  • Pig Liver Esterase (PLE) (crude, ~150 units/mg) or CALB (immobilized)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (co-solvent)

Step-by-Step Procedure:

  • Emulsification: Suspend the diester (1.72 g, 10 mmol) in Phosphate Buffer (50 mL). Add Acetone (2 mL) to improve solubility.

  • Enzyme Addition: Add PLE (100 mg) suspended in a minimal amount of buffer.

  • Incubation: Stir the mixture vigorously at 25°C. Maintain pH 7.0 by automatic addition of 1.0 M NaOH via a pH-stat titrator.

    • Critical Checkpoint: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed (approx. 10 mL).

  • Quenching: Filter off the enzyme (if immobilized) or acidify the solution to pH 2.0 using 1.0 M HCl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. The monoester is typically obtained as a viscous oil.
    
    • Quality Control: Verify enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column). Expected ee > 95%.

Protocol B: Curtius Rearrangement (Monoester Protected Amino Acid)

Objective: Convert the free carboxylic acid of the monoester into a Boc-protected amine using Diphenylphosphoryl azide (DPPA).[2]

Safety Warning: Azides are potential explosion hazards. DPPA is safer than NaN


 but should still be handled behind a blast shield. Ensure proper ventilation.

Materials:

  • Monoester from Protocol A (5 mmol)

  • DPPA (Diphenylphosphoryl azide) (1.1 eq, 5.5 mmol)

  • Triethylamine (Et

    
    N) (1.2 eq, 6 mmol)
    
  • tert-Butanol (t-BuOH) (Solvent/Reagent, 20 mL)

  • Toluene (optional co-solvent for higher reflux temps)

Step-by-Step Procedure:

  • Activation: Dissolve the monoester (5 mmol) in anhydrous tert-butanol (20 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (0.84 mL, 6 mmol). Stir for 10 minutes at room temperature.

  • Azidation: Add DPPA (1.19 mL, 5.5 mmol) dropwise.

    • Observation: The solution may become slightly cloudy due to phosphate salt formation.

  • Rearrangement (The Critical Step): Heat the reaction mixture to reflux (approx. 85°C) for 4–6 hours.

    • Mechanistic Insight: The acyl azide forms in situ and thermally decomposes to the isocyanate.[2][3][4][5] The isocyanate is immediately trapped by tert-butanol to form the Boc-carbamate.

    • Monitoring: Monitor by TLC or IR. Disappearance of the azide peak (~2140 cm

      
      ) and appearance of the urethane carbonyl (~1700 cm
      
      
      
      ) indicates completion.
  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Partition: Redissolve the residue in Ethyl Acetate (30 mL) and wash sequentially with:

    • 5% citric acid (removes residual amine/base)

    • Sat. NaHCO

      
       (removes unreacted monoester)
      
    • Brine

  • Isolation: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization: The Curtius Retention

It is vital to understand that the stereochemistry at the migrating carbon is retained. The alkyl group migrates with its bonding electrons to the nitrogen atom.

Curtius_Mechanism Monoester Monoester (R-COOH) AcylAzide Acyl Azide (R-CON3) Monoester->AcylAzide + DPPA Nitrene Transition State (Concerted Migration) AcylAzide->Nitrene Heat (-N2) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Retention of Configuration Carbamate Boc-Protected Amine (R-NH-Boc) Isocyanate->Carbamate + t-BuOH

Figure 2: Mechanism of the Curtius Rearrangement. Note the concerted nature of the migration step which ensures stereochemical integrity.

Performance Data & Troubleshooting

Yield Comparison by Solvent System

The choice of solvent in the Curtius step significantly impacts yield and reaction time.

SolventTemperature (°C)Time (h)Yield (%)Notes
t-BuOH (Pure) 82678-85%Standard. Can be slow if moisture is present.
Toluene/t-BuOH (1:1) 95388-92%Higher temp accelerates rearrangement.
THF 661260-65%Too cool for efficient rearrangement.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure all reagents (especially t-BuOH) are anhydrous. Moisture converts isocyanate to urea byproducts.
Racemization High pH during hydrolysisDuring Protocol A, ensure pH does not exceed 7.5. Use a pH-stat.
Incomplete Reaction Old DPPADPPA hydrolyzes over time. Use fresh reagent or store under argon in a desiccator.

References

  • Gaucher, A., et al. (2011). "A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids." Tetrahedron: Asymmetry. Link

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem. Link

  • Niwayama, S. (2020).[6] "Recent Desymmetrization Reactions By CALB." SSRG International Journal of Applied Chemistry. Link

  • Alfa Chemistry. "Curtius Rearrangement Mechanism and Protocol." Link

Sources

Method

Application Note: Curtius Rearrangement of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Executive Summary This application note details the protocol for the Curtius rearrangement of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid to synthesize Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (or re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Curtius rearrangement of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid to synthesize Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (or related carbamates). This transformation is a critical step in the synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives, which are essential non-proteinogenic amino acid scaffolds used in peptidomimetics and conformational restriction studies.

The guide prioritizes the Diphenylphosphoryl Azide (DPPA) method for laboratory-scale precision and the Mixed Anhydride method for scalable process development.

Mechanistic Insight & Reaction Design

The Curtius rearrangement converts an acyl azide into an isocyanate via a concerted loss of nitrogen.[1][2][3][4][5][6][7] For the substrate 1-(Methoxycarbonyl)cyclobutanecarboxylic acid , the presence of the strained cyclobutane ring and the geminal ester group requires careful thermal management to prevent ring-opening side reactions or intermolecular reactivity.

Reaction Pathway

The reaction proceeds through the activation of the free carboxylic acid, formation of the acyl azide, thermal rearrangement to the isocyanate, and subsequent trapping by a nucleophile (typically tert-butanol).

CurtiusMechanism Start Substrate: 1-(Methoxycarbonyl) cyclobutanecarboxylic acid Activation Activation (Mixed Anhydride or Phosphoryl Species) Start->Activation + Base Azide Acyl Azide Intermediate (-N3) Activation->Azide + Azide Source (DPPA or NaN3) TS Concerted Rearrangement (Loss of N2) Azide->TS Heat (60-80°C) Isocyanate Isocyanate Intermediate (-N=C=O) TS->Isocyanate - N2 (gas) Product Product: Methyl 1-(N-Boc-amino) cyclobutanecarboxylate Isocyanate->Product + t-BuOH (Trapping)

Figure 1: Mechanistic pathway for the conversion of the cyclobutane half-ester to the Boc-protected amino ester.

Critical Process Parameters (CPPs)
  • Temperature Control: The rearrangement typically initiates between 60°C and 80°C. Overheating (>100°C) can degrade the strained cyclobutane ring.

  • Water Content: Strictly anhydrous conditions are required during isocyanate formation to prevent the formation of the symmetric urea byproduct (via hydrolysis of isocyanate to amine, which reacts with remaining isocyanate).

  • Stoichiometry: A slight excess of the trapping alcohol (e.g., tert-butanol) is necessary to ensure complete conversion of the isocyanate.

Experimental Protocols

Protocol A: The DPPA Method (Recommended for Lab Scale)

This "one-pot" method avoids the isolation of the potentially explosive acyl azide intermediate, making it the safest choice for gram-scale synthesis.

Reagents:

  • Substrate: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Solvent: Toluene (anhydrous)

  • Trapping Agent: tert-Butanol (excess, or as co-solvent)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the substrate (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Activation: Add Triethylamine (1.1 equiv) followed by DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes to allow the formation of the acyl azide.

  • Rearrangement:

    • Add tert-Butanol (5–10 equiv).

    • Gradually heat the reaction mixture to 80°C .

    • Observation: Evolution of nitrogen gas (

      
      ) will be observed.[4][8] Ensure proper venting.
      
  • Completion: Maintain temperature at 80°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acyl azide/isocyanate peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash sequentially with 5% citric acid (to remove TEA), saturated

      
       (to remove phosphate byproducts), and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The Mixed Anhydride Method (Scalable)

For larger scales (>100g), DPPA is cost-prohibitive and phosphorus waste is difficult to manage. This method uses inexpensive ethyl chloroformate.

Reagents:

  • Substrate (1.0 equiv)

  • Ethyl Chloroformate (1.2 equiv)

  • Triethylamine (1.2 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv, activated)
    
  • Solvent: Acetone/Water (for azide formation) then Toluene (for rearrangement).

Step-by-Step Workflow:

  • Anhydride Formation: Dissolve substrate and TEA in Acetone at 0°C. Add Ethyl Chloroformate dropwise. Stir 30 mins.

  • Azidation: Dissolve

    
     in minimal water and add to the mixture at 0°C. Stir vigorously for 1 hour.
    
  • Isolation (Critical Safety Step):

    • Dilute with cold water and extract the acyl azide into Toluene.

    • Safety: Do NOT concentrate the acyl azide to dryness.[9] Keep it in solution.

    • Dry the Toluene layer with

      
       at low temperature (<10°C).
      
  • Rearrangement & Trapping:

    • Heat a separate vessel containing Toluene and tert-Butanol to 80°C.

    • Slowly add the cold acyl azide/toluene solution to the hot vessel (dose-controlled addition). This prevents the accumulation of unreacted azide.[9]

  • Workup: Standard aqueous extraction as described in Protocol A.

Data Summary & Comparison

ParameterProtocol A (DPPA)Protocol B (Mixed Anhydride)
Scale Suitability Lab / Pilot (<100g)Manufacturing (>100g)
Safety Profile High (No azide isolation)Moderate (Azide in solution)
Cost High (DPPA reagent)Low (Commodity reagents)
Purification Phosphate removal requiredSimple extraction
Yield (Typical) 85 - 92%75 - 85%

Safety & Handling (The "Self-Validating" System)

Working with azides and isocyanates requires strict adherence to safety protocols.

  • Explosion Hazard: Organic azides with a

    
     ratio < 3 are potentially explosive. While the cyclobutane substrate has a ratio > 3, the intermediate acyl azide is energetic. Never concentrate acyl azide solutions to dryness. 
    
  • Toxicity: Isocyanates are sensitizers and lachrymators. Handle in a well-ventilated fume hood.

  • Quenching: Residual azides should be quenched with 10% ceric ammonium nitrate or by prolonged exposure to acidic conditions before disposal.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Dissolve Substrate (Anhydrous Toluene) Step2 Add Base (TEA) & DPPA Step1->Step2 Step3 Heat to 80°C (Monitor N2 Evolution) Step2->Step3 Activation Step4 Add Trapping Agent (t-BuOH) Step3->Step4 Rearrangement Step5 Cool & Dilute (EtOAc) Step4->Step5 Completion Step6 Acid Wash (Citric Acid) Base Wash (NaHCO3) Step5->Step6

Figure 2: Operational workflow for the DPPA-mediated Curtius rearrangement.

References

  • Organic Chemistry Portal. Curtius Rearrangement - Mechanism and Examples. [Link]

  • National Institutes of Health (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Organic Syntheses. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. [Link]

  • Common Organic Chemistry. Curtius Rearrangement Common Conditions and Protocols. [Link]

Sources

Application

Application Note: High-Efficiency Esterification Protocols for Cyclobutane Carboxylic Acids

Executive Summary Cyclobutane carboxylic acids represent a unique challenge in medicinal chemistry. Unlike their acyclic counterparts, these rings exist in a "puckered" conformation (dihedral angle ~30°) to relieve torsi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane carboxylic acids represent a unique challenge in medicinal chemistry. Unlike their acyclic counterparts, these rings exist in a "puckered" conformation (dihedral angle ~30°) to relieve torsional strain. This conformation, combined with the rigidity of the ring, creates a steric environment that often impedes standard Fischer esterification, particularly in 1,1-disubstituted systems common in drug discovery (e.g., gem-dimethyl bioisosteres).

This guide details three field-validated protocols to overcome these barriers. We prioritize methods that avoid harsh reflux conditions, minimize side reactions (such as ring-opening or racemization), and ensure high yields for sterically congested substrates.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow.

DecisionMatrix Start START: Analyze Substrate IsMethyl Target: Methyl Ester? Start->IsMethyl IsSensitive Acid/Base Sensitive Moieties? IsMethyl->IsSensitive No MethodC METHOD C: Alkylation (MeI/Base) (The 'Shortcut') IsMethyl->MethodC Yes IsHindered Sterically Hindered? (e.g., 1,1-disubstituted) IsSensitive->IsHindered No MethodB METHOD B: Steglich/EDC Coupling (The 'Scalpel') IsSensitive->MethodB Yes (Boc, TBS, etc.) MethodA METHOD A: Oxalyl Chloride Activation (The 'Sledgehammer') IsHindered->MethodA Yes (High Sterics) IsHindered->MethodB No (Mild Sterics)

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate properties.

Scientific Grounding: The "Pucker" Effect

The cyclobutane ring is not planar.[1] It oscillates between puckered conformations to minimize eclipsing interactions between adjacent methylene hydrogens.

  • Impact on Reactivity: In 1-substituted cyclobutanes, the carboxylic acid moiety often adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. However, incoming nucleophiles must approach the carbonyl carbon through a trajectory that is often blocked by the ring's "wings" or adjacent substituents.

  • The Solution: We must either increase the electrophilicity of the carbonyl carbon (Method A) or use a highly reactive intermediate that displaces the leaving group intramolecularly or via a concerted mechanism (Method B).

Detailed Protocols

Method A: Acid Chloride Activation (Oxalyl Chloride/DMF)

Best For: Sterically hindered substrates (e.g., 1-trifluoromethylcyclobutane-1-carboxylic acid) or when the alcohol partner is bulky. Mechanism: The Vilsmeier-Haack intermediate (chloroiminium) is the active catalytic species, not the oxalyl chloride itself.

Reagents
  • Substrate: Cyclobutane carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Alcohol (R-OH) + Pyridine/Et3N

Protocol
  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (1-2 drops for <5 mmol scale). Critical: Do not omit. Without DMF, reaction with oxalyl chloride is sluggish.

  • Activation: Cool to 0°C. Add oxalyl chloride dropwise. (Caution: Vigorous gas evolution of

    
     and 
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Evaporation (The "Clean Sweep"): Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the target alcohol (1.2 equiv) and Pyridine (2.0 equiv) at 0°C. Warm to RT and stir until completion (TLC monitoring).

Vilsmeier DMF DMF Inter Chloroiminium (Active Catalyst) DMF->Inter + OxCl - CO, CO2 OxCl Oxalyl Chloride AcidCl R-COCl (Acid Chloride) Inter->AcidCl + Acid - DMF (Regenerated) Acid R-COOH AcidCl->Inter Cycle

Figure 2: The catalytic cycle of DMF in oxalyl chloride activation.

Method B: Steglich Esterification (EDC/DMAP)

Best For: Acid-sensitive substrates, complex APIs, or when avoiding acid chloride handling is preferred. Note: We recommend EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC. The urea byproduct of EDC is water-soluble, simplifying workup.

Reagents
  • Substrate: Cyclobutane carboxylic acid (1.0 equiv)

  • Alcohol: R-OH (1.0 – 1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 – 1.5 equiv)

  • Catalyst: DMAP (10-20 mol%)

  • Solvent: DCM or DMF (anhydrous)[2]

Protocol
  • Mixture: Dissolve the acid and the alcohol in anhydrous DCM (0.1 – 0.2 M).

  • Catalyst: Add DMAP.[3][4][5][6]

  • Coupling: Cool to 0°C. Add EDC·HCl in one portion.

  • Incubation: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12-16h).

    • Expert Tip: If the reaction stalls due to sterics, add 1.0 equiv of HOBt to form a more reactive active ester intermediate.

  • Workup: Dilute with DCM. Wash with 1M HCl (removes DMAP/EDC), sat.

    
    , and brine.
    
Method C: Base-Mediated Alkylation ( /Alkyl Halide)

Best For: Methyl, Ethyl, or Benzyl esters. Excellent for high-throughput parallel synthesis. Mechanism:


 displacement.
Reagents
  • Substrate: Cyclobutane carboxylic acid (1.0 equiv)

  • Electrophile: Iodomethane (MeI) or Benzyl Bromide (1.5 – 2.0 equiv)

  • Base:

    
     (powdered, dried) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetone (reflux) or DMF (RT)

Protocol
  • Suspension: Dissolve acid in solvent (Acetone or DMF). Add powdered base.

  • Addition: Add the alkyl halide.

  • Reaction:

    • DMF: Stir at RT for 2-4 hours.

    • Acetone: Heat to reflux (56°C) for 4-6 hours.

  • Workup: Filter off the inorganic solids. Concentrate filtrate.

    • For DMF: Dilute with Ethyl Acetate, wash aggressively with water/brine to remove DMF.

Comparative Data Analysis

FeatureMethod A (Oxalyl Cl)Method B (Steglich/EDC)Method C (Alkylation)
Steric Tolerance High (Forces reaction)Medium (Can stall)High (Sterics on acid matter less)
Acid Sensitivity Low (HCl byproduct)High (Neutral conditions)Medium (Base sensitive)
Atom Economy Low (Loss of CO/CO2)Low (Loss of Urea)High
Purification Evaporation (Gases)Extraction (Water soluble)Filtration/Extraction
Typical Yield >90%75-85%>95%

Troubleshooting & Expert Insights

  • Issue: Racemization.

    • Cause: Formation of an oxazolone intermediate or excessive base.

    • Fix: In Method B, keep DMAP loading low (<10%) or use HOBt. In Method A, keep the temperature at 0°C during the alcohol addition.

  • Issue: Low Yield in Method B.

    • Cause: N-acylurea rearrangement (O-to-N shift) is irreversible and competes with esterification in slow reactions.

    • Fix: Switch to Method A. Once the N-acylurea forms, the yield is lost.

  • Safety Note (Method C): Iodomethane is a specific methylating agent and a neurotoxin. Use strictly in a fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine-containing waste before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for carbonyl substitution mechanisms).
  • Neises, B., & Steglich, W. (1978).[4][5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link

  • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Solvolysis of Cyclobutyl Mesylates. Journal of the American Chemical Society, 87(5), 1070–1078. (Foundational work on cyclobutane ring strain and puckering).
  • Common Organic Chemistry. (n.d.). Oxalyl Chloride Preparation of Acid Chlorides. Retrieved from

  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from

Sources

Method

Application Note: Strategic Implementation of Cyclobutane Monoesters in Medicinal Chemistry

Executive Summary Cyclobutane monoesters represent a high-value class of "sp³-rich" building blocks in modern drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("escaping Flatland"), c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane monoesters represent a high-value class of "sp³-rich" building blocks in modern drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("escaping Flatland"), cyclobutane rings offer a unique solution: they provide rigid conformational restriction while increasing fraction sp³ (


), which correlates with improved solubility and clinical success rates.

This guide details the strategic application of cyclobutane monoesters as bioisosteres for phenyl rings and conformationally constrained peptidomimetics . It includes validated protocols for their synthesis via [2+2] photocycloaddition and subsequent enzymatic desymmetrization to generate enantiopure scaffolds.

Strategic Applications & Rationale

The "Puckered" Bioisostere

Unlike the planar benzene ring or the rigid cyclopropane, cyclobutane exists in a "puckered" conformation (dihedral angle ~25–35°). This unique geometry allows cyclobutane monoesters to mimic the exit vectors of ortho- or para-substituted phenyl rings while significantly reducing lipophilicity (LogP) and improving metabolic stability.

  • Metabolic Blocking: The cyclobutane ring is metabolically robust compared to phenyl rings prone to oxidative metabolism (e.g., hydroxylation).

  • Solubility: Replacing a phenyl ring with a cyclobutane monoester typically increases aqueous solubility due to the disruption of

    
    -
    
    
    
    stacking and increased three-dimensionality.
Peptidomimetics and Backbone Constraint

Cyclobutane monoesters are critical precursors to Cyclobutane Amino Acids (CBAAs) . When incorporated into peptide backbones, these residues severely restrict the conformational freedom (


 space) of the chain.
  • 
    -Amino Acid Analogs:  The monoester functionality allows for orthogonal protection strategies (e.g., hydrolyzing the ester to the acid while keeping an amine protected), facilitating the synthesis of 
    
    
    
    -peptides that form stable helices resistant to proteolytic degradation.

Visualizing the Logic

The following diagram illustrates the decision matrix for deploying cyclobutane monoesters in a lead optimization campaign.

BioisostereLogic Problem Lead Compound Issue: High LogP / Low Solubility Strategy Strategy: Escape Flatland (Increase Fsp3) Problem->Strategy Solution Cyclobutane Monoester Scaffold Strategy->Solution Mech1 Disrupt Planarity (Puckered Ring) Solution->Mech1 Mech2 Bioisosterism (Mimic Phenyl Vectors) Solution->Mech2 Out3 Chiral Building Block Solution->Out3 Out1 Improved Solubility Mech1->Out1 Out2 Metabolic Stability Mech2->Out2

Figure 1: Decision logic for replacing aromatic moieties with cyclobutane scaffolds to improve physicochemical properties.

Experimental Protocols

Protocol A: Synthesis via [2+2] Photocycloaddition

The most direct route to cyclobutane esters is the [2+2] photocycloaddition of alkenes. This protocol describes the dimerization of a cinnamic acid derivative to form a truxillic/truxinic acid monoester precursor.

Scope: Formation of the cyclobutane core. Safety: UV radiation hazard. Wear UV-blocking eyewear and shield the reaction vessel.

Materials:

  • Substrate: trans-Cinnamic acid methyl ester (10 mmol)

  • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile

  • Photosensitizer: Benzophenone (10 mol%) - Optional, if direct excitation is inefficient

  • Equipment: Pyrex immersion well reactor with 450W Medium Pressure Mercury Lamp

Step-by-Step Methodology:

  • Preparation: Dissolve the cinnamic ester (1.62 g, 10 mmol) in 100 mL of degassed solvent. If using a sensitizer, add benzophenone now.

  • Irradiation: Place the solution in the immersion well reactor. Cool the jacket with circulating water (maintain <25°C).

  • Reaction: Irradiate for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 8:2) for the disappearance of the olefin starting material.

    • Note: The reaction typically yields a mixture of head-to-head (truxinic) and head-to-tail (truxillic) isomers.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Separate the diastereomers via flash column chromatography. The cis-fused and trans-fused isomers will have distinct R_f values.

Protocol B: Enzymatic Desymmetrization (Generation of Chiral Monoesters)

To obtain a useful medicinal chemistry building block, one must often differentiate the two ester groups of a symmetric cyclobutane diester. This protocol uses Pig Liver Esterase (PLE) to selectively hydrolyze one ester, yielding a chiral monoester with high enantiomeric excess (ee).

Scope: Creating the chiral monoester handle. Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Substrate Addition: Suspend the symmetric cyclobutane diester (1.0 mmol) in the buffer. If solubility is poor, add 5% v/v acetone or DMSO co-solvent.

  • Enzyme Initiation: Add PLE (100 units) to the stirred suspension at 25°C.

  • pH Stat Titration (Crucial): As hydrolysis proceeds, acid is generated, dropping the pH. Use an autotitrator or manually add 1.0 M NaOH to maintain pH 7.0.

    • Endpoint: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed.

  • Quenching: Acidify the mixture to pH 2.0 using 1 M HCl to protonate the newly formed acid.

  • Extraction: Extract immediately with EtOAc (3 x 20 mL). The unreacted diester remains in the organic phase (if any), while the monoester is extracted.

  • Analysis: Dry over Na₂SO₄ and concentrate. Determine ee% via Chiral HPLC.

Workflow Visualization: Enzymatic Desymmetrization

This diagram details the specific workflow for Protocol B, highlighting the critical pH control step.

EnzymaticWorkflow Start Symmetric Diester Enzyme Add PLE / Lipase pH 7.0 Buffer Start->Enzyme Monitor pH Stat Titration (Maintain pH 7) Enzyme->Monitor Stop Stop at 1.0 eq Base Monitor->Stop NaOH Consumption Workup Acidify & Extract Stop->Workup Product Chiral Monoester Workup->Product

Figure 2: Workflow for the enzymatic desymmetrization of cyclobutane diesters to chiral monoesters.

Comparative Data: Phenyl vs. Cyclobutane

The table below highlights the physicochemical shifts observed when replacing a phenyl ring with a cyclobutane scaffold in a theoretical drug core.

PropertyPhenyl Ring (Aromatic)Cyclobutane (Aliphatic)Impact on Drug Design
Hybridization sp² (Planar)sp³ (Puckered)Increases 3D complexity (

).
Lipophilicity (LogP) High (Lipophilic)ModerateImproves aqueous solubility.
Metabolic Liability High (CYP450 oxidation)LowExtends half-life (

).
Exit Vectors 120° / 180°Variable (~150° cis)Accesses novel chemical space.
Solubility Low (due to

-stacking)
HighBetter formulation options.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

  • Jones, J. B. (1986). Enzymes in Organic Synthesis. Tetrahedron. [Link]

  • Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring.[1] Nature Chemistry. [Link]

  • Xu, Y., et al. (2021). Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones. Organic Letters. [Link]

Sources

Application

Application Note: Precision Synthesis of Cyclobutane Amino Acids (CBAAs) via Monoester Rearrangement

Executive Summary & Strategic Rationale Cyclobutane Amino Acids (CBAAs) are critical pharmacophores in modern drug discovery, serving as conformationally restricted peptidomimetics.[1][2] By locking the amino and carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclobutane Amino Acids (CBAAs) are critical pharmacophores in modern drug discovery, serving as conformationally restricted peptidomimetics.[1][2] By locking the amino and carboxyl groups into a rigid geometry, CBAAs can dramatically enhance receptor selectivity and metabolic stability compared to their linear counterparts.

This guide details the conversion of cyclobutane monoesters (hemiesters) into CBAAs. The core transformation relies on the Curtius Rearrangement , a robust methodology that converts the free carboxylic acid of the monoester into an amine with retention of stereochemistry, followed by hydrolysis of the remaining ester group.[3][4]

Why this Protocol?

  • Stereochemical Integrity: Unlike alkylation methods, the Curtius rearrangement proceeds with complete retention of configuration, making it ideal for synthesizing enantiopure

    
    -CBAAs from chiral monoesters.
    
  • Safety & Scalability: We utilize Diphenylphosphoryl azide (DPPA) , avoiding the isolation of explosive acyl azide intermediates common in older acid chloride protocols.

  • Versatility: This workflow applies to both

    
    -amino acids (e.g., ACBC) and 
    
    
    
    -amino acids derived from 1,2-dicarboxylic acids.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the desymmetrization of a diester (or use of a pre-formed monoester) followed by a nitrogen insertion.

Mechanistic Pathway (Graphviz)

CurtiusMechanism Monoester Cyclobutane Monoester (Acid-Ester) AcylAzide Acyl Azide Intermediate Monoester->AcylAzide DPPA, TEA (Activation) Isocyanate Isocyanate (Retention of Config) AcylAzide->Isocyanate Heat (-N2) Rearrangement Carbamate Boc-Protected Amine Ester Isocyanate->Carbamate t-BuOH (Trapping) FinalAA Cyclobutane Amino Acid (CBAA) Carbamate->FinalAA 1. Acid Hydrolysis 2. Ion Exchange

Figure 1: Mechanistic flow of the Curtius Rearrangement from monoester to amino acid.

Critical Materials & Reagents

ReagentRoleGrade/SpecSafety Note
Cyclobutane Monoester Substrate>98% PurityEnsure free acid is dry.
Diphenylphosphoryl azide (DPPA) Azide Source97%Toxic; handle in fume hood. Avoid metal contact.
Triethylamine (TEA) BaseAnhydrousScavenges protons; must be dry.
tert-Butanol (t-BuOH) Solvent/TrapAnhydrousTraps isocyanate to form Boc-amine.
Trifluoroacetic Acid (TFA) DeprotectionReagent GradeCorrosive.
Dowex 50W-X8 PurificationH+ FormFor isolating zwitterion.

Detailed Experimental Protocols

Protocol A: Preparation of the Monoester (Desymmetrization)

Note: If you already possess the monoester, proceed to Protocol B.

Context: Converting cyclobutane-1,1-dicarboxylic acid diethyl ester to the monoester (1-(ethoxycarbonyl)cyclobutanecarboxylic acid).

  • Dissolution: Dissolve diethyl cyclobutane-1,1-dicarboxylate (20.0 g, 100 mmol) in absolute ethanol (200 mL).

  • Hydrolysis: Cool to 0°C. Add a solution of KOH (5.6 g, 100 mmol, 1.0 equiv ) in ethanol (50 mL) dropwise over 1 hour.

    • Expert Tip: Strict stoichiometry (1.0 eq) is vital to prevent di-acid formation.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in water (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted diester.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the monoester with EtOAc (3 x 75 mL).

    • Dry (Na2SO4) and concentrate to yield the monoester (typically viscous oil or low-melting solid).

Protocol B: Curtius Rearrangement (The Core Transformation)

Target: Conversion of Monoester to N-Boc-Amino Ester.

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the Cyclobutane Monoester (10.0 mmol) in anhydrous tert-Butanol (30 mL).

    • Why t-BuOH? It acts as both solvent and nucleophile, trapping the isocyanate immediately as the acid-stable Boc-carbamate.

  • Activation: Add Triethylamine (11.0 mmol, 1.1 eq) followed by DPPA (10.5 mmol, 1.05 eq).

  • Rearrangement:

    • Stir at room temperature for 30 minutes.

    • Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • Observation: Evolution of N2 gas indicates the rearrangement is proceeding.

  • Quench & Isolation:

    • Cool to room temperature.[5][6][7] Evaporate t-BuOH in vacuo.

    • Dissolve residue in EtOAc (50 mL).

    • Wash sequentially with 5% citric acid (remove TEA), sat. NaHCO3 (remove unreacted acid/DPPA byproducts), and brine.

    • Dry (MgSO4) and concentrate.

    • Purification: Flash chromatography (Silica, EtOAc/Hexane 1:4) yields the N-Boc-amino cyclobutane ester .[7]

Protocol C: Global Deprotection to Free Amino Acid

Target: Isolation of the Zwitterionic CBAA (e.g., 1-aminocyclobutane-1-carboxylic acid).

  • Hydrolysis: Dissolve the N-Boc-amino ester (5.0 mmol) in 6M HCl (20 mL).

  • Reflux: Heat to reflux (100°C) for 4 hours. This removes both the Boc group and hydrolyzes the ethyl ester in one pot.

  • Workup: Concentrate to dryness to obtain the crude amino acid hydrochloride salt.

  • Desalting (Crucial Step):

    • Dissolve the crude salt in minimum water.

    • Load onto a column containing Dowex 50W-X8 (H+ form) .

    • Wash column with distilled water until eluent is neutral (removes anions).

    • Elute the amino acid with 1M NH4OH .

    • Collect ninhydrin-positive fractions and lyophilize.

  • Result: White powder of the free zwitterionic amino acid.

Advanced Variant: Enantioselective Synthesis via PLE

For 1,2-disubstituted cyclobutanes, obtaining a single enantiomer is critical.

PLE_Route Diester cis-Cyclobutane-1,2- dicarboxylic ester (Prochiral) Enzyme Pig Liver Esterase (PLE) Hydrolysis Diester->Enzyme MonoesterChiral (1S, 2R)-Monoester (>95% ee) Enzyme->MonoesterChiral Desymmetrization Curtius Curtius Rearrangement (Retention of Config) MonoesterChiral->Curtius BetaAA Chiral beta-Amino Acid Curtius->BetaAA

Figure 2: Enzymatic desymmetrization route for chiral CBAAs.

Protocol Adjustment:

  • Replace chemical hydrolysis in Protocol A with Pig Liver Esterase (PLE) in phosphate buffer (pH 7) / acetone.

  • The resulting monoester is optically active. The Curtius rearrangement (Protocol B) retains this stereochemistry, yielding enantiopure

    
    -amino acids.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step B Moisture in reagentsDPPA and TEA must be anhydrous. Water hydrolyzes the acyl azide to the amide or prevents isocyanate formation.
Urea Byproduct Formation Incomplete trappingEnsure t-BuOH is in large excess. If using inert solvent (Toluene), ensure alcohol eq is >5.
Incomplete Hydrolysis (Step C) Steric hindranceCyclobutane esters can be sterically crowded. Increase HCl concentration to 6M or use HBr/AcOH.
Explosion Risk Azide accumulationDo not distill the reaction mixture if acyl azide is present. Ensure full conversion to isocyanate before workup.

References

  • Classic Synthesis of ACBC

    • Hughes, P., & Clardy, J. (1988).[1] Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 53(20), 4793-4796. Link

  • Curtius Rearrangement with DPPA

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Enantioselective PLE Hydrolysis

    • Sabbioni, G., & Jones, J. B. (1987). Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters. The Journal of Organic Chemistry, 52(20), 4565-4570. Link

  • Review of Cyclobutane Amino Acids

    • Wessig, P. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. Chemical Reviews, 103(3), 1297-1298. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of cyclobutane-1,1-dicarboxylic acid monomethyl ester

Technical Support Center: Optimizing Cyclobutane-1,1-Dicarboxylic Acid Monomethyl Ester Synthesis Case ID: CYC-11-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cyclobutane-1,1-Dicarboxylic Acid Monomethyl Ester Synthesis

Case ID: CYC-11-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Yield Improvement & Troubleshooting Guide

Executive Summary: The Yield Paradox

Researchers often struggle with the synthesis of cyclobutane-1,1-dicarboxylic acid monomethyl ester because they rely on the partial hydrolysis of the diester. This method is statistically limited; even under ideal conditions, the maximum theoretical yield of the monoester is often capped at ~50-60%, with the rest lost to unreacted diester or over-hydrolyzed diacid.

To achieve high yields (>85%), you must shift from a statistical strategy (hydrolysis) to a directed strategy (anhydride desymmetrization). This guide prioritizes the Anhydride Route as the "Gold Standard" while providing rescue protocols for Hydrolysis methods.

Module 1: The Gold Standard (Anhydride Route)

Recommendation: Use this method for yields >85% and simplified purification.[1]

The Logic (Why this works)

Instead of fighting equilibrium in water, we dehydrate the diacid to form a cyclic anhydride. This intermediate is highly reactive. When treated with exactly one equivalent of methanol, the ring opens to form exactly one ester and one carboxylic acid. This guarantees a 1:1 ratio, bypassing the statistical mixture problem entirely.

Step-by-Step Protocol

Phase A: Formation of Cyclobutane-1,1-Dicarboxylic Anhydride

  • Starting Material: Suspend cyclobutane-1,1-dicarboxylic acid (1.0 eq) in trifluoroacetic anhydride (TFAA) (2.5 eq) or acetic anhydride (excess).

    • Critical Note: TFAA allows reaction at lower temperatures (

      
      C), reducing the risk of thermal decarboxylation. Acetic anhydride requires reflux (
      
      
      
      C), which is dangerous for this substrate.
  • Reaction: Stir under

    
     until the solid dissolves and the solution becomes clear (approx. 2-4 hours at RT).
    
  • Isolation: Concentrate in vacuo to remove excess TFAA/TFA.

    • Checkpoint: The residue should be a solid or semi-solid. Avoid high vacuum temperatures (

      
      C).
      

Phase B: Directed Methanolysis

  • Solvation: Dissolve the crude anhydride in dry DCM or THF (

    
    C).
    
  • Nucleophilic Attack: Add dry Methanol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

    • Why DMAP? It activates the anhydride, ensuring rapid and complete opening at low temperatures.

  • Quench: Stir for 2-3 hours, then concentrate.

Visualizing the Pathway

AnhydrideRoute cluster_0 Critical Control Point Diacid Cyclobutane-1,1- dicarboxylic Acid Anhydride Cyclic Anhydride (Reactive Intermediate) Diacid->Anhydride TFAA, 0°C (Dehydration) Decarbox Byproduct: Cyclobutane carboxylic acid Diacid->Decarbox Heat >150°C (Avoid!) Monoester Target Monoester (>90% Selectivity) Anhydride->Monoester MeOH, DMAP (Desymmetrization) Anhydride->Decarbox Moisture + Heat

Caption: Directed synthesis via anhydride intermediate avoids statistical mixtures, minimizing yield loss.

Module 2: Troubleshooting Partial Hydrolysis (Legacy Method)

Context: If you are restricted to starting from the dimethyl ester and cannot access the diacid/anhydride route.

Common Failure Modes
IssueCauseSolution
Yield stuck at 40% Statistical limit of saponification.Switch to Anhydride route (Module 1).
Over-hydrolysis (Diacid) Excess base or high temperature.Use 0.95 eq of LiOH/KOH at -10°C .
Inseparable Mixture Similar pKa values of Mono/Diacid.Use the pH-Swing Extraction (Module 3).
Optimized Protocol (Pig Liver Esterase - PLE)

Enzymatic desymmetrization is superior to chemical saponification for this substrate.

  • Buffer: Phosphate buffer (pH 7.0).

  • Substrate: Suspend Dimethyl cyclobutane-1,1-dicarboxylate.

  • Enzyme: Add PLE (Pig Liver Esterase).

  • Monitoring: Monitor pH. As ester hydrolyzes, acid forms, dropping pH. Automatically titrate with 1M NaOH to maintain pH 7.

  • Stop Point: Stop exactly when 1.0 equivalent of NaOH has been consumed.

Module 3: Purification & Isolation Logic

The Challenge: Separating the Monoester (Target) from Diacid (Over-reaction) and Diester (Under-reaction).

The pH-Swing Extraction Protocol

This method relies on the pKa differences.

  • Diester: Neutral.

  • Monoester:

    
    .
    
  • Diacid:

    
    .
    

Workflow:

  • Initial State: Reaction mixture (crude) in water (pH ~12 if chemical hydrolysis used).

  • Wash 1 (Remove Diester): Extract with Ethyl Acetate while aqueous phase is pH 8-9 .

    • Result: Diester goes to Org Layer. Monoester and Diacid stay in Water (as salts).

  • Acidification: Acidify aqueous layer to pH 4.0 (Citrate buffer is useful here).

  • Extraction 2 (Target Capture): Extract with DCM or EtOAc.

    • Result: Monoester extracts into Organic layer. Diacid (more polar/ionized) largely remains in water, though separation is imperfect.

  • Final Cleanup: If Diacid persists, a quick filtration through a silica plug (eluting with 5% MeOH/DCM) purifies the monoester.

WorkupLogic Crude Crude Mixture (Diester, Monoester, Diacid) pH9 Adjust to pH 8-9 (Aqueous) Crude->pH9 Wash1 Extract w/ EtOAc pH9->Wash1 Org1 Organic Layer: Discard (Diester) Wash1->Org1 Aq1 Aqueous Layer: (Monoester + Diacid) Wash1->Aq1 pH4 Acidify to pH 3.5-4.0 Aq1->pH4 Wash2 Extract w/ DCM (x3) pH4->Wash2 FinalOrg Final Organic: TARGET MONOESTER Wash2->FinalOrg FinalAq Final Aqueous: (Trace Diacid) Wash2->FinalAq

Caption: pH-Swing logic isolates the monoester by manipulating ionization states.

Frequently Asked Questions (FAQ)

Q: My product is decarboxylating during rotary evaporation. Why? A: Cyclobutane-1,1-dicarboxylic acids are thermally unstable due to ring strain and the gem-dicarboxyl effect [1]. Decarboxylation to cyclobutanecarboxylic acid occurs readily above


C, but can be catalyzed by acids at lower temperatures.
  • Fix: Keep water bath

    
    C. Ensure the crude is acid-free (neutralized) before heating if possible.
    

Q: Can I use Thionyl Chloride (


) to make the anhydride? 
A:  It is risky. 

generates HCl and heat, which promotes decarboxylation. Using Trifluoroacetic Anhydride (TFAA) allows the dehydration to proceed at

C, protecting your strained ring system.

Q: I see two spots on TLC that look like the monoester. What is happening? A: You likely have the pseudo-acid chloride or the mixed anhydride if you just quenched an activation reaction. Ensure you perform a full aqueous workup to hydrolyze these reactive intermediates back to the stable monoester acid.

References

  • Organic Syntheses , Coll. Vol. 3, p.213 (1955); Vol. 21, p.21 (1941). 1,1-Cyclobutanedicarboxylic acid.[2][3]

  • Journal of the Chemical Society, Perkin Transactions 1. Biosynthesis and synthesis of cyclobutane derivatives.
  • Vertex AI Grounding , Decarboxylation temperature of cyclobutane-1,1-dicarboxylic acid. (Confirmed thermal instability >150°C).[4]

  • PubChem , Dimethyl cyclobutane-1,1-dicarboxylate.[5]

Sources

Optimization

Technical Support Center: Purification of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Welcome to the technical support guide for the purification of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS No. 1427503-02-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS No. 1427503-02-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this valuable building block with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-(Methoxycarbonyl)cyclobutanecarboxylic acid?

The typical impurities depend on the synthetic route. However, for the common synthesis involving mono-esterification of 1,1-cyclobutanedicarboxylic acid or selective mono-hydrolysis of dimethyl 1,1-cyclobutanedicarboxylate, the primary impurities are:

  • 1,1-Cyclobutanedicarboxylic acid: The starting diacid, which is significantly more polar than the desired product.

  • Dimethyl 1,1-cyclobutanedicarboxylate: The corresponding diester, which is significantly less polar.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., methanol, toluene, THF).

Q2: What is the most effective, all-around method for purifying this compound?

For most common impurity profiles, flash column chromatography on silica gel is the most robust and effective method. It provides excellent separation of the monoester/monoacid from both the highly polar diacid and the non-polar diester byproducts. Recrystallization can also be highly effective if a suitable solvent system is identified and the impurity profile is not overly complex.

Q3: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of starting materials and byproducts. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. Integrating the ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a crystalline solid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.

Q: I've isolated my crude product as a solid, but I can't find a good recrystallization solvent. What's the process?

A: A systematic solvent screen is the best approach. The ideal solvent should dissolve the compound when hot but not when cold.

Workflow for Solvent Screening:

  • Place ~20-30 mg of your crude solid into several different test tubes.

  • Add a few drops of a test solvent (e.g., ethyl acetate, toluene, hexane, diethyl ether, isopropanol) to each tube at room temperature. If the compound dissolves immediately, that solvent is unsuitable as a primary recrystallization solvent but might work as the more soluble component in a two-solvent system.

  • If it doesn't dissolve at room temperature, heat the mixture gently. If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • A two-solvent system (e.g., ether-pentane or ethyl acetate-hexane) is often effective[1]. Dissolve the compound in a minimum amount of the "good" (high-solubility) solvent while hot, then slowly add the "bad" (low-solubility) anti-solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add more of the "good" solvent to make the solution more dilute.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If it still oils out, consider a different solvent system with a lower boiling point.

dot

Caption: Troubleshooting flowchart for common recrystallization issues.

Guide 2: Column Chromatography Challenges

Flash column chromatography is a primary tool for purifying cyclobutane derivatives.[2][3][4][5]

Q: What is a good starting mobile phase for purifying my compound on a silica gel column?

A: A gradient of ethyl acetate in hexanes (or petroleum ether) is the standard choice. The significant polarity difference between the potential impurities makes this system highly effective.

  • Diester (low polarity): Will elute first with a low percentage of ethyl acetate.

  • 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (intermediate polarity): Will elute at a moderate percentage of ethyl acetate.

  • Diacid (high polarity): Will remain at the top of the column and may require a high percentage of ethyl acetate, sometimes with 1% acetic acid added to the mobile phase to ensure good peak shape.

Recommended TLC Development: Before running a column, always develop a TLC method. Aim for an Rf value of ~0.25-0.35 for the desired product. This typically provides the best separation on a column.

Q: My compound is streaking badly on the TLC plate and the column. How can I fix this?

A: Streaking of carboxylic acids on silica gel is common due to strong interactions with the acidic silanol groups on the silica surface.

Solutions:

  • Add Acetic Acid: Add 0.5-1% acetic acid to your entire mobile phase (both for TLC and the column). This protonates the silica surface and the carboxylate, minimizing ionic interactions and leading to sharper peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like Florisil® or alumina (neutral or basic).

Guide 3: Distillation Difficulties

Q: Can I purify 1-(Methoxycarbonyl)cyclobutanecarboxylic acid by distillation?

A: Yes, but only with caution. The predicted boiling point is high (~262 °C at atmospheric pressure), and prolonged heating can cause decomposition, such as decarboxylation.[6][7] Therefore, vacuum distillation is mandatory. Esters generally have lower boiling points than their corresponding acids, which is an advantage, but the carboxylic acid moiety still presents a risk.[8]

Troubleshooting:

  • Problem: The compound is decomposing (darkening, gas evolution) in the distillation pot.

  • Solution: Ensure you are using a high vacuum (e.g., <1 mmHg) to lower the boiling temperature significantly. Use a Kugelrohr apparatus for small quantities to minimize the heating time.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the presence of both diacid and diester impurities.

1. Preparation: a. Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a glass column of appropriate size. b. Dissolve your crude product in a minimal amount of dichloromethane or your column's mobile phase. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).

2. Elution: a. Load your sample onto the top of the packed column. b. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the non-polar diester byproduct first. c. Collect fractions and monitor them by TLC. d. Once the diester has been fully eluted, gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate). e. The desired product, 1-(Methoxycarbonyl)cyclobutanecarboxylic acid, will begin to elute. f. Combine the pure fractions as identified by TLC.

3. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified product.[1]

dot

Caption: General workflow for selecting a purification method.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline using a two-solvent system, such as ethyl acetate/hexane.

1. Dissolution: a. Place the crude solid product in an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

2. Crystallization: a. Remove the flask from the heat. Slowly add the "bad" anti-solvent (e.g., hexanes) dropwise while stirring until you observe persistent cloudiness (turbidity). b. Add a few more drops of the "good" solvent until the solution becomes clear again. c. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. d. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold anti-solvent (hexanes). c. Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Table

Purification MethodRecommended Solvents/ConditionsKey Considerations & Tips
Flash Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40% EtOAc)Excellent for separating diacid and diester impurities.[2][3] Add 0.5-1% acetic acid to the mobile phase to prevent peak tailing. Use TLC to determine the optimal eluent composition beforehand.
Recrystallization Single Solvent: Toluene, IsopropanolTwo-Solvent System: Diethyl ether/Pentane[1], Ethyl Acetate/HexanesBest for solids with a low to moderate impurity level. Slow cooling is critical to obtaining well-formed crystals and avoiding "oiling out".
Vacuum Distillation Conditions: High vacuum (<1 mmHg) is essential.Only suitable for liquid crude product or as a final polishing step. High risk of thermal decomposition (decarboxylation) if the temperature is too high or heating is prolonged.[7]
References
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. (2003). [Link]

  • Method of preparing monoesters.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. (2014). [Link]

  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. PMC. (2021). [Link]

  • Cyclobutane – Knowledge and References. Taylor & Francis. [Link]

  • A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. ChemistrySelect. (2019). [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. (2025). [Link]

  • By Transformation of Other Cyclobutanes. Thieme. [Link]

  • CAS:1427503-02-3丨1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid. ALFA CHEMICAL. [Link]

  • Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. PMC. (2022). [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. (2018). [Link]

  • Distillation of Natural Fatty Acids and Their Chemical Derivatives. Scientific Spectator. (2012). [Link]

  • Process for preparation of dicarboxylic acid monoesters.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Carboxylic Acid and Ester Mixtures

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the column chromatography-based separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the column chromatography-based separation of monoesters from their corresponding diester and diacid analogues. The information herein is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Foundational Principles of Separation

The successful separation of a monoester, diester, and diacid by silica gel column chromatography hinges on the significant differences in polarity among these three compounds.

  • Diacid (Most Polar): The two carboxylic acid groups make this compound highly polar. These groups can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction leads to a high affinity for the stationary phase and, consequently, the slowest elution from the column.

  • Monoester (Intermediate Polarity): With one carboxylic acid group and one ester group, the monoester exhibits intermediate polarity. It can still form hydrogen bonds with the silica gel via its remaining carboxylic acid, but the ester group reduces its overall polarity compared to the diacid. This results in a moderate affinity for the stationary phase.

  • Diester (Least Polar): The diester lacks free carboxylic acid groups and is therefore the least polar of the three compounds. Its interactions with the polar silica gel are primarily weaker dipole-dipole interactions. This low affinity for the stationary phase allows it to be eluted most quickly from the column.

This differential affinity is the cornerstone of the separation, allowing for the selective elution of each component by carefully choosing and modifying the mobile phase.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the separation of monoesters, diesters, and diacids.

Q1: What is the best stationary phase for this type of separation?

For most standard separations of these compounds, silica gel (SiO2) is the most common and effective stationary phase due to its high polarity and ability to interact differently with the acidic and ester functional groups.[1][2] For particularly challenging separations, other polar stationary phases like alumina could be considered, especially for compounds sensitive to the acidic nature of silica gel.[2]

Q2: How do I choose the right mobile phase (eluent)?

The choice of mobile phase is critical. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[3]

  • You will typically start with a low polarity mobile phase to elute the least polar compound (the diester).

  • The polarity of the mobile phase is then gradually increased to elute the monoester and finally the diacid.[4][5]

A common starting solvent system to test via Thin Layer Chromatography (TLC) would be a 7:3 or 4:6 mixture of hexane:ethyl acetate.[3]

Q3: Should I use isocratic or gradient elution?

Given the wide polarity range between the diester and the diacid, gradient elution is highly recommended.[4][5][6]

  • Isocratic elution (using a constant solvent composition) may work if the polarity difference between your compounds is small, but it often leads to long elution times for the more polar compounds and poor peak shape.[4][6]

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) allows for the efficient elution of all three compounds in a reasonable time with better resolution and sharper peaks.[4][5][7][8]

Q4: My diacid is streaking or "tailing" on the TLC plate and column. How can I fix this?

Peak tailing with carboxylic acids on silica gel is a common problem.[9] It is often caused by strong, non-ideal interactions between the acidic protons of the analyte and the silanol groups of the stationary phase.[9][10]

To mitigate this, you can add a small amount of a polar, acidic modifier to your mobile phase.[11][12]

  • Acetic acid or formic acid (typically 0.1-1%) are common choices.[3] These modifiers protonate the silanol groups on the silica surface and ensure the diacid is in a single, protonated state, leading to more symmetrical peaks.[11][13][14]

Q5: How can I visualize the spots on my TLC plate if they are not UV active?

If your compounds do not have a UV chromophore, you can use a variety of chemical stains. A potassium permanganate (KMnO4) stain is a good universal choice for oxidizable compounds, which includes these classes of molecules.[15] Iodine chambers are also effective for many organic compounds.[16] For esters and carboxylic acids specifically, a hydroxylamine/ferric chloride spray can be used.[17]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography separation of monoesters, diesters, and diacids.

Problem Probable Cause(s) Solution(s)
Poor Separation/Co-elution - Inappropriate mobile phase polarity.- Column was run too quickly.- Column was overloaded with sample.- Optimize the mobile phase using TLC. Test different solvent ratios.- For gravity chromatography, slow down the flow rate.- Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the stationary phase mass.[18]
Diacid Won't Elute from the Column - Mobile phase is not polar enough.- Strong, irreversible binding to the silica gel.- Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent like methanol may be necessary.- Add an acidic modifier (e.g., 1% acetic acid) to the eluent to reduce strong interactions.[3]
Peak Tailing of the Diacid - Secondary interactions between the carboxylic acid and the silica gel.- Column overload.- Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.[11][12]- Ensure you are not overloading the column. Dilute the sample and reinject.[11]
Cracked or Channeled Column Bed - Improper packing of the column.- The column ran dry at some point.- Repack the column carefully. Using a slurry packing method can help create a more uniform bed.[1][19]- Always ensure the solvent level remains above the top of the stationary phase.[19]
Low Recovery of Material - The compound is not fully eluting (see "Diacid Won't Elute").- The compound is unstable on silica gel.- Use a more polar mobile phase and/or an acidic modifier to elute all compounds.- If instability is suspected, consider a less acidic stationary phase like alumina or a different purification method.

Section 4: Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the separation.

Workflow Overview

SeparationWorkflow cluster_prep Preparation cluster_run Elution cluster_post Analysis TLC 1. TLC Analysis & Solvent System Optimization Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute_Diester 4. Elute Diester (Low Polarity Mobile Phase) Load->Elute_Diester Gradient 5. Increase Polarity (Gradient) Elute_Diester->Gradient Elute_Monoester 6. Elute Monoester Gradient->Elute_Monoester Increase_Polarity2 7. Further Increase Polarity Elute_Monoester->Increase_Polarity2 Elute_Diacid 8. Elute Diacid (High Polarity Mobile Phase) Increase_Polarity2->Elute_Diacid Collect 9. Collect Fractions Elute_Diacid->Collect Analyze 10. Analyze Fractions (TLC) Collect->Analyze Combine 11. Combine & Evaporate Analyze->Combine

Caption: A typical workflow for the chromatographic separation of esters and acids.

Step-by-Step Protocol
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., start with 9:1 Hexane:Ethyl Acetate, then 7:3, 1:1, etc.). Add 0.5-1% acetic acid to your developing solvent if acid tailing is observed.

    • The ideal solvent system will show good separation between the three spots. The diester will have the highest Rf, the monoester an intermediate Rf, and the diacid the lowest Rf.

  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically with clamps.[19]

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[19]

    • In a beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).[19]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[18]

    • Once the silica has settled, add a protective layer of sand to the top.[19]

    • Drain the solvent until it is level with the top of the sand layer. Do not let the column run dry.[19]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.[18][20] Dry loading is particularly useful if your sample is not very soluble in the initial eluent.[20]

    • Wet Loading: Dissolve your sample in the absolute minimum amount of the initial, low-polarity eluent.[18][21] Carefully pipette this solution onto the top of the column, allowing it to absorb into the sand layer.[21]

  • Elution and Fraction Collection:

    • Carefully add your initial, low-polarity eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Start with several column volumes of the initial low-polarity solvent to elute the diester.

    • Gradually increase the polarity of your eluent by increasing the percentage of the more polar solvent (e.g., move from 9:1 to 7:3 Hexane:Ethyl Acetate). This will elute the monoester.

    • Continue to increase the polarity (e.g., 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate) to elute the highly polar diacid. Remember to include your acidic modifier in all eluents if you used it during TLC optimization.

    • Collect fractions continuously throughout the process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which contain your desired compound(s).

    • Spot every few fractions on a TLC plate, alongside your crude mixture as a reference.

    • Combine the pure fractions containing each of your separated compounds.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compounds.

Section 5: Alternative Purification Strategies

If column chromatography proves to be challenging or inefficient for your specific mixture, consider these alternatives:

  • Acid-Base Extraction: This is a powerful and often simpler method if applicable. Dissolve the mixture in an organic solvent (e.g., diethyl ether). Wash with a mild aqueous base like sodium bicarbonate (NaHCO3) solution. The diacid and monoester will be deprotonated to form water-soluble carboxylate salts and move to the aqueous layer. The neutral diester will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the acids, which can then be separated from each other by a subsequent chromatographic step if necessary.

  • Preparative HPLC (Prep-HPLC): For difficult separations or when very high purity is required, Prep-HPLC offers superior resolution. This technique uses smaller stationary phase particles and high pressure, but it is more expensive and has a lower sample capacity than traditional column chromatography.

  • Derivatization: The diacid can be converted into its corresponding dimethyl ester.[22][23][24] This makes the mixture a separation of three esters, which may be more amenable to chromatography or even distillation if the compounds are volatile. The esters can then be hydrolyzed back to the carboxylic acids if needed.[22]

Section 6: References

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru. (2025, October 8).

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder.

  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026, January 6).

  • Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? - Quora. (2022, August 10).

  • Types of stationary phases in gas chromatography - Phenomenex. (2025, August 8).

  • Preparing & loading the column - Chemistry Teaching Labs - University of York.

  • Selecting a GC Column by a Specific Stationary Phase - MilliporeSigma.

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. (2023, April 7).

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.

  • Column Chromatography: Principles and Applications - Phenomenex. (2025, December 12).

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com.

  • TLC Visualization Reagents - EPFL.

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6).

  • What is the advantages of gradient elution over isocratic elution in LC? - ResearchGate. (2019, April 10).

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

  • Isocratic v. Gradient - Agilent.

  • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? | ResearchGate. (2017, April 25).

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).

  • TLC stains.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).

  • Peak Tailing in HPLC - Element Lab Solutions.

  • I want any alternative for column chromatography : r/OrganicChemistry - Reddit. (2025, February 14).

  • How to separate ester from carboxylic acid by using chromatography? - ECHEMI.

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016, November 8).

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7).

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography | Biotage. (2023, February 6).

  • Dicarboxylic acid - Wikipedia.

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2).

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.

  • Control pH During Method Development for Better Chromatography - Agilent.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).

  • Alternatives to Methyl Esters for GC Analysis of Fatty Acids - AOCS. (2019, July 23).

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).

Sources

Optimization

Optimizing hydrolysis conditions for cyclobutane diesters

Technical Support Center: Optimizing Hydrolysis Conditions for Cyclobutane Diesters Case ID: CYCLO-HYD-OPT Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Hydrolysis Conditions for Cyclobutane Diesters

Case ID: CYCLO-HYD-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Strain-Reactivity Paradox

Cyclobutane diesters are deceptively simple scaffolds. While they serve as critical intermediates for carbocyclic nucleosides, GABA analogues, and agrochemicals, their hydrolysis presents a "strain-reactivity paradox." The ring strain (~26 kcal/mol) makes them susceptible to ring-opening under harsh conditions, yet the steric crowding of vicinal substituents often necessitates forcing conditions that lead to epimerization.

This guide moves beyond standard textbook saponification. We focus on preserving stereochemistry (avoiding cis-to-trans isomerization) and achieving selective desymmetrization of meso-diesters.

Diagnostic Decision Tree (Workflow)

Before selecting a protocol, determine your primary failure mode or objective using the workflow below.

HydrolysisWorkflow Start Start: Define Substrate & Goal IsMeso Is the substrate a meso-diester (cis-1,2)? Start->IsMeso Goal Goal: Mono-acid (Desymmetrization) or Di-acid? IsMeso->Goal Yes Steric Is the ester sterically hindered (e.g., t-butyl, quaternary center)? IsMeso->Steric No (Racemic/Chiral) EnzRoute Route A: Enzymatic Hydrolysis (PLE or Lipase) Goal->EnzRoute High ee required ChemSelect Route B: Chemical Monohydrolysis (Niwayama Conditions) Goal->ChemSelect Racemic mono-ester OK Epimer Is stereochemistry sensitive (cis-trans isomerization)? Steric->Epimer No Anhydrous Route C: Anhydrous Hydroxide (KOtBu/H2O/DMSO) Steric->Anhydrous Yes (Very Hindered) Standard Route D: LiOH/THF/H2O (0°C to RT) Epimer->Standard Yes (Mild Base) Epimer->Standard No

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate stereochemistry and steric demand.

Troubleshooting & Optimization (Q&A)

Module A: Preventing Epimerization (Loss of Stereochemistry)

Q: My cis-1,2-cyclobutane diester is isomerizing to the trans-isomer during hydrolysis. How do I stop this?

The Mechanism: Epimerization is driven by the formation of an enolate intermediate. The cis-configuration is thermodynamically less stable than the trans-configuration due to steric repulsion between the vicinal ester groups. Strong bases (NaOH, KOH) and high temperatures accelerate the deprotonation of the


-proton.

The Fix:

  • Switch to LiOH: Lithium coordinates tightly with the carbonyl oxygen, increasing electrophilicity without requiring high concentrations of free hydroxide, which acts as the base for deprotonation [1].

  • Temperature Control: Run the reaction at 0°C . The rate of hydrolysis often remains acceptable at this temperature, while the rate of proton abstraction (epimerization) drops significantly.

  • Solvent System: Use THF/H

    
    O (4:1). THF solvates the organic substrate but does not support the separated ion pairs that promote enolization as effectively as DMSO or DMF.
    
Module B: Overcoming Steric Hindrance

Q: I have a bulky ester (e.g., isopropyl or adjacent to a quaternary carbon) that won't hydrolyze with LiOH/THF. Refluxing leads to decomposition.

The Mechanism: Bulky groups prevent the tetrahedral intermediate formation. Standard aqueous hydroxide is too hydrated (bulky solvation shell) to attack a hindered carbonyl effectively.

The Fix: Use "Anhydrous" Hydroxide Conditions (Gassman/Niwayama Modification). Instead of aqueous NaOH, generate a "naked" hydroxide in an aprotic solvent.

  • Reagents: Potassium tert-butoxide (KO

    
    Bu) + 2.0 eq. H
    
    
    
    O in anhydrous DMSO or ether.
  • Why it works: The reaction generates KOH in situ. In DMSO, the hydroxide ion is poorly solvated and highly reactive (nucleophilic), attacking hindered esters at room temperature where aqueous bases fail [2].

Module C: Selective Monohydrolysis (Desymmetrization)

Q: I need to hydrolyze only one ester of my symmetric diester to get the half-acid. I keep getting the diacid or starting material.

The Fix: The Niwayama Protocol. This method exploits the proximity of the two ester groups in cis-cyclobutanes.

  • Conditions: THF/H

    
    O (volume ratio > 4:1) with limiting NaOH (1.0–1.1 eq).
    
  • Mechanism: After the first hydrolysis, the resulting carboxylate anion forms an intramolecular hydrogen bond or electrostatic bridge with the remaining ester carbonyl or the attacking water molecule, effectively "deactivating" the second ester or changing its conformation to prevent further attack [3].

Comparative Data: Base & Enzyme Selection

ReagentSpeciespKa (Conj. Acid)SuitabilityKey Risk
LiOH Hard Cation13.8Standard. Best for mild hydrolysis.Slow with bulky groups.
NaOH Hard Cation15.7Aggressive. Good for unhindered esters.High epimerization risk.
Ba(OH)

Divalent13.5Specialized. Can precipitate di-acids as salts.Low solubility in organics.
PLE (Pig Liver Esterase) EnzymeN/ADesymmetrization. High ee (>95%).Substrate specific; variable activity.
KO

Bu / H

O
"Naked" OH

~16-17Hindered Esters. High reactivity at RT.Can cause elimination if heated.[1]

Validated Experimental Protocols

Protocol A: Selective Monohydrolysis (Niwayama Method)

Target: Symmetric diesters (cis-1,[2]2)


 Mono-acid
  • Dissolution: Dissolve the cyclobutane diester (1.0 mmol) in THF (10 mL) . Ensure the solution is homogeneous.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add 0.25 M aqueous NaOH (4.4 mL, 1.1 mmol) dropwise over 5 minutes.

    • Note: The high THF:Water ratio is critical for selectivity.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with Bromocresol Green for acids).

  • Workup:

    • Evaporate THF under reduced pressure (cold).

    • Extract the aqueous residue with Et

      
      O (removes unreacted diester).
      
    • Acidify the aqueous layer to pH 2–3 with 1M HCl at 0°C.

    • Extract with EtOAc (

      
       mL). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
Protocol B: Enzymatic Desymmetrization (PLE)

Target: Meso-diester


 Chiral Mono-acid (>95% ee)
  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).

  • Substrate: Dissolve diester (1.0 g) in a minimal amount of acetone or DMSO (max 5% v/v of total volume). Add to the buffer (100 mL).

  • Enzyme: Add Pig Liver Esterase (PLE) (approx. 100–200 units/mmol).

  • Reaction: Stir at room temperature. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat) or manual addition.

    • Critical: Do not overshoot pH; high pH causes chemical (racemic) hydrolysis.

  • Termination: When 1.0 equivalent of base has been consumed (indicating mono-hydrolysis), stop the reaction.

  • Isolation: Acidify to pH 2, saturate with NaCl, and extract with EtOAc.

Mechanistic Visualization: Epimerization vs. Hydrolysis

The diagram below illustrates why basic conditions cause epimerization and how the reaction pathway diverges based on conditions.

EpimerizationMechanism cluster_0 Pathway to Avoid CisEster Cis-Diester (Kinetic Product) Enolate Enolate Intermediate (Planar/Achiral at C-alpha) CisEster->Enolate Strong Base / Heat (Deprotonation) HydrolCis Cis-Monoacid (Desired) CisEster->HydrolCis LiOH / 0°C (Nucleophilic Attack) TransEster Trans-Diester (Thermodynamic Product) Enolate->TransEster Reprotonation (Steric Relief) HydrolTrans Trans-Monoacid (Undesired) TransEster->HydrolTrans Hydrolysis

Figure 2: Competition between direct hydrolysis (green path) and base-catalyzed epimerization (red path).

References

  • Niwayama, S. (2000).[2] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Gassman, P. G., & Schenk, W. N. (1977). The use of potassium tert-butoxide–water–dimethyl sulfoxide for the hydrolysis of hindered esters. The Journal of Organic Chemistry, 42(5), 918–920. Link

  • Jones, J. B., & Jakovac, I. J. (1982). A new cubic-space section model for predicting the specificity of pig liver esterase. Organic Syntheses, 63, 10. Link

  • Ohno, M., et al. (1981). Synthesis of (S)- and (R)-4-[(methoxycarbonyl)methyl]-2-azetidinone by chemicoenzymatic approach. Journal of the American Chemical Society, 103(9), 2405–2406. Link

Sources

Troubleshooting

Technical Support Center: Controlling pH for Selective Mono-hydrolysis of Dicarboxylates

Welcome to the technical support center for the selective mono-hydrolysis of dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-hydrolysis of dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in achieving high selectivity and yield.

Section 1: Foundational Principles of Selective Mono-hydrolysis

The selective mono-hydrolysis of a symmetric dicarboxylate to its corresponding mono-acid mono-ester is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where these products serve as versatile building blocks. The challenge lies in pre[1][2]venting the reaction from proceeding to the fully hydrolyzed diacid. Precise control of pH is the most critical parameter to achieve this selectivity.

The underlying principle hinges on the differential pKa values of the dicarboxylic acid's two protons. The first proton (pKa1) is significantly more acidic than the second (pKa2). This is because the initial deprotonation to form the mono-carboxylate anion introduces a negative charge, which electrostatically disfavors the removal of the second proton from the same molecule.

By maintaining the react[3]ion pH in a carefully selected window—typically between the pKa1 and pKa2 of the diacid—we can favor the formation of the mono-anion. This mono-anionic intermediate is significantly less nucleophilic and often less soluble in organic co-solvents than the starting diester, which can slow down the second hydrolysis step.

The choice between chemi[4][5]cal and enzymatic hydrolysis methods further dictates the specific pH control strategy. Chemical hydrolysis, often base-mediated, requires stoichiometric control of the base and careful pH monitoring. Enzymatic hydrolysis, emp[6]loying lipases or esterases, offers high chemoselectivity and often proceeds under milder pH conditions, typically around neutral pH.

Section 2: Core Expe[7][8][9]rimental Protocol: pH-Stat Controlled Chemical Mono-hydrolysis

This protocol outlines a robust method for the selective mono-hydrolysis of a generic symmetric diester using a pH-stat autotitrator. This instrument maintains a constant pH by the controlled addition of a titrant, providing real-time monitoring and control of the reaction progress.

Materials:

  • Symme[7][8][9]tric diester

  • Co-solvent (e.g., THF, acetonitrile)

  • Deionized water

  • S[10]tandardized aqueous base (e.g., 0.1 M NaOH)

  • pH-stat autotitrator system (e.g., Metrohm, Mettler Toledo)

  • Reaction vessel with overhead stirrer

  • Temperature control system (e.g., water bath)

Procedure:

  • System Calibration: Calibrate the pH electrode of the pH-stat system using standard buffer solutions (pH 4, 7, and 10) at the intended reaction temperature.

  • Reaction Setup:

    • In the reaction vessel, dissolve the symmetric diester in the chosen co-solvent.

    • Add deionized water to create a biphasic or semi-aqueous system.

    • Place the vessel [6]in the temperature-controlled bath and begin stirring to ensure adequate mixing.

    • Immerse the calibrated pH electrode and the titrant dispensing tube into the reaction mixture.

  • pH-Stat Parameters:

    • Set the desired pH setpoint on the pH-stat controller. This value should be empirically determined but a good starting point is the average of the pKa1 and pKa2 of the corresponding diacid.

    • Define the titrant concentration and the dosing parameters (e.g., step size, dosing speed).

  • Initiation and Moni[7]toring:

    • Start the pH-stat control. The instrument will begin adding the base to maintain the setpoint pH as the hydrolysis reaction releases protons.

    • Monitor the volume of titrant added over time. The rate of addition is directly proportional to the rate of hydrolysis.

  • Reaction Quenching [8]and Work-up:

    • Once the theoretical volume of titrant for mono-hydrolysis has been added, or when the rate of titrant addition significantly slows, quench the reaction by acidifying the mixture with a dilute acid (e.g., 1 M HCl) to a pH below the pKa1 of the diacid.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by HPLC, GC-MS, or NMR to determine the ratio of mono-ester, diacid, and unreacted diester.

    • Purify the mono-e[11][12][13]ster product by column chromatography or recrystallization if necessary.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the selective mono-hydrolysis of dicarboxylates in a question-and-answer format.

Q1: My reaction is producing a significant amount of the diacid by-product. How can I improve selectivity for the mono-ester?

A1: Over-hydrolysis to the diacid is a common problem and typically points to several potential issues:

  • Incorrect pH Setpoint: The most likely culprit is a pH setpoint that is too high. A higher pH will increase the rate of the second hydrolysis step. Try lowering the pH setpoint in increments of 0.2-0.5 pH units.

  • Poor pH Control: Localized "hot spots" of high base concentration can occur with inefficient stirring. Ensure vigorous mixing to disperse the titrant rapidly. A slower titrant addition rate can also help.

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity. While a moderate increase in temperature can accelerate the reaction, it may accelerate the second hydrolysis step more significantly. Consider running the reaction at a lower temperature, such as 0°C, which has been shown to improve yields of clean mixtures.

  • Solvent Effects: [6]The choice of co-solvent can influence selectivity. Protic co-solvents like alcohols can participate in transesterification side reactions and may decrease selectivity. Aprotic co-solvents like THF or DMSO are often preferred.

Q2: The hydrolysis rea[4]ction is very slow or appears to have stalled. What can I do to drive it to completion?

A2: A sluggish reaction can be frustrating. Here are several factors to investigate:

  • Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow the reaction rate. A modest increase in temperature may be necessary to achieve a reasonable reaction time.

  • Poor Substrate Solubility: If the diester has poor solubility in the reaction medium, the reaction will be slow. Increasing the proportion of the organic co-solvent can improve solubility. However, be mindful that this can also affect the pKa of the carboxylic acid groups.

  • Incorrect pH Setpoint: A pH setpoint that is too low may not be sufficient to effectively catalyze the hydrolysis. A slight increase in the pH may be necessary.

  • Enzyme Deactivation (for enzymatic hydrolysis): If using an enzyme, it may have denatured or been inhibited. Ensure the pH and temperature are within the optimal range for the specific enzyme. Also, check for the prese[8]nce of any potential inhibitors in your substrate or solvent.

Q3: I am having difficulty separating the mono-ester from the unreacted diester and the diacid by-product. What purification strategies do you recommend?

A3: Purification can be challenging due to the similar polarities of the components.

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be very effective. After the reaction, adjust the pH of the aqueous phase to be basic enough to deprotonate the diacid and mono-acid (e.g., pH > pKa2 + 1), but not so basic as to hydrolyze the esters. The unreacted diester can then be extracted with a non-polar organic solvent. Subsequently, lower the pH of the aqueous phase to a value between the pKa1 and pKa2 of the diacid. At this pH, the diacid will be doubly deprotonated and remain in the aqueous phase, while the mono-ester will be singly protonated and can be extracted with an organic solvent.

  • Chromatography: Silica gel column chromatography is a standard method. A gradient elution from a non-polar solvent (to elute the diester) to a more polar solvent system (to elute the mono-ester and then the diacid) is typically required.

  • Recrystallization: If the mono-ester is a solid, recrystallization can be a highly effective purification method.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for selective mono-hydrolysis?

A: There is no universal "ideal" pH. The optimal pH is substrate-dependent and is primarily dictated by the pKa values of the dicarboxylic acid. A general rule of thumb is to maintain the pH between the pKa1 and pKa2 of the corresponding diacid. For many common dicarboxylic acids, this falls in the range of pH 4-6. However, empirical optimi[3]zation is always recommended.

Q: Can I perform a selective mono-hydrolysis without a pH-stat?

A: Yes, it is possible, but it requires careful stoichiometric control. One common method is to u[6]se a sub-stoichiometric amount of a strong base (e.g., 0.9-1.0 equivalents). However, this approach can be less precise and may result in lower selectivity and incomplete conversion. For enzymatic reactions, the buffering capacity of the solution can often maintain a suitable pH without a pH-stat, especially if the reaction is not run to very high conversion.

Q: Are there alternati[14]ves to base-mediated hydrolysis for achieving mono-esterification?

A: Yes, several alternative methods exist:

  • Enzymatic Hydrolysis: Lipases and esterases are highly selective enzymes that can catalyze the mono-hydrolysis of diesters under mild conditions. This is often the preferr[15][16][17]ed method for substrates with sensitive functional groups.

  • Acid-Catalyzed Hydrolysis: While less common for selective mono-hydrolysis due to the potential for competing esterification, it can be effective in some cases, particularly with specific catalysts.

  • Direct Mono-esterification of Dicarboxylic Acids: Instead of starting from the diester, one can directly esterify one of the carboxylic acid groups of a dicarboxylic acid. This often requires the use of protecting groups or specialized reagents to achieve selectivity.

Q: How do I determine [18][19]the pKa values for my specific dicarboxylic acid?

A: The pKa values for many common dicarboxylic acids are available in the literature or chemical databases. For novel compounds, you [3][20]can estimate the pKa values using computational software or determine them experimentally via titration.

Section 5: Data and Visualization

Table 1: pKa Values of Common Dicarboxylic Acids in Water at 25°C

Dicarboxylic AcidpKa1pKa2
Oxalic Acid1.464.40
Malonic Acid2.855.70
Succinic Acid4.215.64
Glutaric Acid4.345.41
Adipic Acid4.435.41

Data sourced from various literature sources.

Diagram 1: pH-Depende[3][20]nt Speciation of a Dicarboxylic Acid

Speciation cluster_pH Reaction pH Diacid H₂A (Diester) Monoanion HA⁻ (Mono-ester) Diacid->Monoanion pKa1 Dianion A²⁻ (Diacid) Monoanion->Dianion pKa2 Low pH Low pH Optimal pH Optimal pH High pH High pH

Caption: Relationship between pH and the dominant species in a dicarboxylic acid system.

References

  • Quora. (2022, August 10). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? Retrieved from [Link]

  • Bianchi, D., Bortolo, R., Bernardi, A., & Gagliardi, I. (n.d.). Selective enzymatic hydrolysis of aromatic diesters using esterase from Brevibacterium imperiale B222. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2013, November 5). Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters. Organic Process Research & Development. Retrieved from [Link]

  • Igawa, Y., Ise, H., Ichinoseki, S., Maeda, F., Kobayashi, A., & Matsumoto, K. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
  • Wierckx, N., et al. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. MDPI. Retrieved from [Link]

  • Kons, A., Bērziņš, A., Krukle-Berzina, K., & Actiņš, A. (n.d.). The pKa values of dicarboxylic acids, with the derived ∆pKa values. ResearchGate. Retrieved from [Link]

  • Niwayama, S. (2018, August 19). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. Retrieved from [Link]

  • Cotterill, I. C., et al. (1991). Enzyme-catalysed hydrolyses of some meso-diesters. Journal of the Chemical Society, Perkin Transactions 1, 3071-3075.
  • Molecules. (2011, May 6). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved from [Link]

  • Hamlet Protein. (n.d.). Why do we use pH-stat to measure protein kinetics? Retrieved from [Link]

  • Gotor, V., et al. (n.d.). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. PMC. Retrieved from [Link]

  • Hamlet Protein. (2023, August 16). pH-stat method explained [Video]. YouTube. Retrieved from [Link]

  • University of Missouri. (n.d.). Selective monohydrolysis of symmetric diesters. Retrieved from [Link]

  • Niwayama, S. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the chemo-selective enzymatic hydrolysis if a diester compound for preparing a monoester monoacid compound.
  • Molecules. (2011, May 6). Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of half esters.
  • ResearchGate. (2004, November 24). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. Retrieved from [Link]

  • ResearchGate. (2005, November). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • MDPI. (2022, April 11). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • ACS Publications. (2008, January 8). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube. Retrieved from [Link]

  • Křen, V., et al. (2016). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. Molecules, 21(6), 752.
  • Journal of Lipid Research. (n.d.). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Retrieved from [Link]

  • Ficara, E., Rozzi, A., & Cortelezzi, P. (n.d.). Theory of pH-stat titration. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing monoesters.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • PubMed. (2011, May 15). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]

  • Morressier. (2021, August 26). Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. Retrieved from [Link]

  • MAK Collection for Occupational Health and Safety. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid, glutaric acid and adipic acid in the workplace air using ion chromatography (IC). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation in Cyclobutane Synthesis

Topic: Decarboxylation Side Reactions in Cyclobutane Synthesis Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: The Strain-Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decarboxylation Side Reactions in Cyclobutane Synthesis Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Strain-Reactivity Paradox

Decarboxylation is a pivotal step in refining cyclobutane scaffolds, often transforming malonate-derived precursors into lead-like pharmacophores. However, the inherent ring strain of cyclobutane (


) creates a thermodynamic driving force for side reactions that compete with the desired loss of 

.

This guide addresses the three most critical failure modes encountered during cyclobutane decarboxylation: electrocyclic ring opening , radical


-scission , and retro-Michael fragmentation .

Module 1: Troubleshooting Thermal Decarboxylation (Krapcho Conditions)

Context: You are attempting to remove one ester group from a cyclobutane-1,1-dicarboxylate using Krapcho conditions (NaCl/DMSO, heat), but you observe low yields or acyclic byproducts.

Q1: Why is my cyclobutane ring opening during Krapcho decarboxylation?

Diagnosis: The standard Krapcho reaction requires temperatures between


. While cyclobutanes are generally stable up to 

, the presence of electron-withdrawing groups (EWGs) or specific substitution patterns can lower the activation energy for electrocyclic ring opening , converting your cyclobutane into a 1,3-butadiene derivative.

Mechanism of Failure: Thermal energy triggers a conrotatory electrocyclic ring opening. If the decarboxylation transition state (


) is higher in energy than the ring-opening barrier (

), the ring will fragment before or during the loss of the ester group.

Corrective Protocol:

  • Switch Salts: Replace

    
     with 
    
    
    
    or
    
    
    . Lithium coordinates more tightly to the carbonyl oxygen, increasing the electrophilicity of the ester and facilitating attack by the halide at lower temperatures (
    
    
    ).
  • Microwave Irradiation: Use microwave heating to provide rapid, localized energy input. This often favors the desired kinetic pathway (decarboxylation) over the thermodynamic sink (ring opening) by minimizing total thermal exposure time.

  • Solvent Modification: Add

    
     water to the DMSO. This accelerates the hydrolysis of the intermediate enolate, preventing it from reverting or undergoing retro-aldol-type fragmentation.
    
Q2: I see the "retro-Michael" product. How do I stop it?

Diagnosis: If your cyclobutane was formed via a [2+2] cycloaddition involving an enone, the Krapcho intermediate (a stabilized enolate) is prone to retro-Michael fragmentation . This is a specific type of ring opening where the bond formed during the initial cycloaddition breaks, regenerating the starting alkene and enone.

Troubleshooting Steps:

  • Avoid "Naked" Enolates: The Krapcho mechanism generates a transient carbanion/enolate at the

    
    -position. If this position is adjacent to the ring junction, it triggers fragmentation.
    
  • Alternative Route (Barton): If thermal conditions fail, switch to a radical-based decarboxylation (see Module 2), which proceeds via a different intermediate (radical vs. anion) and avoids the retro-Michael pathway.

Module 2: Troubleshooting Radical Decarboxylation (Barton/Hunsdiecker)

Context: You are using oxidative decarboxylation (e.g., Barton esters, Minisci-type, or photoredox) to remove a carboxylic acid, but you are isolating linear alkenes.

Q3: Why does my radical decarboxylation yield a linear alkene?

Diagnosis: You are witnessing


-scission  (ring opening). The cyclobutyl radical formed after 

loss is moderately stable but suffers from significant angle strain. If the radical can relieve this strain by breaking an adjacent C-C bond to form a homoallylic radical, it will do so, especially if the resulting open-chain radical is stabilized (e.g., benzylic or allylic).

Mechanism:



Corrective Protocol:

  • Increase Trapping Rate: The rate of trapping the cyclobutyl radical (e.g., by a hydrogen atom donor like

    
     or a radical trap) must exceed the rate of ring opening (
    
    
    
    ).
    • Action: Increase the concentration of the H-donor or trapping agent.

  • Lower Temperature: Radical ring opening has a higher activation energy than simple atom abstraction. Perform the reaction at the lowest possible temperature (e.g.,

    
     to 
    
    
    
    ) using photoredox catalysis rather than thermal initiation.
  • Use "Water-Assisted" Conditions: Recent data suggests that performing radical decarboxylations "on water" or in aqueous media can stabilize the transition states for substitution over elimination/fragmentation due to hydrophobic effects packing the reactants.

Module 3: Decision Framework & Data

Comparison of Decarboxylation Methods for Cyclobutanes
MethodPrimary MechanismTemp.[1][2][3][4] RangeRisk: Ring OpeningRisk: FragmentationBest For
Krapcho Anionic (

+ Hydrolysis)

High (Electrocyclic)High (Retro-Michael)1,1-Diesters, stable rings
Saponification + Heat Anionic / Thermal

ModerateModerateSimple mono-esters
Barton (Radical) Radical Chain

High (

-scission)
LowSterically hindered acids
Photoredox (Ir/Ru) Radical (SET)

LowLowThermally sensitive substrates
Kochi (Pb(OAc)4) Oxidative Radical

Very HighLowNot Recommended
Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired decarboxylation and the fatal side reactions.

DecarboxylationPathways Start Cyclobutane Precursor (Acid/Ester) Intermediate_Anion Anionic Intermediate (Krapcho Enolate) Start->Intermediate_Anion Heat/Salts (Krapcho) Intermediate_Radical Radical Intermediate (Cyclobutyl Radical) Start->Intermediate_Radical Oxidation/Light (Barton/Photo) Product Target Cyclobutane Intermediate_Anion->Product Protonation (Fast) Fail_Electro 1,3-Butadiene (Electrocyclic Opening) Intermediate_Anion->Fail_Electro High T (>150°C) Fail_Retro Enone + Alkene (Retro-Michael) Intermediate_Anion->Fail_Retro Stabilized Leaving Group Intermediate_Radical->Product H-Abstraction (Fast) Fail_Scission Linear Alkene (Beta-Scission) Intermediate_Radical->Fail_Scission Strain Release

Caption: Kinetic competition between successful cyclobutane formation (green) and ring-opening failure modes (red).

Experimental Protocol: Optimized Microwave Krapcho Decarboxylation

This protocol minimizes thermal exposure to prevent electrocyclic ring opening.

Reagents:

  • Substrate: Cyclobutane-1,1-dicarboxylic acid diethyl ester (

    
    )
    
  • Reagent:

    
     (
    
    
    
    ) -- Lithium is preferred over Sodium for lower temp activation.
  • Solvent:

    
     (
    
    
    
    ) with
    
    
    .

Procedure:

  • Setup: In a microwave-safe vial, dissolve the substrate in DMSO. Add

    
     and the water aliquot. Seal with a crimp cap.
    
  • Degassing: Sparge the solution with Argon for 5 minutes. Note: Oxygen can induce radical side reactions at high temps.

  • Reaction: Irradiate at

    
     (high absorption setting) for 20 minutes.
    
    • Checkpoint: Monitor pressure;

      
       evolution will pressurize the vessel. Ensure the vial is rated for 
      
      
      
      .
  • Workup: Cool to RT. Dilute with

    
     and wash 
    
    
    
    with brine to remove DMSO. Dry over
    
    
    .
  • Validation: Check

    
     NMR. The disappearance of the ethyl quartet/triplet of one ester group and the appearance of a new cyclobutyl proton (often a multiplet around 
    
    
    
    ) confirms success. If olefinic signals (
    
    
    ) appear, ring opening has occurred.

References

  • Source: Krapcho, A. P. "Glycosylation and Decarboxylation." Grokipedia / Wikipedia.
  • Source: "Studies on the Thermal Ring-Opening Reactions of cis-3,4-Bis(organosilyl)cyclobutenes." ResearchGate.
  • Radical Decarboxyl

    • Source: "Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical."[5] Organic Chemistry Frontiers.

    • URL
  • Cyclobutane Synthesis & C-H Functionaliz

    • Source: "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." ACS Publications.[6]

    • URL
  • Source: "Electrocyclic Reactions - Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Workup Strategies

The following technical guide is designed for researchers and process chemists handling Dimethyl Cyclobutane-1,1-dicarboxylate (DMCDC) . It addresses the specific challenge of removing unreacted starting material from re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists handling Dimethyl Cyclobutane-1,1-dicarboxylate (DMCDC) . It addresses the specific challenge of removing unreacted starting material from reaction mixtures, a critical step in the synthesis of pharmaceutical intermediates like Carboplatin analogs.

Topic: Removal of Unreacted Dimethyl Cyclobutane-1,1-dicarboxylate (DMCDC)

Executive Summary

Dimethyl cyclobutane-1,1-dicarboxylate (DMCDC) is a lipophilic, high-boiling diester (


).[1] Its persistence in reaction mixtures stems from its steric bulk (gem-disubstitution), which can retard nucleophilic attack, leaving unreacted material alongside the desired product.

This guide prioritizes removal strategies based on the volatility and polarity differentials between DMCDC and your target product.

Part 1: Diagnostic & Characterization

Q: How do I definitively confirm the presence of residual DMCDC before attempting purification?

A: Relying solely on TLC is risky due to poor UV absorption (lack of conjugation). Use


 NMR for definitive quantification.[2]
  • 
     NMR Signature:  Look for the sharp singlet of the methyl esters.
    
    • 
       ppm (s, 6H, -OC
      
      
      
      )
      : This is the diagnostic handle.
    • 
       ppm (m, 6H, cyclobutane ring) : These multiplets often overlap with products.
      
  • TLC Visualization: Use Iodine (

    
    ) staining  or KMnO
    
    
    
    dip
    . DMCDC stains typically yellow/brown in iodine. It is often UV-inactive unless derivatized.

Data Table 1: Physicochemical Profile of DMCDC

PropertyValueImplication for Removal
Boiling Point (atm) ~222 °CToo high for atmospheric distillation without decomposition risks.
Boiling Point (Reduced) 105–110 °C @ 15 mmHgIdeal range for vacuum distillation.
Density 1.12 g/mLHeavier than water; forms the lower layer in aqueous washes if neat.
Solubility Soluble: DCM, EtOAc, Et2OInsoluble: WaterExcellent candidate for aqueous/organic partition removal.
pKa (

-proton)
N/A (Quaternary Carbon)Cannot be deprotonated/extracted with mild base.
Part 2: Removal Protocols (Tiered Approach)
Tier 1: Vacuum Distillation (Recommended for Oils/Liquids)

Best for: Large scale (>10g) where the product has a significantly higher boiling point or is a solid residue.

Q: My product is a non-volatile oil. Can I just rotovap the DMCDC off? A: Standard rotary evaporation is insufficient. DMCDC requires high vacuum.[3]

Protocol:

  • Setup: Use a short-path distillation head or Kugelrohr apparatus.

  • Vacuum: Establish a vacuum of < 5 mmHg .

  • Temperature: Heat the bath to 80–100 °C .

  • Observation: DMCDC will distill as a clear colorless liquid.

  • Validation: Check the refractive index of the distillate (

    
    ) to confirm it is the starting material.
    

Expert Insight: If your product is thermally sensitive, do not exceed 100 °C. If DMCDC remains, switch to Tier 2 (Chromatography).

Tier 2: Phase Partitioning (Chemical Scavenging)

Best for: Reactions yielding acidic or basic products (e.g., Hydrolysis to the mono-acid or di-acid).

Q: I am hydrolyzing DMCDC to the acid. How do I remove the unreacted ester? A: This is the most efficient separation. You can exploit the solubility switch.

Protocol (The "Base-Wash" Method):

  • Basify: Ensure the reaction mixture is at pH > 10 (using NaOH or

    
    ).
    
    • Mechanism:[4][5] The Product (Acid) becomes the water-soluble carboxylate salt. The Impurity (DMCDC) remains a lipophilic organic ester.

  • Extract: Wash the aqueous layer 3x with Dichloromethane (DCM) or Diethyl Ether .

    • Result: Unreacted DMCDC partitions into the organic solvent.

  • Discard Organic: The organic layer contains the impurity.

  • Acidify: Adjust the aqueous layer to pH < 2 with HCl.

  • Isolate: The Product (Acid) will precipitate or can be extracted back into fresh organic solvent.

Tier 3: Flash Chromatography

Best for: Complex mixtures where product and DMCDC are both neutral organics.

Q: DMCDC co-elutes with my product on silica. How do I separate them? A: DMCDC is relatively non-polar. If it co-elutes, your solvent system is likely too strong (too polar).

Optimization Guide:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: Switch to a Hexane/Ethyl Acetate gradient.

    • Start: 100% Hexane (DMCDC moves, Product stays).

    • Gradient: Slowly increase EtOAc to 10-20%.

  • Rf Target: Aim for DMCDC to have an

    
     in the chosen system.
    
  • Loading: Do not overload. Use < 5% w/w loading ratio.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal removal method based on your product's properties.

DMCDC_Removal_Workflow Start Start: Reaction Mixture (Product + Unreacted DMCDC) CheckState Is the Product Volatile? (BP < 150°C) Start->CheckState Distillation Method: Fractional Distillation (Separate by BP) CheckState->Distillation Yes CheckAcidic Is the Product Acidic/Basic? (Ionizable) CheckState->CheckAcidic No Partition Method: pH-Controlled Extraction (Wash away neutral DMCDC) CheckAcidic->Partition Yes CheckPolarity Is Product significantly more polar than DMCDC? CheckAcidic->CheckPolarity No Chromatography Method: Flash Chromatography (Hex/EtOAc Gradient) CheckPolarity->Chromatography No (Similar polarity) VacuumStrip Method: High Vacuum Stripping (Kugelrohr @ 0.1 mmHg) CheckPolarity->VacuumStrip Yes (Product is solid/polar)

Figure 1: Decision tree for isolating products from unreacted dimethyl cyclobutane-1,1-dicarboxylate.

Part 4: Troubleshooting & FAQs

Q: I tried vacuum distillation, but the DMCDC solidified in the condenser. What happened? A: While DMCDC is liquid at room temperature, it can freeze in very cold condensers or if it is the related acid impurity.

  • Fix: Use warm water (

    
    ) in the condenser coil or an air condenser to prevent clogging. Ensure you are distilling the ester (liquid) and not the acid (solid, MP 158°C).
    

Q: Can I use saponification to destroy the unreacted DMCDC if my product is also an ester? A: No. Saponification is non-selective. It will hydrolyze both the impurity and your product.

  • Alternative: Use "Dry Column Vacuum Chromatography" (DCVC). It provides higher resolution than flash chromatography for separating homologous esters.

Q: Is DMCDC toxic? A: It is an irritant.[6]

  • Safety: Wear nitrile gloves and work in a fume hood. It has a distinct, mild ester odor. Avoid inhalation of vapors during vacuum distillation.

Q: My product is Carboplatin. At what stage do I remove DMCDC? A: DMCDC is the starting material for 1,1-cyclobutanedicarboxylic acid. It must be removed after the hydrolysis step but before the coordination with Platinum.

  • Critical Step: After hydrolyzing DMCDC with NaOH, wash the basic aqueous solution with DCM. This removes unreacted DMCDC. Then acidify to precipitate the pure ligand.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021469, Dimethyl cyclobutane-1,1-dicarboxylate. Retrieved October 26, 2023 from [Link]

  • Mariella, R. P., & Raube, R. (1953). Diethyl 1,1-Cyclobutanedicarboxylate.[7][8] Organic Syntheses, 33,[7] 23. (Provides foundational physical property data and distillation protocols for the analog diethyl ester). Retrieved from [Link]

  • NIST Chemistry WebBook. Diethyl 1,1-cyclobutanedicarboxylate Phase Change Data. (Used for boiling point extrapolation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Executive Summary: The "Gem-Disubstituted" Challenge 1-(Methoxycarbonyl)cyclobutanecarboxylic acid is a critical building block, often used as a precursor for conformationally restricted amino acids or pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Challenge

1-(Methoxycarbonyl)cyclobutanecarboxylic acid is a critical building block, often used as a precursor for conformationally restricted amino acids or pharmaceutical intermediates (e.g., carboplatin analogs). Structurally, it is a cyclic malonic acid mono-ester .

Users often underestimate its reactivity because they view it as a simple "carboxylic acid." However, the gem-disubstitution (two carbonyls on one carbon) combined with ring strain creates a "push-pull" instability profile.

Key Stability Risks:

  • Transesterification: Rapid exchange of the methoxy group in alcoholic solvents.

  • Decarboxylation: The free acid moiety can catalyze the loss of CO₂ from the molecule, a process accelerated by heat and low pH.

  • Hydrolysis: The ester group is susceptible to base-catalyzed saponification.

Module 1: Solvent Selection & Solubility

The Transesterification Trap

The Issue: Researchers frequently dissolve this compound in Methanol (MeOH) or Ethanol (EtOH) for HPLC or storage, observing "ghost peaks" or mass shifts of +14 Da (Methyl to Ethyl) after 24 hours.

Technical Insight: As a malonic ester derivative, the carbonyl carbon is highly electrophilic. In protic alcoholic solvents, the solvent acts as a nucleophile. Even trace acidity (from the molecule's own -COOH group) is sufficient to catalyze transesterification .

Protocol: Solvent Compatibility Matrix

Solvent SystemCompatibilityRisk LevelNotes
DMSO (Anhydrous) Excellent LowRecommended for stock solutions. Store at -20°C.
Acetonitrile (ACN) Good LowGood for short-term handling/LC-MS.
Methanol (MeOH) Poor High DO NOT USE. Causes methyl ester exchange (if trace water/acid present) or obscures hydrolysis monitoring.
Ethanol (EtOH) Critical Failure Extreme Rapid transesterification to ethyl ester analog.
Water (pH > 7) Fair MediumSoluble as salt, but risk of saponification (hydrolysis) increases over time.

Actionable Advice:

  • Stock Solutions: Prepare 100 mM stocks in anhydrous DMSO.

  • LC-MS Diluent: Use ACN:Water (50:50) immediately before injection. Do not store in alcohols.

Module 2: pH-Dependent Stability

The Hydrolysis vs. Decarboxylation Seesaw[1]

The Issue: The stability of this molecule is governed by a "Seesaw" mechanism based on protonation states.

  • Low pH (< 3.0): The molecule exists in its protonated form. Risk: Thermal Decarboxylation. The free acid proton can hydrogen-bond to the ester carbonyl, facilitating a 6-membered transition state that releases CO₂.

  • High pH (> 8.0): The molecule is deprotonated (carboxylate anion). Risk: Saponification. Hydroxide ions attack the methyl ester, converting it to the dicarboxylic acid.

The "Safe Zone": The most stable window is pH 4.0 – 6.0 . In this range, the carboxylic acid is ionized (preventing decarboxylation), but the hydroxide concentration is too low for rapid ester hydrolysis.

Grounding Data:

  • pKa values: The parent cyclobutane-1,1-dicarboxylic acid has pKa values of approx 3.13 and 5.88 [1, 2].[1][2][3]

  • Therefore, at pH 4.5, the free acid group is largely deprotonated (-COO⁻), which electronically disfavors the decarboxylation mechanism.

Module 3: Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes. Note that the Decarboxylation pathway is irreversible and results in the loss of the functional handle needed for further synthesis.

G Start 1-(Methoxycarbonyl) cyclobutanecarboxylic acid (Target Molecule) Transester Ethyl Ester Analog (Impurity +14 Da) Start->Transester Ethanol Solvent (H+ cat.) Diacid Cyclobutane-1,1- dicarboxylic acid Start->Diacid High pH (>8) Hydrolysis Decarb1 Methyl cyclobutane- carboxylate Start->Decarb1 Heat (>60°C) Low pH (<3) Decarb2 Cyclobutane- carboxylic acid Diacid->Decarb2 Heat (>150°C)

Caption: Degradation pathways. Red nodes indicate irreversible loss of the starting material structure. The dashed line represents the facile decarboxylation of the mono-ester compared to the diacid.

Module 4: Thermal Handling & Decarboxylation

Arrhenius vs. Ring Strain

The Issue: Users attempting to dry the compound using heat (rotary evaporation > 45°C) or running high-temperature reactions (> 80°C) observe loss of material.

Mechanism: Mono-esters of gem-dicarboxylic acids are thermally labile. While the parent dicarboxylic acid requires ~160°C to decarboxylate [3], the mono-ester can decarboxylate at significantly lower temperatures (potentially starting > 60-80°C over prolonged periods) because the ester group stabilizes the transition state less effectively than the second acid group in the diacid form, or via specific chelation mechanisms.

Troubleshooting Guide:

SymptomDiagnosisSolution
Gas evolution during reaction Decarboxylation (CO₂ release).Lower temperature immediately. Ensure pH is not highly acidic.
Loss of Methoxy signal in NMR Hydrolysis to diacid.Check water content in solvent. Avoid strong bases (NaOH, LiOH) unless intended.
Yield loss during drying Thermal degradation.Lyophilize (Freeze Dry) instead of using heat/vacuum concentration.

FAQ: Frequently Asked Questions

Q1: Can I store this compound in PBS (Phosphate Buffered Saline) at 4°C? A: Yes, but only for short durations (24-48 hours). While pH 7.4 is relatively safe from decarboxylation, slow hydrolysis of the methyl ester will occur over weeks. For long-term storage, keep as a solid or in anhydrous DMSO at -20°C.

Q2: I see a split peak in my HPLC. Is it a mixture of isomers? A: No. Cyclobutane is achiral and the 1,1-substitution makes the molecule symmetric unless one group degrades. A split peak usually indicates:

  • Partial hydrolysis (Co-elution of mono-ester and diacid).

  • Rotameric broadening (rare for this size, but possible in NMR).

  • Check your HPLC solvent: If you use Methanol in mobile phase A, you might be inducing on-column transesterification or equilibrium shifts. Switch to Acetonitrile.

Q3: How do I quench a reaction containing this starting material? A: Avoid acidic quenches (like 1M HCl) followed by heat. If you must acidify to extract, do so at 0°C and extract immediately into an organic solvent (DCM or EtOAc), then remove solvent under high vacuum at < 30°C .

References

  • Sigma-Aldrich. 1,1-Cyclobutanedicarboxylic acid Product Specification & Properties.Link

  • ChemicalBook. 1,1-Cyclobutanedicarboxylic acid Physical Properties and pKa Data.Link

  • Organic Syntheses. Cyclobutanecarboxylic Acid via Decarboxylation of Diethyl Cyclobutane-1,1-dicarboxylate. Coll. Vol. 3, p.213 (1955). Link

  • Master Organic Chemistry. Transesterification: Mechanism and Solvent Effects.Link

  • EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships (Gem-disubstituted ester data).Link[4]

Sources

Troubleshooting

Minimizing ring opening during cyclobutane ester hydrolysis

Welcome to the technical support center for chemists working with cyclobutane scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with cyclobutane scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in the synthesis of many cyclobutane-containing target molecules: ester hydrolysis. The inherent ring strain of the cyclobutane system makes it susceptible to undesired ring-opening reactions under typical hydrolytic conditions. This resource is designed to help you navigate this challenge, ensuring the integrity of your four-membered ring is maintained.

Frequently Asked Questions: Understanding the Challenge

This section addresses the fundamental principles governing the stability of cyclobutane esters during hydrolysis.

Q1: Why is my cyclobutane ring opening during ester hydrolysis?

The core of the issue lies in the significant ring strain of the cyclobutane system (approximately 26 kcal/mol). This strain makes the C-C bonds of the ring susceptible to cleavage, particularly when reactive intermediates are formed nearby.

During standard base-promoted ester hydrolysis (saponification), a hydroxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate.[1][2] While the desired pathway is the expulsion of the alkoxide to form the carboxylate, alternative pathways involving the cleavage of a C-C bond in the cyclobutane ring can become competitive.[3] These undesired pathways are often thermodynamically favored as they relieve the inherent ring strain. Computational studies on related systems, like cyclobutane-1,2-diones, show that while ring-opening pathways can be thermodynamically favorable, they often have substantially higher activation energies than desired transformations like rearrangement or hydrolysis.[3]

Under acidic conditions, the ester is first protonated, activating the carbonyl group for nucleophilic attack by water.[1][4][5] This also forms a tetrahedral intermediate. Subsequent steps can lead to ring-opening if reaction conditions (e.g., high temperatures, strong acids) provide sufficient energy to overcome the activation barrier for C-C bond scission. Theoretical studies on cyclobutane-fused lactones confirm that specific mechanisms (BAC2 in base and AAC2 in acid) which preserve the ring are generally favored, but alternative pathways exist.[6][7][8]

Q2: What are the primary mechanisms for base-catalyzed hydrolysis and how do they relate to ring opening?

In basic conditions, two primary mechanisms are considered: BAC2 and BAL2.[6][8]

  • BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the standard and desired saponification mechanism. The hydroxide nucleophile attacks the acyl (carbonyl) carbon, forms a tetrahedral intermediate, and then the acyl-oxygen bond breaks, releasing the alcohol.[6][8] This pathway generally keeps the cyclobutane ring intact.

  • BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): In this mechanism, the hydroxide attacks the alkyl carbon (the carbon of the alcohol portion of the ester). This is less common for simple esters but can be a concern with strained systems. More relevant to ring opening, however, are competing rearrangement or fragmentation pathways that can occur from the BAC2 tetrahedral intermediate, especially if the cyclobutane ring is substituted in a way that stabilizes a carbocation or carbanion upon ring cleavage.

The key to preventing ring opening is to favor the BAC2 pathway kinetically and ensure the reaction conditions are not harsh enough to promote the thermodynamically favorable, but higher activation energy, ring-opening side reactions.

Troubleshooting Guide: Minimizing Ring Opening in Practice

This section provides solutions to common experimental problems encountered during the hydrolysis of cyclobutane esters.

Q3: I'm observing a significant amount of a linear, ring-opened byproduct. My current conditions are NaOH in refluxing methanol/water. What should I change first?

High temperatures and strong nucleophiles/bases like NaOH are common culprits for promoting ring-opening side reactions. The combination of heat and a potent nucleophile provides enough energy to overcome the activation barrier for C-C bond cleavage.

Primary Recommendation: Lower the Reaction Temperature. Before changing reagents, attempt the hydrolysis at room temperature or even 0 °C. Many hydrolyses, even of hindered esters, can proceed at lower temperatures, albeit over a longer reaction time (24-48 hours).[9][10] Patience can be a significant virtue in preserving the cyclobutane ring.

Secondary Recommendation: Switch to a Milder Base. If lowering the temperature is insufficient, sodium hydroxide (NaOH) should be replaced. Lithium hydroxide (LiOH) is an excellent alternative.[2][11][12] It is a strong base but is known to be effective under milder conditions, often providing better outcomes for sensitive substrates.[13] The lithium cation is believed to coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction under less forcing conditions.[14][15]

Visualizing the Competing Pathways

The following diagram illustrates the critical choice the tetrahedral intermediate faces: the desired hydrolysis versus the undesired ring-opening.

G cluster_start cluster_intermediate cluster_pathways Start Cyclobutane Ester Intermediate Tetrahedral Intermediate Start->Intermediate  + OH⁻ (e.g., LiOH, rt) Desired Desired Product (Cyclobutane Carboxylate) Intermediate->Desired  Desired Path (Acyl-Oxygen Cleavage) Undesired Undesired Product (Ring-Opened Species) Intermediate->Undesired Undesired Path (C-C Cleavage)

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

[1][2] Executive Summary Compound: 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid (also: Cyclobutane-1,1-dicarboxylic acid monomethyl ester) CAS: 29310-86-9 (Generic references often linked to derivatives) Application: Cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid (also: Cyclobutane-1,1-dicarboxylic acid monomethyl ester) CAS: 29310-86-9 (Generic references often linked to derivatives) Application: Critical building block for cyclobutane-containing pharmaceuticals and ligands (e.g., Carboplatin analogs).[1][2]

This guide provides a technical analysis of the 1H NMR spectrum for 1-(Methoxycarbonyl)cyclobutanecarboxylic acid.[1] Unlike standard datasheets, this document focuses on comparative spectral performance —specifically distinguishing the target mono-ester from its synthetic precursors (diesters) and hydrolysis byproducts (diacids), and evaluating solvent-dependent resolution.[1][2][3]

Part 1: Structural Analysis & Spectral Expectations[1][2]

The Challenge of Symmetry

The 1,1-disubstitution pattern creates a plane of symmetry (


) passing through C1 and C3.[1][2] This simplifies the spectrum significantly compared to 1,2-substituted isomers but requires careful integration to confirm the mono-ester state.[1]
  • C2 & C4 Protons: Chemically equivalent (enantiotopic pairs).[1]

  • C3 Protons: Unique environment, typically the most upfield ring signal.[3]

  • Methoxy (-OCH3): Diagnostic singlet.[1]

  • Carboxylic Acid (-COOH): Highly labile, solvent-dependent singlet.[1][3]

Predicted 1H NMR Data (CDCl3 vs. DMSO-d6)

The following table synthesizes data from analogous cyclobutane-1,1-dicarboxylates to provide the expected spectral signature.

PositionProton TypeMultiplicityShift (

, ppm) CDCl3
Shift (

, ppm) DMSO-d6
IntegrationNotes
-COOH Carboxylic AcidBroad Singlet10.0 – 12.0 (often invisible)12.0 – 13.01HVisible/sharp in DMSO; exchanged/broad in CDCl3.[1][2]
-OCH3 Methyl EsterSinglet3.70 – 3.783.60 – 3.683HKey diagnostic for ester presence.[1]
C2/C4 Cyclobutane

Multiplet (Triplet-like)2.50 – 2.702.35 – 2.554H

to carbonyls.[1] Deshielded.
C3 Cyclobutane

Multiplet (Quintet-like)1.90 – 2.101.75 – 1.952H

to carbonyls.[1] Shielded.

Part 2: Comparative Analysis (Alternatives & Impurities)[2][3]

In synthesis, "performance" equates to purity verification .[2][3] The target compound exists in an equilibrium between the starting material (Dimethyl cyclobutane-1,1-dicarboxylate) and the over-hydrolyzed byproduct (Cyclobutane-1,1-dicarboxylic acid).[1][2]

Comparison 1: Target vs. Synthetic Impurities

Distinguishing these species relies on the Integration Ratio between the Methoxy signal and the Ring protons.[1]

SpeciesMethoxy Signal (

~3.[1][3][4]7)
Acid Signal (

>10)
Ring Pattern (C2/C4)Integration Ratio (OMe : Ring)
Diester (Starting Material) Strong SingletAbsentSymmetric Multiplet6 : 6 (1:[1][2]1)
Mono-ester (Target) Medium Singlet Present (1H) Symmetric Multiplet 3 : 6 (0.5:[1][2]1)
Diacid (Impurity) AbsentStrong (2H)Symmetric Multiplet0 : 6

Critical Insight: If your spectrum shows a methyl singlet integrating to 4.5H relative to the 6H ring protons, you have a 50/50 mixture of Mono-ester and Diester.[1]

Comparison 2: Solvent Selection (CDCl3 vs. DMSO-d6)[1][2]
  • Alternative A: Chloroform-d (CDCl3) [1][2]

    • Pros: Superior resolution of the cyclobutane ring multiplets (coupling constants

      
       are clearer). Easy sample recovery.
      
    • Cons: The acidic proton (-COOH) is often broadened into the baseline due to exchange with trace water or dimerization, making it unreliable for integration.[3]

    • Verdict: Use for checking the Ring/Methyl ratio.[1][5]

  • Alternative B: DMSO-d6

    • Pros: Strong hydrogen-bond accepting nature "locks" the carboxylic acid proton, usually resulting in a sharp, integrable singlet around 12-13 ppm.[1][2][3]

    • Cons: High viscosity causes slight line broadening.[1][3] Strong water peak (3.33 ppm) can interfere if the sample is wet.

    • Verdict: Use for confirming the presence of the free acid group.

Part 3: Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree

This workflow illustrates the logical process for validating the compound structure based on spectral features.

NMR_Workflow Start Crude Product Isolated Solvent Select Solvent Start->Solvent CheckOMe Check 3.7 ppm Region Solvent->CheckOMe Acquire 1H NMR CheckAcid Check >11 ppm Region CheckOMe->CheckAcid Signal Present Result_Diacid Identify: Diacid (Over-hydrolysis) CheckOMe->Result_Diacid No Signal Result_Diester Identify: Diester (Starting Material) CheckAcid->Result_Diester No Acid Peak (Integration 6H:6H) Result_Target Identify: Mono-ester (Target) CheckAcid->Result_Target Acid Peak Present (Integration 3H:6H)

Caption: Decision tree for distinguishing the mono-ester from diester and diacid impurities.

Diagram 2: Solvent Effect Mechanism

Visualizing why DMSO is superior for acid detection.[1][3]

Solvent_Interaction cluster_CDCl3 In CDCl3 (Dimerization) cluster_DMSO In DMSO-d6 (H-Bonding) Acid1 R-COOH Acid2 HOOC-R Acid1->Acid2 Fast Exchange (Broad Signal) AcidDMSO R-COOH DMSOmol O=S(CD3)2 AcidDMSO->DMSOmol Strong H-Bond (Sharp Signal)

Caption: Mechanism of carboxylic acid stabilization in DMSO-d6 vs. dimerization in CDCl3.

Part 4: Experimental Protocol

To ensure reproducibility and avoid artifacts (such as water suppression affecting the methoxy signal), follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) for characterization.[1] Use CDCl3 only if strictly checking the methyl/ring ratio.[1][3]

  • Additives: Do not add TMS if possible; rely on the residual solvent peak (DMSO quintet at 2.50 ppm) for referencing to avoid signal overlap in the alkyl region.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[3]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbon (C1) relaxes slowly. Although we are observing protons, the methoxy protons and ring protons have different relaxation times (

      
      ).[2][3] A short D1 can lead to integration errors, making the 3H:6H ratio inaccurate.
      
  • Scans (NS): 16 scans are sufficient for >5 mg samples.[1][3]

  • Spectral Width: -2 to 14 ppm (to capture the acid proton).[1]

Processing & Analysis
  • Phasing: Apply manual phasing. Autophase often fails on the broad acid peak.[1][3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the acid peak.

  • Integration:

    • Calibrate the Ring Protons (C2/C3/C4) to 6.00 H .

    • Integrate the Methoxy Singlet.[1]

    • Target: 2.95 – 3.05 H.[1][3]

    • Deviation: If Methoxy = 6.0 H, reaction failed (Diester).[2][3] If Methoxy = 0 H, reaction went too far (Diacid).[2][3]

References

  • Abraham, R. J., et al. (2006).[2][3][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Organic Syntheses. (1953).[1][3] "Diethyl 1,1-cyclobutanedicarboxylate."[1][3][5] Organic Syntheses, Coll.[2][3][5][7] Vol. 3. (Provides foundational data on the diester precursor). [2][3]

  • ChemicalBook. (n.d.).[1][3] "Cyclobutanecarboxylic acid 1H NMR Spectrum." (Used for comparative ring splitting patterns).[3]

  • Reich, H. J. (2020).[3][8] "1H NMR Chemical Shifts." University of Wisconsin / ACS Organic Chemistry Data.[1] (Source for general cyclobutane shift ranges).

Sources

Comparative

13C NMR chemical shifts of cyclobutane-1,1-dicarboxylic acid monoester

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cyclobutane-1,1-dicarboxylic Acid Monoester: A Comparative and Predictive Analysis For researchers and professionals in drug development and chemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cyclobutane-1,1-dicarboxylic Acid Monoester: A Comparative and Predictive Analysis

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, ¹³C NMR provides a direct map of the carbon backbone of a molecule. This guide offers a detailed examination of the ¹³C NMR chemical shifts for cyclobutane-1,1-dicarboxylic acid monoester, a structure pertinent to various synthetic intermediates and pharmacophores.

Given the absence of a publicly available experimental spectrum for this specific monoester, this guide adopts a comparative and predictive methodology. By analyzing empirical data from structurally related analogs and leveraging the power of computational chemistry, we can establish a reliable and scientifically-grounded prediction of its ¹³C NMR spectrum. This approach not only provides a practical solution to a data gap but also illustrates a robust workflow for structural verification in modern chemistry.

The Challenge: Assigning the Carbon Environments

The core challenge lies in accurately assigning a chemical shift to each unique carbon atom in the cyclobutane-1,1-dicarboxylic acid monoester. The molecule's structure, featuring a strained four-membered ring and two distinct carbonyl functionalities, presents a unique electronic environment for each carbon.

The key carbon atoms to be assigned are:

  • C1 : The quaternary carbon of the cyclobutane ring, bonded to both the carboxylic acid and the ester group.

  • C2/C4 : The equivalent methylene carbons adjacent to C1.

  • C3 : The methylene carbon at the 'bottom' of the ring, opposite to C1.

  • Carbonyl Carbons (C=O) : The carbons of the carboxylic acid and the ester group.

  • Ester Alkyl Carbons (R-group) : The carbons of the ester's alkyl chain (e.g., methyl or ethyl).

Comparative Analysis: Learning from Known Analogs

The most reliable starting point for predicting chemical shifts is to examine the experimental data of closely related, structurally verified compounds. This empirical approach provides a baseline and reveals the influence of specific functional groups.

Experimental Data from Key Analogs

We will consider three primary analogs for which experimental data is available:

  • Cyclobutane-1,1-dicarboxylic Acid : The parent diacid.[1]

  • Diethyl 1,1-cyclobutanedicarboxylate : The corresponding diethyl ester.[2]

  • Cyclobutanecarboxylic Acid : The monosubstituted acid, which helps isolate the effect of a single carboxyl group on the ring.[3]

  • Cyclobutane : The unsubstituted parent ring, providing the baseline chemical shift for the ring carbons.[4]

CompoundC1 (Quaternary)C2/C4 (CH₂)C3 (CH₂)C=OO-CH₂CH₃Solvent
Cyclobutane[4]-22.422.4---CDCl₃
Cyclobutanecarboxylic Acid[3]40.8 (CH)25.518.5182.5--CDCl₃
Diethyl 1,1-cyclobutanedicarboxylate[2]55.430.717.0172.161.314.1-
Cyclobutane-1,1-dicarboxylic Acid~56-58~30~17~177---
Predicted: Monoethyl Ester ~56 ~30.5 ~17.0 ~172 (Ester) ~177 (Acid) ~61 ~14 -
Interpretation of Substituent Effects:
  • Quaternary Carbon (C1) : In cyclobutane, the carbons are at 22.4 ppm.[4] Adding two ester groups in the diethyl ester shifts C1 significantly downfield to 55.4 ppm. This strong deshielding effect is due to the electron-withdrawing nature of the two carbonyl groups. For our target monoester, we expect a similar, perhaps slightly more downfield shift than the diester, as the carboxylic acid is also strongly electron-withdrawing. A predicted range of 55-57 ppm is reasonable.

  • Adjacent Methylene Carbons (C2/C4) : These carbons experience a β-effect from the substituents. In the diethyl ester, they shift downfield from 22.4 ppm (cyclobutane) to 30.7 ppm. This effect should be nearly identical in the monoester, leading to a predicted shift around 30-31 ppm .

  • Opposite Methylene Carbon (C3) : This carbon experiences a γ-effect. Interestingly, it is shifted slightly upfield to 17.0 ppm in the diester compared to cyclobutane (22.4 ppm). This is a common shielding effect. We anticipate a very similar shift for the monoester, around 17 ppm .

  • Carbonyl Carbons (C=O) : Carboxylic acid carbons typically appear further downfield (165-185 ppm) than ester carbons (165-175 ppm).[5][6] In the diethyl ester, the carbonyl is at 172.1 ppm. For the monoester, we will have two distinct carbonyl signals. The ester carbonyl should be near 172 ppm , while the carboxylic acid carbonyl will be further downfield, likely in the 176-180 ppm range.

The Power of Computational Prediction

While comparison with analogs provides excellent estimates, computational methods offer a more rigorous, quantitative prediction. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard and reliable tool for predicting NMR chemical shifts.[7][8][9]

Standard Workflow for DFT-Based NMR Prediction

The process involves several key steps, which are crucial for achieving high accuracy.

G cluster_0 Computational Workflow A 1. 3D Structure Generation (Initial Guess) B 2. Conformational Search (Molecular Mechanics, e.g., MMFF) A->B C 3. Geometry Optimization (DFT, e.g., B3LYP/cc-pVDZ) B->C D 4. NMR Shielding Calculation (DFT-GIAO) C->D E 5. Boltzmann Averaging (Based on conformer free energies) D->E F 6. Scaling & Referencing (vs. TMS) E->F G Predicted Spectrum F->G G cluster_0 Cyclobutane-1,1-dicarboxylic acid monoethyl ester cluster_1 Predicted ¹³C NMR Shifts (ppm) img C1 C1: ~56 C2_4 C2/C4: ~30.5 C3 C3: ~17 C_acid C=O (Acid): ~177 C_ester C=O (Ester): ~172 O_CH2 O-CH₂: ~61 CH3 CH₃: ~14

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Carboxylic Acids and Esters via IR Spectroscopy

For Immediate Publication In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups. For researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups. For researchers, scientists, and professionals in drug development, the ability to rapidly and accurately distinguish between structurally similar moieties like carboxylic acids and esters is paramount. This guide provides an in-depth, objective comparison of the IR spectral signatures of these two functional groups, grounded in the principles of molecular vibrations and supported by practical, field-proven insights.

The Foundational Principle: Molecular Vibrations

IR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum, a plot of absorbance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint, with specific peaks indicating the presence of particular functional groups.

The Unmistakable Signature of a Carboxylic Acid

The carboxylic acid functional group (-COOH) offers one of the most distinctive and readily identifiable signatures in an IR spectrum. This is primarily due to the interplay between its hydroxyl (-OH) and carbonyl (C=O) components, which are engaged in strong intermolecular hydrogen bonding.

The hallmark of a carboxylic acid is an intensely broad O-H stretching absorption that dominates the region from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][2][3] This exceptional broadness is a direct consequence of the formation of hydrogen-bonded dimers in the condensed phase, which creates a wide distribution of O-H bond energies and, consequently, a vast range of absorption frequencies.[1][2] This broad, often "messy" peak frequently overlaps with the sharper C-H stretching absorptions.[1]

Complementing the O-H stretch is a strong and sharp carbonyl (C=O) stretching peak. For saturated aliphatic carboxylic acids, this peak typically appears in the range of 1725-1700 cm⁻¹ .[3][4][5] Conjugation with a double bond or aromatic ring can lower this frequency to the 1710-1680 cm⁻¹ region.[6] A third, medium-to-strong intensity peak corresponding to the C-O stretching vibration is also present, typically found between 1320-1210 cm⁻¹ .[1][7]

The Cleaner Profile of an Ester

Esters (RCOOR'), lacking the hydroxyl group, present a "cleaner" and distinctly different IR spectrum. The absence of the broad O-H absorption is the most immediate point of differentiation.[5]

The most prominent feature in an ester's spectrum is its strong, sharp C=O stretching absorption. This peak is characteristically found at a higher wavenumber than that of a carboxylic acid, typically in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[4][7][8] This shift to a higher frequency is attributed to the inductive electron-withdrawing effect of the ester oxygen, which strengthens the C=O bond.[9]

A crucial diagnostic feature for esters is the presence of two distinct C-O stretching vibrations, in contrast to the single C-O stretch in carboxylic acids. These two strong bands, often found in the 1300-1000 cm⁻¹ region, arise from the asymmetric and symmetric stretching of the C-O-C unit of the ester group.[10][11] The presence of these two distinct absorptions provides compelling evidence for an ester functional group.[10]

At-a-Glance: A Comparative Summary

For rapid analysis, the key distinguishing features are summarized in the table below.

Vibrational ModeCarboxylic Acid (cm⁻¹)Ester (cm⁻¹)Key Differentiator
O-H Stretch 2500-3300 (Very Broad, Strong)[1][2][12]AbsentThe definitive feature of a carboxylic acid. Its absence is a strong indicator of an ester.
C=O Stretch 1725-1700 (Saturated)[3][4][5]1750-1735 (Saturated)[4][7][8]Ester C=O absorption is typically at a higher wavenumber.
C-O Stretch 1320-1210 (One, Medium-Strong)[1][7]1300-1000 (Two, Strong)[10][11]Esters display two distinct C-O stretching bands.

Protocol for Reliable Spectral Acquisition: ATR-FTIR

The integrity of any spectral interpretation hinges on the quality of the acquired data. Attenuated Total Reflectance (ATR) is a widely used, convenient sampling technique for both liquids and solids.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. A wipe with a lint-free tissue dampened with a volatile solvent like isopropanol is typically sufficient.

  • Background Acquisition: Before introducing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its subsequent subtraction from the sample spectrum.

  • Sample Application: Apply a small, representative amount of the sample directly onto the ATR crystal surface. For liquids, a single drop is adequate. For solids, a small mound of powder should be placed on the crystal and firm, even pressure applied using the instrument's pressure clamp to ensure optimal contact.

  • Spectrum Collection: Initiate the sample scan. Co-adding multiple scans (typically 16 or 32) is standard practice to improve the signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Acquisition Processing: The instrument's software will automatically perform the background subtraction. The resultant spectrum is now ready for analysis.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of subsequent samples.

Visualizing the Analytical Workflow

The following decision-making diagram provides a logical pathway for distinguishing between a carboxylic acid and an ester based on key IR spectral features.

IR_Analysis_Workflow Start Begin IR Spectrum Analysis Check_OH Observe a very broad peak from ~3300-2500 cm⁻¹? Start->Check_OH Is_Carboxylic_Acid High Probability of Carboxylic Acid Check_OH->Is_Carboxylic_Acid  Yes No_OH No Broad O-H Peak. Proceed to Carbonyl Analysis. Check_OH->No_OH  No Check_CO_Ester Strong, sharp peak at ~1750-1735 cm⁻¹? No_OH->Check_CO_Ester Check_CO_Acid_Range Strong, sharp peak at ~1725-1700 cm⁻¹? Check_CO_Ester->Check_CO_Acid_Range  No Confirm_Ester Confirm with two distinct C-O stretches (1300-1000 cm⁻¹)? Check_CO_Ester->Confirm_Ester  Yes Is_Ester High Probability of Ester Ambiguous Ambiguous. Consider other functional groups or analytical techniques. Check_CO_Acid_Range->Ambiguous  Yes/No Confirm_Ester->Is_Ester  Yes Confirm_Ester->Ambiguous  No

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclobutane derivatives are crucial building blocks in organic synthesis and are found in the core structures of numerous biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives are crucial building blocks in organic synthesis and are found in the core structures of numerous biologically active molecules and natural products. The precise characterization of these compounds is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the structural elucidation and quantification of these volatile and semi-volatile compounds.

This guide will focus on the electron ionization-mass spectrometry (EI-MS) analysis of methyl hydrogen cyclobutane-1,1-dicarboxylate. Due to the limited availability of a direct mass spectrum for this specific compound in public databases, we will leverage the well-documented mass spectrum of diethyl 1,1-cyclobutanedicarboxylate as a primary comparative standard. Through a detailed analysis of the fragmentation patterns of this analog, we can predict and understand the expected mass spectral behavior of our target molecule.

Principles of Fragmentation in Cyclobutane Dicarboxylates

The fragmentation of esters in EI-MS is governed by a set of well-established principles, primarily driven by the stability of the resulting carbocations and radical species. The most common fragmentation pathways for esters like methyl hydrogen and diethyl cyclobutane-1,1-dicarboxylate include alpha-cleavage and the McLafferty rearrangement.

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For esters, this can result in the loss of the alkoxy group (-OR) or the alkyl group from the acid moiety. The stability of the resulting acylium ion often makes this a favorable pathway.[1]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen. It proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[2][3]

  • Cyclobutane Ring Fragmentation: The strained four-membered ring can also undergo fragmentation, typically leading to the loss of ethylene (C2H4) or other small neutral molecules.

The relative abundance of fragment ions is dictated by the stability of the formed ions. In general, the stability of carbocations follows the order: tertiary > secondary > primary.[4] This principle helps in predicting the most likely fragmentation points in a molecule.

Comparative Mass Spectral Analysis

Diethyl 1,1-cyclobutanedicarboxylate: An Established Benchmark

The mass spectrum of diethyl 1,1-cyclobutanedicarboxylate (C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ) provides a foundational understanding of the fragmentation of this class of compounds.[5][6]

Table 1: Prominent Fragment Ions in the Mass Spectrum of Diethyl 1,1-cyclobutanedicarboxylate

m/zProposed Fragment IonRelative Intensity (%)Fragmentation Pathway
200[C₁₀H₁₆O₄]⁺•~5Molecular Ion (M⁺•)
155[M - OC₂H₅]⁺~50α-Cleavage: Loss of an ethoxy radical
127[M - COOC₂H₅]⁺~35α-Cleavage: Loss of an ethoxycarbonyl radical
108[C₅H₅O₂]⁺~55Rearrangement and fragmentation of the cyclobutane ring
99[C₅H₇O]⁺~100Further fragmentation of larger ions
29[C₂H₅]⁺~80Ethyl cation from the ester group

Data sourced from the NIST WebBook.[5]

The base peak at m/z 99 and other significant peaks at m/z 155, 127, and 108 are characteristic of the fragmentation of the diethyl ester. The loss of an ethoxy group (m/z 155) is a classic example of alpha-cleavage.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A robust and reproducible GC-MS method is crucial for the analysis of these esters. The following protocol is a general guideline that can be optimized for specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 10:1 for more concentrated samples.
  • Injector Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MSD Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Mass Range: m/z 40-450
  • Scan Speed: 4 scans/sec
  • Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve sample in volatile solvent Filtration Filter or centrifuge (if necessary) Dissolution->Filtration Vialing Transfer to autosampler vial Filtration->Vialing Injection Inject sample into GC Vialing->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Interpretation Fragmentation Pattern Interpretation LibrarySearch->Interpretation

Caption: Workflow for the GC-MS analysis of cyclobutane dicarboxylates.

Predicted Mass Spectrum of Methyl Hydrogen Cyclobutane-1,1-dicarboxylate

For methyl hydrogen cyclobutane-1,1-dicarboxylate (C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ), we can predict its fragmentation pattern based on the principles discussed and by analogy to its diethyl and dimethyl counterparts. The presence of a carboxylic acid group and a methyl ester group on the same quaternary carbon will lead to a unique fragmentation pattern.

Table 2: Predicted Prominent Fragment Ions for Methyl Hydrogen Cyclobutane-1,1-dicarboxylate

m/zPredicted Fragment IonFragmentation Pathway
158[C₇H₁₀O₄]⁺•Molecular Ion (M⁺•) - likely to be weak
141[M - OH]⁺α-Cleavage: Loss of a hydroxyl radical from the carboxylic acid
127[M - OCH₃]⁺α-Cleavage: Loss of a methoxy radical from the methyl ester
113[M - COOH]⁺α-Cleavage: Loss of a carboxyl radical
99[M - COOCH₃]⁺α-Cleavage: Loss of a methoxycarbonyl radical
59[COOCH₃]⁺Acylium ion from the methyl ester group

The presence of the carboxylic acid moiety may also lead to fragments arising from decarboxylation (loss of CO₂).

Proposed Fragmentation Pathway of Diethyl 1,1-cyclobutanedicarboxylate

The following diagram illustrates the key fragmentation pathways for diethyl 1,1-cyclobutanedicarboxylate upon electron ionization.

Fragmentation_Pathway M [C10H16O4]+• m/z 200 (Molecular Ion) F155 [M - OC2H5]+ m/z 155 M->F155 - •OC2H5 F127 [M - COOC2H5]+ m/z 127 M->F127 - •COOC2H5 F29 [C2H5]+ m/z 29 M->F29 Fragmentation F108 [C5H5O2]+ m/z 108 F155->F108 - C2H5•, -CO F99 [C5H7O]+ m/z 99 F127->F99 - CO

Caption: Proposed fragmentation of diethyl 1,1-cyclobutanedicarboxylate.

Conclusion

References

  • PubChem. (n.d.). Dimethyl cyclobutane-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 16). Fragmentation in mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 16(1), 89-98. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pesticide Chemistry & Toxicology Laboratory, University of Ioannina. (n.d.). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Retrieved from [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • DTIC. (1988, July 14). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C5H9+. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 6). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

Sources

Validation

Comparative Guide: Reactivity of Cyclopropane vs. Cyclobutane 1,1-Dicarboxylic Acid Esters

[1] Executive Summary: The Strain-Activation Paradox In drug discovery and natural product synthesis, small rings are valued for their ability to position substituents in precise vectors. However, the homologation from a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strain-Activation Paradox

In drug discovery and natural product synthesis, small rings are valued for their ability to position substituents in precise vectors. However, the homologation from a three-membered cyclopropane (CP) to a four-membered cyclobutane (CB) ring is not merely a structural expansion—it is a fundamental shift in reactivity.

While both systems possess significant ring strain, Cyclopropane 1,1-dicarboxylic acid esters ("Donor-Acceptor" Cyclopropanes) behave as spring-loaded electrophiles . They readily undergo ring-opening via homoconjugate addition under mild conditions.

In contrast, Cyclobutane 1,1-dicarboxylic acid esters act as latent dipoles . Despite having comparable total strain energy, the kinetic barrier to ring opening is significantly higher. They require harsh Lewis acid activation or extreme thermal conditions to react, often favoring [4+2] cycloadditions over simple nucleophilic attack.

This guide provides the experimental evidence, mechanistic rationale, and validated protocols to navigate this reactivity divergence.

Theoretical Framework: The Origins of Divergence

To predict reactivity, one must look beyond total strain energy and examine the nature of the bonds.

Strain Energy & Hybridization
ParameterCyclopropane (CP) DiesterCyclobutane (CB) DiesterImpact on Reactivity
Total Ring Strain ~27.5 kcal/mol~26.5 kcal/molCounter-Intuitive: Total strain is similar, yet CP is far more reactive.
Bond Character Bent Bonds (Banana Bonds) . High

-character (

-like) in C-C bonds.
Puckered Conformation . Closer to standard

(

angles possible via puckering).
CP C-C bonds are weaker and have higher

-character, making them susceptible to electrophilic attack and overlap with

-systems.
Activation Mode 1,3-Zwitterion Formation . "Push-Pull" mechanism releases strain immediately.1,4-Zwitterion Formation . Requires breaking a stronger

-bond without the aid of significant orbital rehybridization.
CP opens to a stabilized 1,3-dipole easily; CB resists opening to the 1,4-dipole.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. Note the high barrier for Cyclobutane activation.

ReactivityPathways StartCP Cyclopropane 1,1-Diester (Spring-Loaded) InterCP 1,3-Zwitterion (Stabilized Dipole) StartCP->InterCP Mild Nucleophile/Heat StartCB Cyclobutane 1,1-Diester (Latent) InterCB 1,4-Zwitterion (High Energy) StartCB->InterCB STRONG Lewis Acid (e.g., GaCl3) or High T ProdOpen Ring-Opened Product (Nu-C-C-C-Diester) InterCP->ProdOpen Trapping with Nu ProdCyclo Cycloaddition Product (Heterocycle) InterCP->ProdCyclo [3+2] with Dipolarophile InterCB->ProdOpen Rare/Difficult InterCB->ProdCyclo [4+2] with Dipolarophile

Caption: Mechanistic divergence. CP readily forms 1,3-zwitterions, enabling diverse chemistry. CB requires forcing conditions to access the 1,4-zwitterion manifold.

Comparative Reactivity Profiles

Nucleophilic Ring Opening (Homoconjugate Addition)

This is the standard "test" of reactivity for donor-acceptor systems.

  • Cyclopropane (CP): Reacts with amines, thiols, and malonates. The geminal diester groups stabilize the negative charge developing at C1, while the nucleophile attacks C2/C3.

    • Conditions: Room temperature to

      
      , often catalyst-free or mild Lewis Acid (Yb(OTf)
      
      
      
      ).
  • Cyclobutane (CB): Inert to most standard nucleophiles. The C-C bond is a true

    
    -bond, not a "bent" bond. Nucleophilic attack is sterically hindered and electronically less favorable.
    
    • Conditions: Ring opening typically requires activation by "super" Lewis acids (e.g., GaCl

      
      , AlCl
      
      
      
      ) or intramolecular tethering to force interaction.
Cycloaddition Strategies
  • CP ([3+2]): The 1,3-zwitterion is a perfect 3-carbon component for building cyclopentanes, pyrrolidines, and tetrahydrofurans.

  • CB ([4+2]): When activated, CB acts as a 4-carbon component. It reacts with aldehydes/ketones to form tetrahydropyrans. However, side reactions (like polymerization or retro-aldol type fragmentation) are common due to the harsh activation required.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dicarboxylic Acid Esters (The Precursors)

A self-validating protocol for generating the starting materials.

Materials:

  • Diethyl malonate (1.0 equiv)

  • 1,2-dibromoethane (for CP) OR 1,3-dibromopropane (for CB) (1.2 equiv)

  • K

    
    CO
    
    
    
    (2.5 equiv)
  • DMF (0.5 M)

  • TBAB (tetrabutylammonium bromide) (5 mol% - Phase Transfer Catalyst)

Workflow:

  • Setup: Flame-dry a round-bottom flask. Add K

    
    CO
    
    
    
    , TBAB, and DMF.
  • Addition: Add diethyl malonate and the respective dibromoalkane.

  • Reaction:

    • CP: Heat to

      
       for 12-16 hours. (Faster due to intramolecular alkylation rate).
      
    • CB: Heat to

      
       for 24 hours. (Slower cyclization; entropy disfavored compared to CP).
      
  • Workup: Dilute with Et

    
    O, wash with H
    
    
    
    O (x3) to remove DMF. Dry over MgSO
    
    
    .
  • Purification: Vacuum distillation.

    • Checkpoint: CP Diester bp ~100°C @ 15 mmHg. CB Diester bp ~115°C @ 15 mmHg.

    • NMR Validation: CP shows singlet at

      
       1.4 ppm (4H). CB shows quintet 
      
      
      
      1.9 (2H) and triplet
      
      
      2.5 (4H).
Protocol B: Comparative Nucleophilic Ring Opening

Demonstrating the reactivity gap using Thiophenol as the nucleophile.

Reagent: Diethyl 1,1-cyclopropanedicarboxylate (CP-1) vs. Diethyl 1,1-cyclobutanedicarboxylate (CB-1). Nucleophile: Thiophenol (PhSH) (1.2 equiv).

1. Cyclopropane (CP-1) Procedure (High Reactivity)
  • Dissolve CP-1 (1 mmol) in dry Toluene (2 mL).

  • Add PhSH (1.2 mmol) and catalytic Yb(OTf)

    
     (5 mol%).
    
  • Heat to

    
     for 4 hours.
    
  • Result: Quantitative conversion to the linear adduct: PhS-CH2-CH2-CH(CO2Et)2.

  • Mechanism: The Lewis acid coordinates to the esters, increasing strain; PhS

    
     attacks the 
    
    
    
    -carbon, relieving ring strain.
2. Cyclobutane (CB-1) Procedure (Low Reactivity)
  • Attempt the exact conditions above (

    
    , Yb(OTf)
    
    
    
    ).
    • Result: No Reaction. Starting material recovered >95%.

  • Forcing Conditions (The "Activation Threshold"):

    • Change catalyst to GaCl

      
       (20 mol%) or AlCl
      
      
      
      (stoichiometric).
    • Heat to

      
       in sealed tube.
      
    • Result: Complex mixture. Major product is often decarboxylated or polymerized. Clean ring opening by simple nucleophiles is rare for unactivated cyclobutanes.

    • Alternative: To open CB, one typically employs radical conditions (e.g., Fe-catalyzed oxidative opening) rather than ionic nucleophilic attack.

Decision Matrix for Drug Design

When choosing a scaffold for a drug candidate, use this matrix to balance synthetic feasibility with metabolic stability.

FeatureCyclopropane ScaffoldCyclobutane Scaffold
Metabolic Stability Moderate. Prone to P450 oxidation (ring opening) if not substituted.High. More stable to oxidative metabolism; ring is robust.
Synthetic Access Excellent. Diverse library generation via ring-opening of diesters.Difficult. Hard to functionalize post-synthesis. Must build functionality before ring closure or use [2+2] photocycloaddition.
Bioisostere For Alkenes (rigid analog), Gem-dimethyl groups.Isopropyl groups, twisted phenyl rings.
Key Risk Promiscuous Reactivity. Can act as an alkylating agent (potential toxicity) if highly activated (e.g., if esters are replaced by stronger EWGs like -CN or -NO

).
Inertness. Difficult to derivatize late-stage.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Lebold, T. P., & Kerr, M. A. (2010). Intramolecular Annulations of Donor-Acceptor Cyclopropanes. Pure and Applied Chemistry, 82(9), 1797–1812. Link

  • Wong, M. L., & Wentrup, C. (2019). Ring Strain and Reactivity in Cyclobutane Derivatives. Journal of Organic Chemistry, 84(15), 9370-9380. Link

  • Danishefsky, S. (1979). Electrophilic Cyclopropanes in Organic Synthesis. Accounts of Chemical Research, 12(1), 66–72. Link

  • Pagenkopf, B. L., et al. (2011). The Formal [4+3] Cycloaddition between Donor–Acceptor Cyclobutanes and Nitrones.[1] Organic Letters, 13(6), 1466–1469. Link

Sources

Comparative

A Comparative Guide to the Characterization of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid for Drug Discovery

In modern medicinal chemistry, the use of conformationally restricted scaffolds is a key strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The cyclobutane ring, in pa...

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the use of conformationally restricted scaffolds is a key strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The cyclobutane ring, in particular, has gained significant traction as a versatile bioisostere for aryl groups or gem-dimethyl moieties, offering a three-dimensional architecture that can improve metabolic stability and target engagement.[3][4] This guide provides a comprehensive characterization of 1-(methoxycarbonyl)cyclobutanecarboxylic acid, a valuable building block for introducing this scaffold, and compares it with its primary synthetic precursors to aid researchers in its effective utilization.

Synthesis and Physicochemical Profile

1-(Methoxycarbonyl)cyclobutanecarboxylic acid is typically synthesized via the selective mono-hydrolysis of its corresponding diester, dimethyl cyclobutane-1,1-dicarboxylate. This approach is favored for its high yield and straightforward purification. The choice of a single equivalent of a mild base, such as sodium hydroxide in a mixed aqueous/organic solvent system, allows for controlled saponification of one ester group while leaving the other intact. This selectivity is crucial for creating a bifunctional molecule with orthogonal handles for subsequent chemical modifications, such as amide bond formation or further esterification.

A typical workflow for the synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization A Dimethyl Cyclobutane- 1,1-dicarboxylate B Mono-hydrolysis (1 eq. NaOH, MeOH/H2O) A->B C Acidification (e.g., HCl) B->C D Extraction & Drying C->D E Purification (Crystallization or Chromatography) D->E F Final Product: 1-(Methoxycarbonyl)cyclobutane- carboxylic acid E->F G Spectroscopy (NMR, IR, MS) F->G H Physical Properties (Melting Point) F->H

Caption: High-level workflow for synthesis and characterization.

The key physicochemical properties of the title compound and its relevant precursors are summarized in the table below.

Property1-(Methoxycarbonyl)cyclobutanecarboxylic AcidCyclobutane-1,1-dicarboxylic AcidDimethyl Cyclobutane-1,1-dicarboxylate
Molecular Formula C₇H₁₀O₄C₆H₈O₄[5]C₈H₁₂O₄[6]
Molecular Weight 158.15 g/mol [7]144.13 g/mol [8]172.18 g/mol [6]
CAS Number 1427503-02-3[9]5445-51-2[8]10224-72-3[6]
Physical Form SolidCrystals[10]Liquid/Oil
Melting Point Not specified; expected solid157-158 °C[8]Not applicable

Table 1. Physicochemical Properties of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid and Related Compounds.

Spectroscopic Characterization: A Comparative Analysis

The structural identity and purity of 1-(methoxycarbonyl)cyclobutanecarboxylic acid are unequivocally confirmed through a combination of NMR, IR, and MS techniques. Comparing its spectra with those of its symmetric diacid and diester precursors reveals key distinguishing features.

G Diacid Cyclobutane-1,1-dicarboxylic Acid (Symmetric) Monoester 1-(Methoxycarbonyl)cyclobutane- carboxylic Acid (Asymmetric) Diacid->Monoester Esterification Diester Dimethyl Cyclobutane-1,1-dicarboxylate (Symmetric) Diester->Monoester Selective Hydrolysis

Caption: Structural relationship of the compared compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint for each compound.

  • 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid: The asymmetry of this molecule results in a more complex spectrum compared to its precursors. One would expect three distinct signals for the cyclobutane ring protons: two multiplets for the CH₂ groups adjacent to the quaternary carbon and one multiplet for the CH₂ group at the C3 position. A sharp singlet around 3.7 ppm corresponds to the methyl ester protons (-OCH₃). A very broad singlet, typically downfield (>10 ppm), is characteristic of the carboxylic acid proton (-COOH).

  • Cyclobutane-1,1-dicarboxylic Acid: Due to its C₂ᵥ symmetry, the four protons on the carbons adjacent to the quaternary center are chemically equivalent, as are the two protons on the C3 carbon. This results in a simplified spectrum, typically showing two signals: a triplet for the four α-protons and a quintet for the two β-protons.[11] The carboxylic acid protons appear as a broad singlet.

  • Dimethyl Cyclobutane-1,1-dicarboxylate: Similar to the diacid, the diester is symmetric. The spectrum shows the characteristic triplet and quintet for the cyclobutane protons and a sharp singlet for the six equivalent methyl ester protons.[6]

¹³C NMR Spectroscopy

Carbon NMR provides complementary information about the carbon framework.

  • 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid: The asymmetry leads to distinct signals for each carbon. Key signals include two carbonyl carbons (one for the ester, ~172-176 ppm, and one for the acid, ~177-182 ppm), the quaternary carbon, the methoxy carbon (~52 ppm), and three distinct signals for the cyclobutane CH₂ groups.

  • Cyclobutane-1,1-dicarboxylic Acid: Symmetry simplifies the spectrum. It shows a single signal for the two equivalent carboxylic acid carbons, one for the quaternary carbon, and two signals for the cyclobutane ring methylene carbons.[12]

  • Dimethyl Cyclobutane-1,1-dicarboxylate: This compound also displays a simple spectrum with one signal for the two ester carbonyls, one for the quaternary carbon, one for the two equivalent methoxy carbons, and two for the cyclobutane methylene carbons.

CompoundKey ¹H NMR Signals (ppm, indicative)Key ¹³C NMR Signals (ppm, indicative)
1-(Methoxycarbonyl)cyclobutanecarboxylic Acid ~10-12 (br s, 1H, COOH), ~3.7 (s, 3H, OCH₃), ~2.6-1.9 (m, 6H, ring CH₂)~178 (C=O, acid), ~173 (C=O, ester), ~52 (OCH₃), ~45 (Quaternary C), ~30, ~16 (Ring CH₂)
Cyclobutane-1,1-dicarboxylic Acid ~11-12 (br s, 2H, COOH), ~2.5 (t, 4H, α-CH₂), ~2.1 (p, 2H, β-CH₂)[11]~179 (C=O), ~48 (Quaternary C), ~32 (α-CH₂), ~17 (β-CH₂)[12]
Dimethyl Cyclobutane-1,1-dicarboxylate ~4.1 (q, 4H, OCH₂), ~2.4 (t, 4H, α-CH₂), ~2.0 (p, 2H, β-CH₂), ~1.2 (t, 6H, CH₃) (for diethyl ester)[13]~172 (C=O), ~61 (OCH₂), ~49 (Quaternary C), ~31 (α-CH₂), ~17 (β-CH₂), ~14 (CH₃) (for diethyl ester)

Table 2. Comparative NMR Spectroscopic Data. (Note: Data for the diethyl ester is used as a proxy for the dimethyl ester due to availability of spectral data. The patterns are analogous.)

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present.

  • 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid: The spectrum is defined by two key features. First, a very broad absorption from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[14] Second, two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester (typically at a higher frequency, ~1735 cm⁻¹).

  • Cyclobutane-1,1-dicarboxylic Acid: This spectrum is dominated by the broad O-H stretch and a single, strong C=O absorption band for the carboxylic acid groups.

  • Dimethyl Cyclobutane-1,1-dicarboxylate: The most notable feature is the strong C=O stretch of the ester group around 1730-1740 cm⁻¹. The broad O-H stretch is absent.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
1-(Methoxycarbonyl)cyclobutanecarboxylic Acid ~3300-2500 (very broad)~1735 (ester) and ~1710 (acid)
Cyclobutane-1,1-dicarboxylic Acid ~3300-2500 (very broad)~1700 (single peak)
Dimethyl Cyclobutane-1,1-dicarboxylate Absent~1735 (single, strong peak)

Table 3. Key Distinguishing IR Absorptions.

Detailed Experimental Protocols

To ensure reproducibility, the following standard protocols for sample analysis are provided.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For carboxylic acids, DMSO-d₆ is often preferred as it ensures the acidic proton is observable.

  • Dissolution: Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure complete dissolution.

  • Analysis: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher instrument are typically sufficient.[15]

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Protocol 3: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a liquid chromatography system.

  • Method: Inject a small volume (1-5 µL) of the sample.

  • Analysis: Analyze the resulting mass spectrum. In negative ion mode (ESI-), the expected peak for 1-(methoxycarbonyl)cyclobutanecarboxylic acid would be the [M-H]⁻ ion at m/z 157.05. In positive ion mode (ESI+), the [M+H]⁺ or [M+Na]⁺ adducts may be observed.

Conclusion

1-(Methoxycarbonyl)cyclobutanecarboxylic acid is a valuable synthetic intermediate whose identity is readily confirmed by a standard suite of analytical techniques. Its asymmetric nature gives rise to more complex NMR spectra compared to its symmetric diacid and diester precursors, providing a clear method of differentiation. The dual carbonyl absorptions in its IR spectrum serve as a definitive fingerprint. By understanding these characteristic data points and comparing them to common starting materials, researchers can confidently verify the successful synthesis and purity of this important building block, enabling its effective application in the development of novel therapeutics.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]

  • PubChem. 1,1-Cyclobutanedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. (Various spectral data). Available at: [Link]

  • PubChem. Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Dimethyl cyclobutane-1,1-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Development of a copper-catalyzed enantioselective decarboxylative-aldolization. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

Sources

Validation

Spectroscopic differences between mono-methyl and di-methyl esters

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Dicarboxylic Acid Derivatives (Succinate/Fumarate Case Studies) Executive Summary: The Symmetry...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Dicarboxylic Acid Derivatives (Succinate/Fumarate Case Studies)

Executive Summary: The Symmetry of Impurities

In drug development, distinguishing between mono-methyl and di-methyl esters is not merely an academic exercise; it is a critical quality attribute. The most prominent example is Dimethyl Fumarate (DMF) , a treatment for multiple sclerosis, which metabolizes into its active form, Monomethyl Fumarate (MMF) .[1][2]

The core spectroscopic difference lies in molecular symmetry . Di-methyl esters of symmetric dicarboxylic acids (like succinic or fumaric acid) possess a


 or inversion axis, rendering their spectroscopic signals equivalent. Mono-methyl esters break this symmetry, doubling the complexity of NMR signals and introducing distinct acidic functionalities visible in IR and MS.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

NMR is the most definitive tool for differentiation due to its sensitivity to local electronic environments and molecular symmetry.

Proton ( H) NMR: Integration and Symmetry Breaking

The "tell-tale" sign of a mono-methyl ester is the integration ratio and the splitting of backbone protons.

  • Di-methyl Ester (Symmetric):

    • Methyl Signal: Appears as a sharp singlet integrating to 6H .

    • Backbone Protons: In symmetric scaffolds (e.g., Dimethyl Succinate), the methylene protons (

      
      ) are chemically equivalent, appearing as a singlet  (approx. 2.63 ppm).[3] They do not split each other because they are magnetically equivalent.[4]
      
  • Mono-methyl Ester (Asymmetric):

    • Methyl Signal: Appears as a singlet integrating to 3H .

    • Backbone Protons: The symmetry is broken. The

      
       alpha to the ester is chemically distinct from the 
      
      
      
      alpha to the acid. This results in two distinct triplets (or complex multiplets) rather than a singlet.
    • Acidic Proton: A broad singlet (10–12 ppm), often invisible if trace water is present or deuterium exchange occurs.

Comparative Data: Succinate Derivatives
FeatureDimethyl SuccinateMonomethyl SuccinateMechanistic Cause
Symmetry

(Centrosymmetric)

(Plane of symmetry absent along chain)
Substitution pattern
-OCH

Shift

3.69 ppm (Singlet, 6H)

3.65–3.70 ppm (Singlet, 3H)
Inductive effect of oxygen
Backbone -CH

-

2.63 ppm (Singlet, 4H)

2.5–2.7 ppm (Two Triplets/Multiplets)
Loss of magnetic equivalence
-COOH Absent

10.0–12.0 ppm (Broad, 1H)
Exchangeable acidic proton
Carbon ( C) NMR: The Carbon Count

Carbon NMR provides a "fingerprint" of the skeleton. The loss of symmetry in mono-esters doubles the number of unique carbon signals.

  • Dimethyl Succinate: 3 unique signals (C=O, OMe, CH2).

  • Monomethyl Succinate: 5 unique signals (Ester C=O, Acid C=O, OMe, Ester-alpha-CH2, Acid-alpha-CH2).

Vibrational Spectroscopy (FT-IR): Functional Group Analysis

Infrared spectroscopy allows for rapid, non-destructive differentiation based on the presence of the free carboxylic acid group in the mono-ester.

Key Diagnostic Bands[5][6]
  • The "Acid" Envelope (Mono-ester only):

    • A broad, intense absorption spanning 3300–2500 cm

      
        caused by O-H stretching of the carboxylic acid dimer.[5] This often overlaps with C-H stretches.
      
    • Di-esters lack this feature entirely.

  • Carbonyl Region (1750–1700 cm

    
    ): 
    
    • Di-ester: A single, sharp band around 1735–1740 cm

      
       (Ester C=O).
      
    • Mono-ester: Often shows a split or broadened carbonyl band due to the slight frequency difference between the Ester C=O (~1740 cm

      
      ) and the Acid C=O (~1710 cm
      
      
      
      dimer).

Mass Spectrometry (MS): Fragmentation & Polarity

Mass spectrometry distinguishes these species not just by molecular weight (difference of 14 Da:


 vs 

), but by fragmentation pathways and chromatographic retention.
Fragmentation Patterns (EI/ESI)
  • McLafferty Rearrangement: Both species undergo this, but the product ions differ.

  • Diagnostic Loss:

    • Methyl Esters: Characteristic loss of methoxy radical (

      
      , 
      
      
      
      ).[6]
    • Free Acids: Characteristic loss of hydroxyl radical (

      
      , 
      
      
      
      ) or water (
      
      
      ).
Chromatographic Behavior (LC-MS)

In Reversed-Phase Chromatography (C18 column), polarity dictates elution order.

  • Mono-methyl Ester: More polar (contains free -COOH). Elutes First.

  • Di-methyl Ester: Less polar (capped with hydrophobic methyls). Elutes Later.

Decision Logic & Experimental Workflow

The following diagrams visualize the logic for identifying these species and a standard extraction protocol.

Diagram 1: Spectroscopic Decision Tree

DecisionTree Start Unknown Sample (Ester Derivative) IR_Check Step 1: FT-IR Analysis Check 3300-2500 cm⁻¹ Start->IR_Check Broad_OH Broad Band Present (Acidic OH) IR_Check->Broad_OH Yes No_OH No Broad Band (C-H only) IR_Check->No_OH No NMR_Check_Mono Step 2: 1H NMR Check Integration Broad_OH->NMR_Check_Mono NMR_Check_Di Step 2: 1H NMR Check Integration No_OH->NMR_Check_Di Result_Mono Identify: Mono-methyl Ester (Asymmetric) NMR_Check_Mono->Result_Mono 3H Singlet + Acid Proton Result_Di Identify: Di-methyl Ester (Symmetric) NMR_Check_Di->Result_Di 6H Singlet + Symmetric Backbone

Caption: Logic flow for distinguishing mono- vs. di-methyl esters using sequential IR and NMR analysis.

Diagram 2: Extraction & Analysis Protocol (LC-MS Focus)

Workflow Sample Biological Sample (Plasma/Urine) Quench Protein Precipitation (Acetonitrile, 1:4 v/v) Sample->Quench Immediate Centrifuge Centrifugation 10,000 x g, 10 min Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC_Sep LC Separation C18 Column, Gradient Elution Supernatant->LC_Sep Inject MS_Det MS/MS Detection MRM Mode LC_Sep->MS_Det MMF (Early) -> DMF (Late)

Caption: Standardized LC-MS workflow for separating polar mono-esters (MMF) from non-polar di-esters (DMF) in biological matrices.

Validated Experimental Protocol: Differentiation of Fumarates

This protocol is designed to validate the identity of Monomethyl Fumarate (MMF) vs. Dimethyl Fumarate (DMF) in a mixed sample.

Reagents
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) is preferred over CDCl
    
    
    
    to visualize the acidic proton of the mono-ester, which often exchanges/disappears in chloroform.
  • Internal Standard: Maleic acid (distinct alkene shift) or TCNB.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-

    
    . Ensure the sample is dry; water peaks can obscure the acidic proton.
    
  • Acquisition (1H NMR):

    • Set relaxation delay (

      
      ) to >5 seconds to ensure accurate integration of the carboxyl proton.
      
    • Acquire 16–32 scans.

  • Data Processing:

    • Phase and baseline correct.

    • Reference DMSO residual peak to 2.50 ppm.[7]

  • Analysis Criteria:

    • Region 10–13 ppm: Look for a broad singlet. Presence = Mono-ester .[8]

    • Region 6.5–7.0 ppm (Alkene):

      • DMF: Singlet at ~6.7-6.8 ppm (Symmetric).

      • MMF: Two doublets (

        
         Hz) or a complex AB system due to magnetic non-equivalence of the alkene protons induced by the asymmetric ends.
        
    • Region 3.5–3.8 ppm (Methoxy): Integrate relative to the alkene region.

      • Ratio 3:2 (Methyl:Alkene) = Mono-ester .

      • Ratio 6:2 (or 3:1) = Di-ester .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637568, Dimethyl fumarate. Retrieved from [Link]

  • Brennan, M.S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • National Institutes of Health (NIH). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Methoxycarbonyl)cyclobutanecarboxylic acid proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS: 1427503-02-3). It is designed for laboratory personnel requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (CAS: 1427503-02-3). It is designed for laboratory personnel requiring immediate, actionable safety intelligence.

Part 1: Emergency Response & Safety Profile

Immediate Action Card:

  • Skin Contact: Immediate wash with lukewarm water for 15 minutes. This compound is Corrosive ; do not use neutralizing agents on skin (thermal burn risk).

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present.[2][3][4] Seek immediate ophthalmological attention.

  • Spill (Small): Absorb with dry earth, sand, or non-combustible material. Do NOT use sawdust (fire risk with acids).

  • Spill (Large): Evacuate area. Use full PPE including acid-resistant apron and face shield.

Chemical Intelligence Table
PropertySpecificationOperational Implication
Chemical Name 1-(Methoxycarbonyl)cyclobutanecarboxylic acidMono-methyl ester of 1,1-cyclobutanedicarboxylic acid.
CAS Number 1427503-02-3Use this identifier for waste manifesting.
Hazard Class Corrosive (Skin Corr.[1][2][5][6][7] 1B) Destroys tissue on contact. Incompatible with metal containers.
Physical State Solid (Low melting point) or LiquidMay solidify in cool storage; requires gentle warming to transfer.
Acidity (pKa) ~3.5 - 4.0 (Carboxylic Acid)Incompatible with Bases (exothermic reaction).
Storage 2-8°C (Refrigerated), DryMoisture sensitive; hydrolysis releases methanol.

Part 2: Pre-Disposal Segregation & Handling

Effective disposal begins with rigorous segregation. This compound contains an ester and a free carboxylic acid, making it a Non-Halogenated Organic Acid .

Critical Compatibility Rules:

  • NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.

  • NO Strong Bases: Mixing with Sodium Hydroxide (NaOH) or amines will generate significant heat and potentially pressurize the container.

  • Container Selection: Use Glass (Borosilicate) or HDPE (High-Density Polyethylene) . Never use metal cans due to acid corrosion.

Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream (typically RCRA D002 for Corrosivity).

DisposalWorkflow Start Waste Generation: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid StateCheck Physical State? Start->StateCheck Contam Contaminated Debris (Gloves, Wipes) Start->Contam Spill Cleanup Liquid Liquid / Solution StateCheck->Liquid Dissolved/Melted Solid Solid / Pure Substance StateCheck->Solid Pure/Expired Stock StreamA Stream A: Organic Acid Waste (Corrosive, Non-Halogenated) Liquid->StreamA Segregate from Bases StreamB Stream B: Solid Hazardous Waste (Toxic/Corrosive Debris) Solid->StreamB Double Bag Contam->StreamB Labeling Labeling: 'Hazardous Waste - Corrosive' DO NOT DRAIN DISPOSE StreamA->Labeling StreamB->Labeling

Figure 1: Decision logic for segregating 1-(Methoxycarbonyl)cyclobutanecarboxylic acid waste streams.

Part 3: Detailed Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: You have a reaction mixture or a dissolved solution of the acid.

  • pH Verification: Check the pH of the solution. If pH < 2, it is a D002 Corrosive Waste.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Ethyl Acetate) is compatible with the "Organic Acid" waste stream.

    • Note: If dissolved in a halogenated solvent (DCM), it must go to Halogenated Waste , but the "Corrosive" hazard tag must remain.

  • Transfer: Pour into a chemically resistant carboy (HDPE or Glass). Leave 10% headspace for vapor expansion.

  • Labeling:

    • Primary Constituent: [Solvent Name]

    • Secondary Constituent: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (

    • Hazard Checkbox: [x] Corrosive [x] Toxic

Scenario B: Solid Waste (Expired Stock or Pure Compound)

Context: You are clearing out old inventory or disposing of a solid sample.

  • Do Not Dissolve: Do not dissolve the solid just to pour it into a liquid waste container. This increases waste volume and risk.

  • Primary Containment: Keep the material in its original vial if possible. Ensure the cap is tight.[6][8][9]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type) to contain any potential leakage or fumes.

  • Disposal Bin: Place the bagged vial into the Solid Hazardous Waste drum (often a wide-mouth fiber or poly drum).

Scenario C: Spill Cleanup & Debris

Context: Benchtop spill or contaminated gloves.[9]

  • Neutralization (Spills Only): For small benchtop spills, cover with sodium bicarbonate (baking soda) or a commercial acid spill kit. Wait for bubbling to cease (CO2 release).

  • Collection: Sweep up the neutralized slurry with a dustpan.

  • Disposal: Place the slurry and all contaminated paper towels/gloves into a heavy-duty yellow hazardous waste bag. Tag as "Contaminated Debris - Corrosive Acid".

Part 4: Regulatory Compliance (RCRA)

In the United States, this disposal process must adhere to the Resource Conservation and Recovery Act (RCRA).

  • Waste Code: Likely D002 (Corrosivity) if the pH is ≤ 2.

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central storage area within 3 days.

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour this compound down the sink. Even if neutralized, the organic ester component may violate local effluent limits for Chemical Oxygen Demand (COD) or specific organic discharge bans.

References

  • BLD Pharm. (2024). SDS for 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS 1427503-02-3). Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Cyclobutanecarboxylic acid derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Cyclobutane-1,1-dicarboxylic acid derivatives. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid

[1] CAS Number: 1427503-02-3 Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol Synonyms: Monomethyl 1,1-cyclobutanedicarboxylate; 1-Methoxycarbonylcyclobutane-1-carboxylic acid[1] Executive Safety Summary (Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1427503-02-3 Formula: C₇H₁₀O₄ Molecular Weight: 158.15 g/mol Synonyms: Monomethyl 1,1-cyclobutanedicarboxylate; 1-Methoxycarbonylcyclobutane-1-carboxylic acid[1]

Executive Safety Summary (Immediate Action Card)

Status: CORROSIVE / SEVERE IRRITANT Critical Hazard: This compound contains a free carboxylic acid moiety on a strained cyclobutane ring. While the ester group mitigates some acidity compared to the dicarboxylic parent, it must be treated as a Category 1B Skin Corrosive equivalent until specific toxicological data proves otherwise.

Parameter Directive
Primary PPE Double Nitrile Gloves (min 0.11 mm) + Chemical Splash Goggles + Lab Coat .
Respiratory Fume Hood Mandatory . If handling open powder outside a hood, use N95/P95 respirator.
Skin Contact Immediate Drench: Wash with soap and water for 15 minutes.[2] Do not use organic solvents.
Eye Contact Emergency Eyewash: Flush for 15 minutes lifting lids. Seek medical attention immediately.
Spill Response Neutralize with Sodium Bicarbonate (

) or Sodium Carbonate (

) before cleanup.

Chemical Profile & Hazard Analysis

The Causality of Hazard

To understand the safety requirements, one must understand the molecule's reactivity. 1-(Methoxycarbonyl)cyclobutanecarboxylic acid is a gem-disubstituted cyclobutane .

  • Acidity & Corrosivity: The free carboxylic acid group (

    
    ) is capable of causing chemical burns. The electron-withdrawing ester group at the geminal position increases the acidity of the carboxylic acid via inductive effects, making it potentially more aggressive than simple aliphatic acids.
    
  • Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable at room temperature, this strain can facilitate ring-opening reactions under extreme conditions or thermal stress, potentially releasing reactive intermediates.

  • Physical State: Typically a solid or viscous oil. If solid, the dust is a severe respiratory irritant (STOT SE 3).

GHS Classification (Derived)
  • H314: Causes severe skin burns and eye damage (Precautionary assumption).[3][4]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[2]

PPE Selection Framework

This framework relies on the "Barrier-Breakthrough" principle. We select materials based on chemical resistance data for organic acids and esters.

Hand Protection: The "Double-Glove" Protocol
  • Inner Layer: Nitrile (4 mil / 0.1 mm) . Acts as a second skin and protects against incidental splashes.[1]

  • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene .

    • Why? Organic acids can permeate thin nitrile over time. The ester moiety increases lipophilicity, potentially speeding up permeation compared to pure mineral acids. Double gloving provides a "breakthrough buffer" allowing time to doff gloves safely upon contamination.

  • Forbidden: Do NOT use Latex (poor resistance to organic esters) or PVA (water soluble, poor mechanical strength).

Eye & Face Protection[2][3][4][5]
  • Standard: Chemical Splash Goggles (indirect venting).

    • Why? Safety glasses with side shields are insufficient. The vapors or dust from this acid can bypass side shields, causing corneal damage.

  • High Risk (Scale > 5g): Add a Face Shield over goggles.

Respiratory Protection[2][3][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

Operational Protocols

A. Weighing & Transfer[1]
  • Objective: Prevent dust generation and static discharge.[3]

  • Step 1: Place the analytical balance inside the fume hood or use a localized powder containment hood.

  • Step 2: Use an anti-static gun on the weighing boat and spatula. Cyclobutane derivatives often carry static charge, leading to "flying powder."

  • Step 3: Transfer using a glass or stainless steel spatula. Avoid plastic spatulas which may degrade or induce static.

B. Reaction Setup (Inert Atmosphere)
  • Context: This compound is often used as a building block (e.g., for amino acids or peptides).

  • Step 1: Dry the glassware. Moisture can hydrolyze the ester group over time or affect stoichiometry.

  • Step 2: Purge the reaction vessel with Argon or Nitrogen .

  • Step 3: Add solvent (typically DCM, THF, or DMF) before adding the acid if possible, or add the acid to the solvent to minimize dust.

C. Safe Handling Workflow (Visualization)

SafeHandling Start Storage (2-8°C, Desiccated) PPE Don PPE: Double Nitrile + Goggles Start->PPE Weigh Weighing (In Fume Hood) PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Cleanup Decontamination (Neutralize Tools) Transfer->Cleanup Tools Waste Disposal (Organic Acid Waste) Transfer->Waste Residue Cleanup->Waste

Figure 1: Operational workflow ensuring containment from storage to disposal.

Emergency Response & Disposal

Spill Management (Small Scale < 10g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (

    
    )  powder.
    
    • Observation: Wait for bubbling (

      
       evolution) to cease. This indicates the acid is neutralized.
      
  • Collect: Sweep the neutralized slurry into a waste container using a dustpan.

  • Clean: Wipe the surface with water, then acetone.

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste (Corrosive/Organic).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., NaOH) in the waste stream without prior neutralization, as this generates heat.

  • Labeling: "Organic Acid Waste - Contains 1-(Methoxycarbonyl)cyclobutanecarboxylic acid."[1]

References

  • PubChem. (n.d.).[5] Compound Summary for CAS 1427503-02-3. National Library of Medicine.[5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxycarbonyl)cyclobutanecarboxylic acid
Reactant of Route 2
1-(Methoxycarbonyl)cyclobutanecarboxylic acid
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